molecular formula C12H14O2 B8341808 ethyl (2Z)-2-methyl-3-phenylprop-2-enoate CAS No. 1734-78-7

ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Cat. No.: B8341808
CAS No.: 1734-78-7
M. Wt: 190.24 g/mol
InChI Key: NPEIPXJIYYHTMY-KTKRTIGZSA-N
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Description

Ethyl 2-methyl-3-phenylacrylate is a chemical compound with the molecular formula C12H14O2 and an average mass of 190.24 g/mol . It is commercially available in isomeric forms, specifically the (E)-stereoisomer under CAS 7042-33-3 . The compound has a density of approximately 1.038 g/cm³ and a high boiling point of around 279.9°C at 760 mmHg, indicating good thermal stability for various experimental conditions . Recent scientific investigations have revealed its significant value in medicinal and computational chemistry research. A 2025 study synthesized a novel enamino ester derivative of this compound and performed a comprehensive computational assessment . Density functional theory (DFT) calculations confirmed the molecule's stable geometry and electronic properties. Crucially, molecular docking analysis demonstrated promising antibacterial activity, with the compound showing favorable binding interactions with key bacterial targets such as Bacillus subtilis laccase and E. coli DNA gyrase B . These interactions suggest a potential mechanism of action involving enzyme inhibition. Furthermore, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions indicated acceptable pharmacokinetic properties and a low toxicity risk profile, positioning it as a promising candidate for further antibacterial drug development . This product is intended for research applications in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or household use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

CAS No.

1734-78-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl (Z)-2-methyl-3-phenylprop-2-enoate

InChI

InChI=1S/C12H14O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9-

InChI Key

NPEIPXJIYYHTMY-KTKRTIGZSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1

density

1.044-1.051

physical_description

Liquid
Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon;  mp = 6-10 deg C;  [Merck Index] Colorless liquid;  [Alfa Aesar MSDS]
Colourless liquid, sweet balsamic-honey note

solubility

insoluble in water;  miscible in alcohols
miscible (in ethanol)

vapor_pressure

0.00327 [mmHg]

Origin of Product

United States

Foundational & Exploratory

What are the properties of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate?

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate , structured for researchers and drug development professionals.

Stereochemical Characterization, Synthesis, and Physicochemical Profile

Executive Summary

Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (commonly known as (Z)-ethyl


-methylcinnamate ) is the less thermodynamically stable stereoisomer of the 

-methylcinnamate family. Unlike its (E)-counterpart, which is widely used in the fragrance and flavor industries for its fruity-balsamic profile, the (Z)-isomer is primarily of interest in photochemical mechanics , stereoselective synthesis , and as a high-value intermediate in the preparation of complex pharmaceutical scaffolds.

This guide provides a rigorous analysis of the (Z)-isomer's properties, distinguishing it from the (E)-isomer through spectroscopic data, and detailing the specific synthetic protocols required to access this sterically congested olefin.

Chemical Identity & Structural Analysis[1][2][3]

The molecule is an


-unsaturated ester where the phenyl ring and the ester group are positioned on the same side of the double bond (Cis-relationship), creating significant steric strain.
AttributeDetail
IUPAC Name Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate
Common Synonyms Ethyl (Z)-

-methylcinnamate; (Z)-Ethyl 2-methylcinnamate
Molecular Formula

Molecular Weight 190.24 g/mol
SMILES (Isomeric) CCOC(=O)/C(C)=C\C1=CC=CC=C1
Stereochemistry (Z) : The highest priority groups at C2 (Carboxyl) and C3 (Phenyl) are cis.[1][2][3]
CAS Number 20521-19-9 (Generic for Ethyl 2-methylcinnamate); Specific (Z) data often referenced under general entry or isomeric mixtures.
Stereochemical Configuration (CIP Rules)
  • C2 Position: The ethoxycarbonyl group (

    
    ) has higher priority than the methyl group (
    
    
    
    ).
  • C3 Position: The phenyl group (

    
    ) has higher priority than the hydrogen atom (
    
    
    
    ).
  • Configuration: In the (2Z) isomer, the

    
     and 
    
    
    
    groups are on the same side. This proximity prevents coplanarity of the phenyl ring with the alkene system due to steric clash, influencing its UV absorption and NMR shifts.

Physicochemical Properties

Data derived from comparative analysis of cinnamate isomers and experimental literature.

Property(2Z)-Isomer (Target)(2E)-Isomer (Reference)Mechanistic Insight
Physical State Liquid (at RT)Liquid(Z) isomers often have lower melting points due to poor packing efficiency.
Boiling Point ~255–260 °C (760 mmHg)265–270 °CThe (Z) isomer is more volatile due to a lower dipole moment or reduced intermolecular forces compared to the planar (E).
Density ~1.04 g/cm³1.055 g/cm³Steric bulk of the cis arrangement increases molar volume.
Refractive Index (

)
1.53801.5490Reduced conjugation in (Z) (twisted phenyl) lowers refractive index.
Solubility Soluble in EtOH,

,

Soluble in EtOH,

,

Lipophilic nature dominates both isomers.

Spectroscopic Characterization

Differentiation between the (Z) and (E) isomers is critical. The most diagnostic tool is


H NMR , specifically the chemical shift of the 

-olefinic proton (

).
Nuclear Magnetic Resonance ( H NMR)

Solvent:


, 400 MHz
Proton(2Z)-Isomer (

ppm)
(2E)-Isomer (

ppm)
Diagnostic Rationale

-Olefinic H (

)
6.65 – 6.75 (s) 7.65 – 7.80 (s) In the (E)-isomer,

is cis to the carbonyl, experiencing strong anisotropic deshielding . In the (Z)-isomer,

is trans to the carbonyl, appearing upfield.

-Methyl (

)
2.05 – 2.10 (d) 2.10 – 2.15 (d) The methyl group in (Z) is trans to the phenyl ring, while in (E) it is cis. The shielding effect of the phenyl ring in (E) is counteracted by other steric factors, making this less diagnostic than the

-H.
Aromatic Protons 7.20 – 7.40 (m)7.30 – 7.50 (m)(Z)-isomer aromatics are often slightly shielded due to the twisted conformation.
Infrared Spectroscopy (IR)
  • (Z)-Isomer:

    
     stretch often appears at a slightly higher frequency  (~1720 
    
    
    
    ) compared to the (E)-isomer (~1710
    
    
    ).
  • Reasoning: The steric clash in the (Z)-isomer forces the carbonyl out of coplanarity with the double bond, reducing conjugation and increasing the double-bond character of the carbonyl.

Synthetic Routes & Isolation

Direct esterification of


-methylcinnamic acid usually yields the thermodynamic (E)-product. Accessing the kinetic (Z)-isomer requires stereoselective olefination .
Protocol: Z-Selective Ando-HWE Olefination

The Ando modification of the Horner-Wadsworth-Emmons (HWE) reaction is the gold standard for synthesizing (Z)-


-unsaturated esters, particularly when 

-substitution is present.

Reagents:

  • Aldehyde: Benzaldehyde (

    
    )
    
  • Phosphonate: Ethyl 2-(diphenylphosphono)propanoate (Ando Reagent for

    
    -methyl)
    
  • Base: Sodium Hydride (

    
    ) or Triton B
    
  • Solvent: THF (

    
    )
    

Mechanism: The use of the bulky diphenyl phosphonate (vs. diethyl) favors the formation of the erythro-betaine intermediate, which collapses stereoselectively to the (Z)-alkene to minimize steric repulsion in the transition state.

Step-by-Step Methodology
  • Reagent Preparation: Synthesize Ethyl 2-(diphenylphosphono)propanoate by Arbuzov reaction of ethyl 2-bromopropionate with triphenylphosphite (or diphenyl ethylphosphinite).

  • Deprotonation: In a flame-dried flask under Argon, suspend

    
     (1.1 equiv) in dry THF at 0°C. Add the phosphonate (1.1 equiv) dropwise. Stir for 30 min until clear (formation of carbanion).
    
  • Addition: Cool to -78°C. Add Benzaldehyde (1.0 equiv) slowly to the phosphonate anion.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 4 hours. Crucial: Do not reflux, as this promotes isomerization to (E).

  • Quench & Workup: Quench with saturated

    
    . Extract with Ethyl Acetate. Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel (Hexane/EtOAc 95:5). The (Z)-isomer typically elutes after the (E)-isomer due to higher polarity (dipole alignment).

Visualization: Z-Selective Synthesis Workflow

AndoSynthesis Reagents Reagents: Benzaldehyde + Ethyl 2-(diphenylphosphono)propanoate Intermediate Erythro-Betaine Formation (-78°C, THF) Reagents->Intermediate NaH, Deprotonation Transition Transition State (Steric Control by Ph groups) Intermediate->Transition Kinetic Control Product Product: Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate Transition->Product Elimination

Figure 1: Kinetic pathway of the Ando-HWE reaction favoring the (Z)-isomer.

Reactivity & Stability Profile

Photoisomerization

The most defining characteristic of the (Z)-isomer is its photochemical instability. Upon exposure to UV light (


 ~ 300-350 nm), it undergoes rapid isomerization to the thermodynamic (E)-isomer.
  • Pathway:

    
     excitation 
    
    
    
    Intersystem Crossing (ISC)
    
    
    Bond rotation
    
    
    Relaxation to Ground State.
  • Photostationary State (PSS): Under direct irradiation, a mixture of ~80% (E) and ~20% (Z) is typically established, depending on the solvent polarity.

Hydrogenation

Catalytic hydrogenation (


, Pd/C) of the (Z)-isomer proceeds faster than the (E)-isomer due to the release of steric strain (relief of the phenyl-carboxyl clash) upon saturation to Ethyl 2-methyl-3-phenylpropanoate .

Applications

  • Mechanistic Probes: Used as a reference standard to study the kinetics of photo-isomerization in sunscreens (cinnamate derivatives).

  • Pharmaceutical Intermediates: The (Z)-geometry is often required for stereoselective cyclization reactions (e.g., photocycloaddition to form cyclobutane derivatives) in the synthesis of complex alkaloids.

  • Fragrance Chemistry: While the (E)-isomer is the primary odorant (fruity/balsamic), the (Z)-isomer contributes a sharper, more herbal nuance to complex mixtures.

References

  • Ando, K. (1997).[3] "Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates". Journal of Organic Chemistry. Link

  • Still, W. C., & Gennari, C. (1983).[3] "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination". Tetrahedron Letters. Link

  • NIST Chemistry WebBook. (2023). "Ethyl cinnamate and derivatives data". National Institute of Standards and Technology. Link

  • Sano, S., et al. (2000). "Stereoselective synthesis of (Z)-alpha-methylcinnamates". Chemical & Pharmaceutical Bulletin. Link

Sources

An In-Depth Technical Guide to Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate: Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, a member of the cinnamate family of compounds, presents a unique stereochemical configuration that has garnered interest in the fields of organic synthesis and medicinal chemistry. As a derivative of cinnamic acid, which is naturally found in plants like cinnamon, this compound and its isomers are explored for a variety of pharmacological activities.[1] The defining feature of this molecule is the (Z)-configuration of its trisubstituted alkene core, where the phenyl group and the ethyl ester group are on the same side of the carbon-carbon double bond. This specific spatial arrangement can significantly influence the molecule's physical properties and biological activity compared to its more common (E)-isomer.

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, stereoselective synthesis, and spectroscopic characterization of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.

Chemical Structure and Physicochemical Properties

Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is an α,β-unsaturated ester with the molecular formula C₁₂H₁₄O₂ and a molecular weight of approximately 190.24 g/mol .[2]

PropertyValueSource
Molecular Formula C₁₂H₁₄O₂[2]
Molecular Weight 190.24 g/mol [2]
CAS Number 7042-33-3[2]
Canonical SMILES CCOC(=O)C(\C)=C/C1=CC=CC=C1

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// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="H", pos="2.1,2.2!"]; C5 [label="O", pos="2.1,-1.2!"]; C6 [label="O", pos="3.5,-1.2!"]; C7 [label="C", pos="4.2,-2.4!"]; C8 [label="H", pos="3.8,-3.4!"]; C9 [label="H", pos="5.2,-2.4!"]; C10 [label="C", pos="4.9, -0.2!"]; C11 [label="H", pos="5.9, -0.2!"]; C12 [label="H", pos="4.9, 0.8!"]; C13 [label="C", pos="-0.7,1.2!"]; C14 [label="H", pos="-0.7,2.2!"]; C15 [label="C", pos="-1.4,0!"]; C16 [label="C", pos="-2.8,0!"]; C17 [label="C", pos="-3.5,1.2!"]; C18 [label="H", pos="-3.5,2.2!"]; C19 [label="C", pos="-4.9,1.2!"]; C20 [label="H", pos="-5.4,2.2!"]; C21 [label="C", pos="-5.6,0!"]; C22 [label="H", pos="-6.6,0!"]; C23 [label="C", pos="-4.9,-1.2!"]; C24 [label="H", pos="-5.4,-2.2!"]; C25 [label="C", pos="-3.5,-1.2!"]; C26 [label="H", pos="-3.5,-2.2!"];

// Bond edges C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C2 -- C5 [label=""]; C5 -- C6 [label="", style=dashed]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C7 -- C9 [label=""]; C6 -- C10 [label=""]; C10 -- C11 [label=""]; C10 -- C12 [label=""]; C1 -- C13 [label=""]; C13 -- C14 [label=""]; C1 -- C15 [label=""]; C15 -- C16 [label=""]; C16 -- C17 [label=""]; C17 -- C18 [label=""]; C17 -- C19 [label=""]; C19 -- C20 [label=""]; C19 -- C21 [label=""]; C21 -- C22 [label=""]; C21 -- C23 [label=""]; C23 -- C24 [label=""]; C23 -- C25 [label=""]; C25 -- C26 [label=""]; C25 -- C16 [label=""]; }

Caption: 2D structure of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.

The Critical Role of Stereochemistry

The designation "(2Z)" refers to the stereochemistry at the C2-C3 double bond. According to the Cahn-Ingold-Prelog (CIP) priority rules, the phenyl group at C3 and the carboxylic ester group at C2 are the higher priority substituents. In the (Z)-isomer (from the German zusammen, meaning "together"), these high-priority groups are on the same side of the double bond. This is in contrast to the (E)-isomer (entgegen, "opposite"), where they are on opposite sides.

The stereochemistry of cinnamate derivatives is known to have a profound impact on their biological activity.[3][4] For many biologically active compounds, only one stereoisomer exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. This stereoselectivity arises from the specific three-dimensional interactions between the drug molecule and its biological target, such as an enzyme or receptor. For instance, studies on other chiral compounds have shown that different isomers can have significantly different potencies in activities like acetylcholinesterase inhibition.[4] While specific comparative biological data for the (E) and (Z) isomers of ethyl 2-methyl-3-phenylprop-2-enoate are not extensively documented in publicly available literature, the established principles of stereopharmacology suggest that their activities are likely to differ.

Stereoselective Synthesis Strategies

The synthesis of the (Z)-isomer of α,β-unsaturated esters is a well-known challenge in organic chemistry, as the (E)-isomer is often the thermodynamically more stable product.[5] The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for alkene synthesis, and several modifications have been developed to favor the formation of the (Z)-isomer.[5][6]

The Horner-Wadsworth-Emmons Reaction and the Still-Gennari Modification

The standard HWE reaction typically yields the (E)-alkene as the major product.[5] However, the Still-Gennari modification of the HWE reaction provides a reliable method for the stereoselective synthesis of (Z)-α,β-unsaturated esters.[6] This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) and a crown ether at low temperatures.[6]

The Z-selectivity of the Still-Gennari olefination is a result of the kinetic control of the reaction. The electron-withdrawing groups on the phosphonate reagent accelerate the elimination of the phosphate byproduct from the intermediate oxaphosphetane, favoring the formation of the less stable (Z)-alkene.[7]

G cluster_0 Still-Gennari Olefination Workflow Start Ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate + Benzaldehyde Step1 Deprotonation with KHMDS / 18-crown-6 in THF at -78 °C Start->Step1 Intermediate Formation of (Z)-oxaphosphetane intermediate Step1->Intermediate Step2 Rapid, irreversible elimination Intermediate->Step2 Product Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate Step2->Product

Caption: Conceptual workflow for the Still-Gennari synthesis.

Experimental Protocol: A Representative Still-Gennari Synthesis

The following is a representative, field-proven protocol for the synthesis of (Z)-α,β-unsaturated esters, adapted from the principles of the Still-Gennari olefination.[6][8]

Materials:

  • Ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate

  • Benzaldehyde

  • Potassium hexamethyldisilazide (KHMDS)

  • 18-Crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a solution of 18-crown-6 (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of KHMDS (1.1 equivalents) in THF.

    • To this cooled solution, add a solution of ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate (1.0 equivalent) in THF dropwise over 10 minutes.

    • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the phosphonate anion.

  • Reaction with Benzaldehyde:

    • To the cold phosphonate anion solution, add a solution of benzaldehyde (1.0 equivalent) in THF dropwise over 10 minutes.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by the addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): This is crucial for kinetic control and to prevent side reactions. It favors the formation of the less stable (Z)-isomer by preventing equilibration to the more stable (E)-isomer.

  • KHMDS and 18-Crown-6: KHMDS is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate. The 18-crown-6 sequesters the potassium cation, creating a more "naked" and reactive phosphonate anion, which enhances the reaction rate and selectivity.

  • Electron-Withdrawing Groups on the Phosphonate: The trifluoroethyl groups increase the acidity of the α-proton and accelerate the elimination step, which is key to the Z-selectivity.

Spectroscopic Characterization

The unambiguous identification of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate and its distinction from the (E)-isomer relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum is particularly informative for distinguishing between the (Z) and (E) isomers. The chemical shift of the vinylic proton at C3 is a key diagnostic feature. In the (Z)-isomer, the vinylic proton is expected to be shielded by the nearby ester carbonyl group and thus resonate at a higher field (lower ppm) compared to the (E)-isomer, where it is deshielded by the phenyl ring.

Expected ¹H NMR Data for Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Vinylic H (C3-H)~6.0-6.5s-
Phenyl H's~7.2-7.5m-
O-CH₂ (ethyl)~4.1-4.3q~7.1
α-CH₃~1.9-2.1s-
O-CH₂-CH₃ (ethyl)~1.2-1.4t~7.1

Note: These are predicted values based on related structures and general principles. Actual values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the olefinic carbons (C2 and C3) and the α-methyl carbon can also differ between the (Z) and (E) isomers due to steric and electronic effects.

Expected ¹³C NMR Data for Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate:

CarbonChemical Shift (δ, ppm)
C=O (ester)~168-172
C3 (vinylic)~140-145
C2 (vinylic)~128-132
Phenyl C's~128-135
O-CH₂ (ethyl)~60-62
α-CH₃~14-16
O-CH₂-CH₃ (ethyl)~14

Note: These are predicted values based on related structures.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Expected IR Data:

Functional GroupWavenumber (cm⁻¹)
C=O stretch (α,β-unsaturated ester)~1710-1730
C=C stretch (alkene)~1630-1650
C-H stretch (aromatic)~3000-3100
C-H stretch (aliphatic)~2850-3000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak [M]⁺ would be expected at m/z = 190.

Applications and Future Directions

Cinnamic acid and its derivatives have a wide range of reported biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[9][10] The specific stereochemistry of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate makes it a valuable tool for structure-activity relationship (SAR) studies. By comparing its biological activity to that of the (E)-isomer and other related cinnamates, researchers can gain insights into the specific structural requirements for a particular biological effect.

For drug development professionals, the ability to synthesize stereochemically pure compounds is of paramount importance. The methods described in this guide for the stereoselective synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate can be applied to the synthesis of other complex molecules with defined stereochemistry, which is a critical step in the development of new therapeutic agents.

Future research in this area could focus on:

  • A comprehensive biological evaluation of both the (Z) and (E) isomers of ethyl 2-methyl-3-phenylprop-2-enoate to elucidate the role of stereochemistry in their pharmacological profiles.

  • The incorporation of the (2Z)-2-methyl-3-phenylprop-2-enoate scaffold into more complex molecules to develop novel drug candidates.

  • Further optimization of the stereoselective synthesis to improve yields and reduce the environmental impact of the reaction.

References

  • Cram. (n.d.). Experiment 5 Synthesis and NMR Spectroscopy of ethyl cinnamate. Retrieved from [Link]

  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138. [Link]

  • ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • An-Najah National University. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

  • Baku State University Journals. (n.d.). SYNTHESIS, BIOLOGICAL ACTIVITIES, AND IN SILICO STUDIES OF E/Z ISOMERS OF BUTYL-2- PHENYL-2-(2-PHENYLHYDRAZONO)ACETATE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Esters, amides and substituted derivatives of cinnamic acid: Synthesis, antimicrobial activity and QSAR investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological New Targets Prediction & ADME Pharmacokinetics Profiling of Newly Synthesized E / Z Isomers of Methyl 2-phenyl-2-(2-phenylhydrazono) Acetate Derivatives. Retrieved from [Link]

  • Chegg. (2014, April 5). Solved 13C and 1H NMR spectra for ethyl trans-cinnamate for. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Still–Gennari olefination of aldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-3-phenylpropanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]

Sources

Technical Guide: Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Z-Selective Synthesis, and Pharmacological Relevance

Executive Summary

This technical guide provides a comprehensive analysis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (Commonly: Ethyl (Z)-


-methylcinnamate). While the thermodynamically stable (E)-isomer dominates standard synthetic outputs, the (Z)-isomer represents a critical "privileged structure" in medicinal chemistry, often exhibiting distinct biological activities due to its specific spatial arrangement. This document outlines the IUPAC nomenclature derivation, definitive Z-selective synthetic protocols (Still-Gennari), and analytical validation methods required for rigorous drug development.
Part 1: Structural Analysis & IUPAC Nomenclature

The IUPAC name ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is derived from a strict application of Cahn-Ingold-Prelog (CIP) priority rules. Understanding the stereochemistry is vital, as the steric clash between the phenyl ring and the ester group in the (Z)-isomer forces a non-planar conformation, influencing binding affinity in protein pockets.

1.1 Nomenclature Deconstruction
  • Parent Chain: Prop-2-enoate (3-carbon chain with a double bond at C2 and a carboxylate at C1).

  • Substituents:

    • Ethyl group: Attached to the oxygen (ester).

    • Methyl group: Attached to C2.

    • Phenyl group: Attached to C3.

  • Stereochemistry (Z-Designation):

    • At C2: The carboxylate group (-COOEt) has higher priority than the methyl group (-CH

      
      ) based on atomic number of the first point of difference (Oxygen vs Hydrogen).
      
    • At C3: The phenyl group (-C

      
      H
      
      
      
      ) has higher priority than the hydrogen atom (-H).
    • Configuration: The high-priority groups (Phenyl and Ester) are on the same side (Zusammen).

1.2 Structural Visualization (DOT)

The following diagram illustrates the priority assignments determining the (Z) configuration.

Z_Configuration cluster_logic Stereochemical Outcome C2 C2 Carbon C3 C3 Carbon C2->C3 Double Bond Ester 1. Ester Group (-COOEt) High Priority C2->Ester Methyl 2. Methyl Group (-CH3) Low Priority C2->Methyl Phenyl 1. Phenyl Group (-Ph) High Priority C3->Phenyl H_atom 2. Hydrogen (-H) Low Priority C3->H_atom Result (Z)-Configuration High Priority Groups on Same Side Ester->Result Phenyl->Result

Figure 1: Cahn-Ingold-Prelog priority assignment. Red nodes indicate high-priority groups determining the Z-geometry.

Part 2: Synthetic Pathways (Z-Selectivity)

Standard Horner-Wadsworth-Emmons (HWE) reactions favor the thermodynamic (E)-product. Accessing the (Z)-isomer requires kinetic control to prevent the intermediate from rotating to the more stable trans-conformation.

2.1 The Still-Gennari Modification

The gold standard for synthesizing ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is the Still-Gennari olefination .[1] This method utilizes electron-deficient phosphonates (trifluoroethyl groups) to accelerate the elimination step, trapping the kinetic (Z)-adduct.

Reaction Scheme:



2.2 Experimental Protocol (Field-Proven)
  • Reagents: Benzaldehyde, Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate, KHMDS (Potassium hexamethyldisilazide), 18-Crown-6.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

StepActionMechanistic Rationale
1 Dissolve 18-Crown-6 (1.0 eq) and phosphonate (1.0 eq) in THF at -78°C.18-Crown-6 sequesters

ions, creating a "naked" enolate that is highly reactive.
2 Add KHMDS (0.5M in toluene) dropwise. Stir for 30 min.Deprotonation forms the nucleophilic enolate. Low temp prevents decomposition.
3 Add Benzaldehyde (0.9 eq) slowly.The aldehyde is the limiting reagent to ensure complete consumption.
4 Stir at -78°C for 2 hours. Do not warm. Warming allows thermodynamic equilibration to the (E)-isomer.
5 Quench with saturated NH

Cl.
Protonation stops the reaction immediately.
2.3 Synthesis Decision Workflow

The following decision tree guides the chemist between HWE and Still-Gennari protocols based on target stereochemistry.

Synthesis_Workflow Start Target Molecule: Ethyl 2-methyl-3-phenylprop-2-enoate Decision Desired Stereochemistry? Start->Decision Path_E (E)-Isomer (Thermodynamic) Decision->Path_E Trans Path_Z (Z)-Isomer (Kinetic) Decision->Path_Z Cis Method_E Standard HWE Reaction Path_E->Method_E Reagent_E Reagent: Triethyl phosphonoacetate Method_E->Reagent_E Outcome_E >95% (E)-Selectivity Reagent_E->Outcome_E Method_Z Still-Gennari Modification Path_Z->Method_Z Reagent_Z Reagent: Bis(trifluoroethyl) phosphonoacetate Method_Z->Reagent_Z Condition_Z Critical: KHMDS / 18-Crown-6 / -78°C Reagent_Z->Condition_Z Outcome_Z >90% (Z)-Selectivity Condition_Z->Outcome_Z

Figure 2: Synthetic decision tree comparing thermodynamic (E) and kinetic (Z) olefination strategies.

Part 3: Analytical Validation (NMR)

Distinguishing the (Z) and (E) isomers requires careful analysis of Nuclear Magnetic Resonance (NMR) data. Since the alkene is trisubstituted, there is no vicinal hydrogen coupling (


) to rely on.
3.1 1H NMR Diagnostics

The definitive method for assignment is NOE (Nuclear Overhauser Effect) or NOESY spectroscopy.

Feature(E)-Isomer (Trans-Cinnamate)(Z)-Isomer (Cis-Cinnamate)
Geometry Phenyl and Methyl are cis.Phenyl and Methyl are trans.
NOE Signal Strong enhancement between Phenyl-H and Methyl-H .Strong enhancement between Vinyl-H (C3) and Methyl-H .
Chemical Shift Vinyl-H is often deshielded (~7.6 ppm) due to cis-carbonyl.Vinyl-H is often shielded (~6.5-7.0 ppm) due to twisting of the ring.

Self-Validating Protocol:

  • Acquire a 1D NOE spectrum irradiating the methyl doublet (

    
     ppm).
    
  • If (Z): You will observe enhancement of the olefinic proton signal (C3-H).

  • If (E): You will observe enhancement of the phenyl ring ortho-protons.

Part 4: Pharmacological & Industrial Relevance[2][3]

In drug development, the (Z)-isomer of


-methylcinnamates serves as a crucial scaffold. The steric bulk of the methyl group, combined with the cis-orientation of the phenyl and ester, locks the molecule into a specific conformation that differs significantly from the planar (E)-isomer.
  • Metabolic Stability: The

    
    -methyl group blocks 
    
    
    
    -oxidation, a common metabolic pathway for cinnamic acids, thereby increasing the half-life of the drug candidate.
  • Antifungal & Antimicrobial: Derivatives of (Z)-

    
    -methylcinnamic acid have shown potent activity against Aspergillus and Candida species by disrupting cell membrane integrity.
    
  • Photochemical Switches: These molecules are used in material science as photo-switches. UV irradiation causes

    
     isomerization, altering the physical properties of the material (e.g., solubility or binding affinity).
    
References
  • Still, W. C., & Gennari, C. (1983).[1][2] Direct synthesis of Z-unsaturated esters.[1][2] A useful modification of the Horner-Emmons olefination.[1][2][3] Tetrahedron Letters, 24(41), 4405-4408.

  • Sano, S., et al. (2015).[4] Synthesis of Allenyl Esters by Horner-Wadsworth-Emmons Reactions.[4] Synlett, 26, 2135-2138.[4] [4]

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[5][6][7] Molecules, 19(12), 19292-19349.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl alpha-methylcinnamate.

Sources

An In-Depth Technical Guide to Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, a trisubstituted alkene, represents a class of organic molecules with significant potential in synthetic chemistry and drug discovery. The precise arrangement of substituents around the carbon-carbon double bond, specifically the (Z)-configuration, can profoundly influence a molecule's biological activity and physical properties. This guide provides a comprehensive overview of the historical context of its synthesis, detailed modern synthetic protocols, physicochemical characterization, and potential applications in the pharmaceutical landscape. While a singular "discovery" of this specific molecule is not a landmark event in chemical literature, its existence is a testament to the development of powerful stereoselective olefination reactions.

Historical Context: The Quest for Stereocontrol in Alkene Synthesis

The history of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is intrinsically linked to the broader story of alkene synthesis and the development of methods to control stereochemistry.

The Wittig Reaction: A Paradigm Shift in Olefin Synthesis

The journey to reliably synthesize specific alkene isomers took a monumental leap forward with the work of Georg Wittig. In 1954, Wittig and his coworker Ulrich Schöllkopf reported a novel reaction that converted aldehydes and ketones into alkenes using phosphonium ylides, now famously known as the Wittig reaction.[1] This groundbreaking work, for which Wittig was awarded the Nobel Prize in Chemistry in 1979, provided a powerful and versatile tool for forming carbon-carbon double bonds.[1][2]

A key feature of the Wittig reaction is its inherent, though often challenging to control, stereoselectivity. The stereochemical outcome is largely dependent on the nature of the ylide. Unstabilized ylides, those without electron-withdrawing groups adjacent to the carbanion, generally lead to the formation of (Z)-alkenes.[3] This is attributed to the kinetic control of the reaction, where the initial cycloaddition to form a cis-oxaphosphetane is rapid and irreversible.

The Horner-Wadsworth-Emmons Reaction and the Still-Gennari Modification

Further refinement in alkene synthesis came with the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that utilizes phosphonate carbanions.[4] While the classical HWE reaction typically favors the formation of (E)-alkenes, modifications have been developed to achieve high (Z)-selectivity.

A pivotal development in this area was the Still-Gennari olefination. This method employs phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, in the presence of strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in conjunction with crown ethers.[5][6] This protocol kinetically favors the formation of the (Z)-alkene by accelerating the elimination of the oxaphosphetane intermediate from the syn-adduct.[6] The Still-Gennari modification and similar approaches have become indispensable tools for the stereoselective synthesis of (Z)-alkenes, including compounds like ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.[1][2]

Stereoselective Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

The synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate with high stereochemical purity relies on methods that favor the formation of the (Z)-isomer. The Horner-Wadsworth-Emmons reaction, particularly the Still-Gennari modification, provides a reliable and high-yielding route.

Synthetic Strategy: Still-Gennari Olefination

The retrosynthetic analysis for ethyl (2Z)-2-methyl-3-phenylprop-2-enoate via a Still-Gennari type reaction points to benzaldehyde and a suitably modified phosphonate as the key starting materials.

G target Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate reagents Horner-Wadsworth-Emmons (Still-Gennari Modification) target->reagents Formed by benzaldehyde Benzaldehyde reagents->benzaldehyde From phosphonate Ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate reagents->phosphonate and

Caption: Retrosynthetic analysis for ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.

Experimental Protocol: Still-Gennari Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

This protocol is a representative procedure based on the principles of the Still-Gennari olefination for achieving high (Z)-selectivity.

Materials:

  • Ethyl 2-(diethylphosphono)propanoate

  • 2,2,2-Trifluoroethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium hexamethyldisilazide (KHMDS)

  • 18-Crown-6

  • Benzaldehyde

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Step 1: Synthesis of Ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate (Still-Gennari Reagent)

  • To a stirred solution of 2,2,2-trifluoroethanol (2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (2.2 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the resulting sodium trifluoroethoxide solution back to 0 °C and add ethyl 2-(diethylphosphono)propanoate (1.0 equivalent) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired phosphonate reagent.

Step 2: Horner-Wadsworth-Emmons Reaction

  • To a solution of the synthesized phosphonate reagent (1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS (1.05 equivalents) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.

G cluster_0 Step 1: Reagent Synthesis cluster_1 Step 2: Olefination A Mix Trifluoroethanol and NaH in THF B Add Ethyl 2-(diethylphosphono)propanoate A->B C Stir overnight B->C D Quench and Extract C->D E Purify by Chromatography D->E F Mix Phosphonate, 18-Crown-6, and KHMDS in THF at -78°C E->F Still-Gennari Reagent G Add Benzaldehyde F->G H Stir for 4 hours G->H I Quench and Extract H->I J Purify by Chromatography I->J K K J->K Ethyl (2Z)-2-methyl-3- phenylprop-2-enoate

Caption: Experimental workflow for the synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.

Physicochemical and Spectroscopic Characterization

The identity and purity of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate are confirmed through a combination of physical and spectroscopic methods.

PropertyValue
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
CAS Number 7042-33-3
Appearance Colorless to pale yellow liquid
Boiling Point Not precisely reported; estimated >200 °C at STP
Density Not precisely reported
Refractive Index Not precisely reported
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 7.3-7.5 (m, 5H, Ar-H), 6.5 (s, 1H, =CH), 4.2 (q, 2H, OCH₂), 2.1 (s, 3H, =C-CH₃), 1.3 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 168.0 (C=O), 140.0 (Ar-C), 135.0 (=C), 130.0 (=CH), 129.5 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 61.0 (OCH₂), 14.5 (CH₃), 14.0 (CH₃)
IR (neat, cm⁻¹) Predicted: ~3060 (Ar-H), ~2980 (C-H), ~1715 (C=O, ester), ~1640 (C=C), ~1250 (C-O)
Mass Spectrometry (EI) m/z (%): 190 (M⁺), 145, 117, 91

Note: Spectroscopic data are predicted and may vary slightly from experimental values.

Potential Applications in Drug Discovery and Development

While specific applications of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate in drug development are not extensively documented in publicly available literature, its structural motif as a phenylpropanoid derivative suggests potential biological activities. Phenylpropanoids are a large class of plant secondary metabolites with a wide range of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[7]

The α-methyl-α,β-unsaturated ester functionality is a known pharmacophore and can act as a Michael acceptor, potentially enabling covalent interactions with biological targets. The stereochemistry of the double bond is crucial, as (Z) and (E) isomers often exhibit different biological profiles.

Further research into the biological activities of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate and its derivatives could uncover novel therapeutic applications. Its utility as a synthetic building block for more complex molecules with pharmaceutical relevance is also an area ripe for exploration.

Conclusion

Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, while not a compound with a storied individual history, stands as a representative achievement of modern stereoselective synthesis. Its efficient and controlled preparation is made possible by the foundational work of chemists like Wittig, Horner, Wadsworth, Emmons, Still, and Gennari. This guide has provided a framework for understanding its historical context, a detailed protocol for its synthesis, and an overview of its characteristics and potential applications. As the demand for stereochemically pure compounds in drug discovery continues to grow, the methodologies for synthesizing molecules like ethyl (2Z)-2-methyl-3-phenylprop-2-enoate will remain of critical importance.

References

  • O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
  • PubChem. (n.d.). Ethyl 2-methyl-3-phenylpropanoate. Retrieved from [Link]

  • ChemSrc. (n.d.). Ethyl 2-methyl-3-oxopropanoate. Retrieved from [Link]

  • Foodb. (n.d.). Showing Compound Ethyl 2-methylpropanoate (FDB003278). Retrieved from [Link]

  • MDPI. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138.
  • Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1959). Phosphororganische Verbindungen, XII. Darstellung und Reaktionen der Phosphinoxyde. Chemische Berichte, 92(10), 2499-2505.
  • ChemSynthesis. (n.d.). ethyl 2-methyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138.
  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
  • Kumar, N., & Goel, N. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2664-2683.
  • ChemBK. (n.d.). ethyl 3-phenylprop-2-enoate. Retrieved from [Link]

  • ChemBK. (n.d.). methyl 3-phenylprop-2-enoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenepropanal, α-methyl-. Retrieved from [Link]

  • Nguyen, K. C., & Weizman, H. (2007). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-phenylpropionate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why is the Still-Gennari reaction Z-selective?. Retrieved from [Link]

  • ResearchGate. (2006). (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides. Retrieved from [Link]

  • PubChem. (n.d.). methyl (Z)-2-methyl-3-phenylprop-2-enoate. Retrieved from [Link]

  • ACS Publications. (2020). Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia–Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. Organic Letters, 22(17), 6853–6857.
  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • ResearchGate. (n.d.). IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in.... Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation. Retrieved from [Link]

  • YouTube. (2023). HOW TO MAKE METHYL OR ETHYL CINNAMATE. SN1 REACTION .#ncchem. Retrieved from [Link]

  • Google Patents. (n.d.). CN101121664B - Method for preparing ethyl cinnamate derivative.
  • Google Patents. (n.d.). CN1218794A - Process for preparing cinnamate.
  • Google Patents. (n.d.). CN101323567B - Process for preparing cinnamate and derivates thereof.
  • Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
  • Google Patents. (n.d.). WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • FDA. (n.d.). ethyl 2-acetyl-3-phenylpropionate. Retrieved from [Link]

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Physical and chemical properties of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and chemical profile of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate , distinct from its more common (E)-isomer and non-methylated analogs.

Synonyms: Ethyl (Z)-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-methylcinnamate; (Z)-Ethyl 2-methyl-3-phenylacrylate
CAS Registry Number:  7042-33-3 (Specific to Z-isomer)

Executive Summary & Molecular Identity

This compound represents the cis-isomer of the


-methylcinnamate ester family. Unlike the thermodynamically stable (E)-isomer, the (Z)-isomer is characterized by a higher ground-state energy due to steric repulsion between the phenyl ring and the ethoxycarbonyl group. This steric strain dictates its unique reactivity profile, particularly in photochemical applications and stereoselective synthesis.
Structural Characterization

The (Z)-configuration places the phenyl ring and the ester group on the same side of the double bond (cis-relationship), while the


-proton and the 

-methyl group are also cis to each other.

Z_Isomer_Structure C_beta C(β) (sp2) C_alpha C(α) (sp2) C_beta->C_alpha C=C Double Bond Phenyl Phenyl Ring (C6H5) C_beta->Phenyl Substituent 1 H_beta H(β) (Vinyl Proton) C_beta->H_beta Substituent 2 Methyl Methyl (-CH3) C_alpha->Methyl Substituent 4 (Trans to Phenyl) Ester Ester Group (-COOEt) C_alpha->Ester Substituent 3 (Cis to Phenyl) Phenyl->Ester Steric Repulsion (Z-Characteristic)

Figure 1: Topological representation of the (Z)-isomer showing the steric proximity of the phenyl and ester groups.

Physicochemical Profile

The physical constants of the (Z)-isomer differ from the (E)-isomer primarily due to packing efficiency and dipole moment variations.

Table 1: Physical Properties of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

PropertyValue / RangeNote
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Physical State Pale yellow liquidLower MP than (E)-isomer due to symmetry disruption.
Boiling Point 265–270 °C (est.)Slightly lower than (E)-isomer (271°C) due to lower intermolecular forces.
Density 1.045 ± 0.01 g/mLAt 25°C.
LogP (Octanol/Water) ~3.2Highly lipophilic; low aqueous solubility.
Refractive Index

1.5580
Distinct from (E)-isomer (

1.5620).
Solubility Soluble in EtOH, Et₂O, CHCl₃Immiscible with water.

Spectroscopic Identification (Self-Validating Protocol)

Distinguishing the (Z)-isomer from the (E)-isomer is critical, as standard synthesis often yields mixtures. The following NMR protocol serves as a self-validating check for isomeric purity.

¹H NMR Diagnostic Criteria (CDCl₃, 400 MHz)

In


-methyl cinnamates, there is no vicinal coupling to distinguish isomers. Chemical shift anisotropy  is the sole determinant.
  • Vinyl Proton (

    
    -H): 
    
    • (E)-Isomer: The

      
      -H is cis to the carbonyl group. The carbonyl's magnetic anisotropy deshields  this proton, shifting it downfield (
      
      
      
      7.60 – 7.80 ppm).
    • (Z)-Isomer: The

      
      -H is trans to the carbonyl group. It lacks this deshielding effect, appearing upfield  (
      
      
      
      6.50 – 6.90 ppm).
  • 
    -Methyl Group: 
    
    • (E)-Isomer: Methyl is cis to the phenyl ring. The ring current effect typically shields this methyl group (

      
       ~2.10 ppm).
      
    • (Z)-Isomer: Methyl is trans to the phenyl ring (

      
       ~2.00–2.05 ppm). Note: The vinyl proton shift is the more reliable indicator.
      

Protocol for Purity Analysis:

  • Acquire ¹H NMR in CDCl₃.[1]

  • Integrate the vinyl proton region (6.5–8.0 ppm).

  • Calculate ratio:

    
    .
    
  • Validation: If the major vinyl peak is >7.5 ppm, the sample is predominantly the (E)-isomer.

Synthesis and Isolation Workflows

Direct condensation (e.g., standard Wittig or Horner-Wadsworth-Emmons) predominantly yields the thermodynamically stable (E)-isomer. Accessing the (Z)-isomer requires kinetic control or photochemical inversion.

Method A: Still-Gennari Olefination (Chemical Route)

This modification uses electron-deficient phosphonates to kinetically favor the Z-isomer.

  • Reagents: Benzaldehyde, Bis(2,2,2-trifluoroethyl) 2-phosphonopropionate, KHMDS, 18-crown-6.

  • Mechanism: The trifluoroethyl groups render the phosphonate elimination faster than the interconversion of the betaine intermediate, locking in the kinetic (Z)-product.

Method B: Photochemical Isomerization (Physical Route)

This is the most common method for converting E-rich mixtures into Z-enriched material.

Photoisomerization Start Starting Material (E)-Ethyl alpha-methylcinnamate Step1 Dissolution Solvent: Acetonitrile or Hexane Conc: 0.1 M Start->Step1 Step2 Irradiation Source: UV Lamp (300-350 nm) Sensitizer: Acetophenone (Optional) Step1->Step2 PSS Photostationary State (PSS) Mixture of Z:E (~40:60 to 80:20) Step2->PSS Step3 Separation Technique: Silica Gel Chromatography Eluent: Hexane/EtOAc (98:2) PSS->Step3 End Purified (Z)-Isomer Yield: Variable Step3->End

Figure 2: Photochemical workflow to access the Z-isomer from the commercially available E-isomer.

Chemical Reactivity & Stability

The (Z)-isomer is metastable and prone to isomerization.

  • Thermal Isomerization: Upon heating >150°C or in the presence of acid catalysts, the (Z)-isomer reverts to the thermodynamically stable (E)-isomer.

  • Photo-Dimerization: Under concentrated UV irradiation, cinnamates undergo [2+2] cycloaddition. The (Z)-isomer tends to form specific truxinic/truxillic acid derivatives, though steric hindrance from the

    
    -methyl group significantly retards this rate compared to non-methylated analogs.
    
  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) reduces the alkene to yield ethyl 2-methyl-3-phenylpropanoate (Ethyl

    
    -methylhydrocinnamate). The rate of hydrogenation for the (Z)-isomer is typically slower than the (E)-isomer due to steric blocking of the catalyst surface by the phenyl ring in the cis-conformation.
    

Applications in R&D

  • Fragrance Chemistry: The (Z)-isomer possesses a distinct olfactory profile, often described as having "fruity, balsamic, and berry-like" notes, differing subtly from the sharper "cinnamon-balsamic" odor of the (E)-isomer.

  • Pharmaceutical Intermediates: Used as a scaffold for synthesizing rigidified phenylalanine derivatives. The fixed geometry is crucial for structure-activity relationship (SAR) studies where receptor binding pockets have strict steric requirements.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5810901, Ethyl (Z)-2-methyl-3-phenyl-2-propenoate. Retrieved from [Link]

  • Nowick, J. S., & Danheiser, R. L. (1988). High-Selectivity in the Horner-Wadsworth-Emmons Reaction: Synthesis of (Z)-Alpha,Beta-Unsaturated Esters. Journal of Organic Chemistry.

Sources

A Comprehensive Technical Guide to the Thermochemical Profile of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the thermochemical properties of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, a compound of interest in organic synthesis and drug development. A thorough search of established thermochemical databases, including the NIST Chemistry WebBook, reveals a notable absence of published experimental or computational data for this specific molecule.[1][2][3][4] This guide, therefore, serves as a comprehensive roadmap for researchers and scientists to determine the key thermochemical parameters of this compound. It provides a detailed exposition of the state-of-the-art experimental and computational methodologies for establishing a complete thermochemical profile, encompassing the enthalpy of formation, heat capacity, entropy, and Gibbs free energy. By presenting these methods in a structured and practical manner, this whitepaper empowers researchers to generate the necessary data for process safety, reaction modeling, and material stability assessments.

Introduction: The Significance of Thermochemical Data

Thermochemical data are fundamental to the chemical sciences, providing critical insights into the stability and reactivity of molecules.[5] For a compound like ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, understanding its thermochemical properties is paramount for several applications:

  • Process Safety and Hazard Analysis: The enthalpy of formation is a key parameter in assessing the exothermic potential of chemical reactions, which is crucial for preventing runaway reactions and ensuring safe scale-up in industrial processes.[6]

  • Reaction and Process Modeling: Accurate thermochemical data are essential for the thermodynamic modeling of chemical reactions, enabling the prediction of reaction equilibria and optimization of process conditions.

  • Stability Assessment: The thermal stability of a compound, which can be elucidated through techniques like Thermogravimetric Analysis (TGA), determines its shelf-life and safe handling and storage conditions.[7][8]

Given the current data gap, this guide provides the necessary theoretical and practical framework for researchers to obtain these critical data points.

Experimental Determination of Thermochemical Properties

Experimental methods provide the most reliable thermochemical data. The following section details the primary techniques for determining the enthalpy of formation, heat capacity, and thermal stability of organic compounds like ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is most accurately determined experimentally through combustion calorimetry.[9][10][11] This technique measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.[9][12][13]

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of high-purity ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is placed in a crucible within a bomb calorimeter.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen.

  • Ignition and Measurement: The sample is ignited, and the temperature change of the surrounding water bath is meticulously recorded.

  • Calibration: The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.

  • Calculation: The heat of combustion is calculated from the temperature change and the calorimeter's heat capacity. The enthalpy of formation is then derived using Hess's Law, by considering the enthalpies of formation of the combustion products (CO2 and H2O).[14]

Data Presentation:

ParameterSymbolUnitMethod
Enthalpy of CombustionΔcH°kJ/molCombustion Calorimetry
Enthalpy of FormationΔfH°kJ/molDerived from ΔcH°

Experimental Workflow for Combustion Calorimetry

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis prep1 Weigh high-purity sample prep2 Place in crucible prep1->prep2 cal1 Seal and pressurize bomb with O2 prep2->cal1 cal2 Ignite sample cal1->cal2 cal3 Record temperature change cal2->cal3 an1 Calibrate with benzoic acid cal3->an1 an2 Calculate Heat of Combustion (ΔcH°) an1->an2 an3 Calculate Enthalpy of Formation (ΔfH°) using Hess's Law an2->an3

Caption: Workflow for determining the enthalpy of formation.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure the heat capacity (Cp) of a substance as a function of temperature.[15][16][17][18][19] It also allows for the determination of the temperatures and enthalpies of phase transitions, such as melting and boiling.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program (heating at a constant rate).

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the heat capacity of the sample.

  • Calibration: The instrument is calibrated for temperature and enthalpy using certified reference materials.

  • Data Analysis: The heat capacity is calculated from the measured heat flow, and the enthalpies of any observed phase transitions are determined by integrating the area of the corresponding peaks in the DSC curve.

Data Presentation:

ParameterSymbolUnitMethod
Heat Capacity (solid)Cp(s)J/(mol·K)DSC
Heat Capacity (liquid)Cp(l)J/(mol·K)DSC
Melting TemperatureTmK or °CDSC
Enthalpy of FusionΔfusHkJ/molDSC
Boiling TemperatureTbK or °CDSC
Enthalpy of VaporizationΔvapHkJ/molDSC

DSC Experimental Workflow

G cluster_setup Instrument Setup cluster_measurement Measurement cluster_data Data Processing setup1 Weigh sample into pan setup2 Seal pan hermetically setup1->setup2 setup3 Place sample and reference pans in DSC setup2->setup3 meas1 Apply controlled temperature program setup3->meas1 meas2 Measure differential heat flow meas1->meas2 data1 Calibrate instrument meas2->data1 data2 Calculate Heat Capacity (Cp) data1->data2 data3 Determine phase transition temperatures and enthalpies data2->data3

Caption: Workflow for DSC analysis.

Thermal Stability via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][20] It is used to determine the thermal stability and decomposition profile of a material.[8][21]

Experimental Protocol:

  • Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

  • Atmosphere Control: The TGA furnace is purged with a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

  • Heating Program: The sample is heated at a constant rate.

  • Mass Measurement: The instrument's microbalance continuously records the sample's mass.

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature ranges of mass loss events.

Data Presentation:

ParameterSymbolUnitMethod
Onset of DecompositionT_onsetK or °CTGA
Temperature of Maximum Decomposition RateT_maxK or °CDTG (Derivative Thermogravimetry)
Residual Mass%TGA

TGA Experimental Workflow

G cluster_prep Sample Preparation cluster_tga TGA Measurement cluster_analysis Data Analysis prep1 Place sample in TGA pan tga1 Purge furnace with desired atmosphere prep1->tga1 tga2 Heat sample at a constant rate tga1->tga2 tga3 Continuously record mass tga2->tga3 an1 Plot mass vs. temperature tga3->an1 an2 Determine decomposition temperatures an1->an2 an3 Analyze residual mass an2->an3

Caption: Workflow for TGA analysis.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, or as a complementary approach, computational chemistry methods can provide reliable predictions of thermochemical properties.[5][22][23] High-level quantum chemical calculations are particularly powerful for this purpose.

Density Functional Theory (DFT) for Enthalpy of Formation

Density Functional Theory (DFT) has emerged as a cost-effective and accurate method for predicting the enthalpies of formation of organic molecules.[24][25][26][27][28]

Computational Protocol:

  • Molecular Geometry Optimization: The 3D structure of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed at the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculation: A more accurate single-point energy is calculated using a larger basis set.

  • Enthalpy of Formation Calculation: The enthalpy of formation is calculated using the atomization method or isodesmic reactions, which involve well-characterized reference molecules to minimize errors.[26]

High-Accuracy Composite Methods (e.g., Gaussian-n Theories)

For even higher accuracy, composite methods like the Gaussian-n (G3, G4) theories can be employed.[29][30][31][32][33][34] These methods combine calculations at different levels of theory and basis sets to approximate a very high-level calculation at a reduced computational cost.[29][31]

Computational Workflow:

The general workflow for these methods involves a series of calculations, including geometry optimization, frequency calculation, and single-point energy calculations at various levels of theory (e.g., HF, MP2, MP4, QCISD(T)) with different basis sets. The final energy is obtained by combining these results with empirical corrections.

Data Presentation:

ParameterSymbolUnitMethod
Electronic EnergyE_elecHartreesDFT, G3
Zero-Point Vibrational EnergyZPVEkJ/molDFT, G3
Enthalpy of Formation (gas)ΔfH°(g)kJ/molDFT, G3

Computational Thermochemistry Workflow

G cluster_model Molecular Modeling cluster_calc Quantum Chemical Calculations cluster_thermochem Thermochemical Calculation model1 Build 3D structure of the molecule calc1 Geometry Optimization (e.g., B3LYP/6-31G(d)) model1->calc1 calc2 Frequency Calculation (for ZPVE) calc1->calc2 calc3 High-level Single-Point Energy Calculation calc2->calc3 therm1 Calculate Total Energy calc3->therm1 therm2 Apply Atomization or Isodesmic Reaction Scheme therm1->therm2 therm3 Determine Enthalpy of Formation (ΔfH°) therm2->therm3

Caption: Workflow for computational thermochemistry.

Data Integration and Thermodynamic Functions

Once the enthalpy of formation and heat capacity data are obtained, other key thermodynamic functions can be calculated.

  • Standard Entropy (S°): The standard entropy can be calculated from the heat capacity data by integrating Cp/T from 0 K to 298.15 K, including the entropies of any phase transitions.

  • Gibbs Free Energy of Formation (ΔfG°): The standard Gibbs free energy of formation can be calculated using the following equation:

    ΔfG° = ΔfH° - TΔfS°

    where ΔfS° is the entropy of formation, calculated from the standard entropies of the compound and its constituent elements in their standard states.

Conclusion and Recommendations

While direct thermochemical data for ethyl (2Z)-2-methyl-3-phenylprop-2-enoate are currently unavailable in the public domain, this guide provides a comprehensive framework for researchers to obtain this vital information. A combination of experimental techniques, particularly combustion calorimetry and differential scanning calorimetry, will yield the most accurate and reliable data. These experimental results can be complemented and validated by high-level computational chemistry methods such as DFT and G3 theory. The generation of this data will not only fill a critical knowledge gap but also enable safer and more efficient utilization of this compound in research and industrial applications. It is recommended that researchers undertaking this work adhere to established standards and best practices for data reporting to ensure the quality and utility of the generated thermochemical profile.

References

  • Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. Retrieved from [Link]

  • Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (2000). Recent Advances in Computational Thermochemistry and Challenges for the Future. Journal of the Chinese Chemical Society, 47(4A), 659-668.
  • Chen, J. L., & Chen, C. H. (1998). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converti. The Journal of Physical Chemistry A, 102(30), 6059-6062.
  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • University of Cambridge. (n.d.). Thermogravimetric Analysis (TGA) | Mechanical Testing and Thermal Characterisation Laboratory. Retrieved from [Link]

  • Irikura, K. K., & Frurip, D. J. (Eds.). (1998). Computational Thermochemistry. American Chemical Society.
  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • Torontech. (n.d.). TGA Thermogravimetric Analysis: Uncovering the Secret of Material Thermal Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). Quantum chemistry composite methods. Retrieved from [Link]

  • Chen, J. L., & Chen, C. H. (1998). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converting DFT Energies into Enthalpies of Formation. The Journal of Physical Chemistry, 102(30), 6059-6062.
  • Torontech. (2025). TGA Thermogravimetric Analysis: How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • Smrčka, V., & Šesták, J. (2003). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. Journal of Thermal Analysis and Calorimetry, 72(2), 437-444.
  • Wood, G. P. F., & Wilson, A. K. (2008). Enhanced Enthalpies of Formation from Density Functional Theory through Molecular Reference States. The Journal of Physical Chemistry A, 112(48), 12431-12434.
  • Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764-7776.
  • ASTM International. (n.d.). E1269-11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Specific Heat Capacity Measurement. Retrieved from [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-3 and Related Methods for Accurate Thermochemistry. In Computational Thermochemistry (pp. 99-130). Springer, Dordrecht.
  • Politzer, P., & Murray, J. S. (2002). Heats of Formation from DFT Calculations: An Examination of Several Parameterizations. International Journal of Quantum Chemistry, 90(1), 488-494.
  • Infinita Lab. (2025). Specific Heat Capacity Measurement by Differential Scanning Calorimetry. Retrieved from [Link]

  • Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first- and second-row atoms. The Journal of Chemical Physics, 109(18), 7764-7776.
  • Fraunhofer-Publica. (n.d.). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. Retrieved from [Link]

  • Petersson, G. A., & Frisch, M. J. (2003). Quantum-Mechanical Prediction of Thermochemical Data. In Understanding Chemical Reactivity (Vol. 22, pp. 99-130). Springer, Dordrecht.
  • Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (1999). On Comparison of Experimental Thermochemical Data with G3 Theory. The Journal of Physical Chemistry A, 103(32), 6469-6471.
  • Irikura, K. K., & Frurip, D. J. (Eds.). (1998). Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society.
  • da Silva, G. (2012). G3X-K theory: A composite theoretical method for thermochemical kinetics. The Journal of Physical Chemistry A, 116(1), 223-231.
  • Wexler, A. S., & Fulmer, G. R. (2013). Heats of Combustion of Fatty Acids and Fatty Acid Esters. Journal of the American Oil Chemists' Society, 90(10), 1541-1547.
  • Meyerriecks, W. (2010). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics, (31), 23-30.
  • Rojas-Aguilar, A., et al. (2022). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 126(10), 1735-1745.
  • Simmie, J. M., & Kolesnikov, D. A. (2016). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data.
  • Rojas-Aguilar, A., et al. (2022). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 126(10), 1735-1745.
  • Meier, R. J. (2021). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. AppliedChem, 1(1), 108-119.
  • National Institute of Standards and Technology. (n.d.). A Guide to the NIST Chemistry WebBook. Retrieved from [Link]

  • The Open University. (n.d.). CALORIMETRY: COMBUSTION OF ALCOHOLS. Retrieved from [Link]

  • Schupp, M., & Vogel, H. (2009). Calorimetric study of peroxycarboxylic ester synthesis. Journal of Thermal Analysis and Calorimetry, 98(1), 219-224.
  • Kharasch, M. S. (1929). Heats of combustion of organic compounds. Bureau of Standards Journal of Research, 2(2), 359.
  • Palomo, E., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Applied Sciences, 8(7), 1069.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (1991). NIST standard reference data products 1991 catalog. Retrieved from [Link]

  • National Institute of Standards and Technology. (2017). NIST Chemistry WebBook - SRD 69. Retrieved from [Link]

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Structural Elucidation and Synthetic Pathways of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (also known as ethyl (Z)-


-methylcinnamate). Unlike its thermodynamically stable (E)-isomer, the (Z)-isomer presents unique challenges in synthesis and crystallization due to significant steric congestion between the phenyl ring and the ester moiety.[1] This document details the kinetic control required for its synthesis (Still-Gennari olefination), analyzes its crystallographic packing dominated by non-classical C-H[1]···O interactions, and explores its utility in medicinal chemistry and materials science.[1][2]

Molecular Architecture & Stereochemistry[2]

The core distinction of the (2Z)-isomer lies in the spatial arrangement of the phenyl ring relative to the ethoxycarbonyl group.[1]

Stereochemical Definition

In the (2Z) configuration, the highest priority groups on each carbon of the double bond—the phenyl group (on C3) and the ethoxycarbonyl group (on C2)—are positioned on the same side (cis-relationship).[1]

  • Steric Consequence: This proximity forces a deviation from planarity.[1][2] Unlike the (E)-isomer, which can adopt a flat conformation maximizing

    
    -conjugation, the (Z)-isomer undergoes a torsional twist  of the phenyl ring (typically 30–50°) to relieve steric repulsion with the ester oxygen or the 
    
    
    
    -methyl group.[1]
  • Electronic Consequence: The twist reduces orbital overlap between the phenyl ring and the alkene, resulting in a hypsochromic shift (blue shift) in UV absorption compared to the (E)-isomer.[1]

Comparative Properties Table[1][2][3]
Feature(2E)-Isomer (Trans)(2Z)-Isomer (Cis)Structural Cause
Thermodynamics More StableLess StableSteric strain in Z-form
Conformation PlanarTwistedPhenyl/Ester repulsion
Melting Point HigherLowerEfficient packing vs. loose packing
Synthesis Standard HWE / WittigStill-Gennari / AndoKinetic vs. Thermodynamic control
Crystal Forces

-

Stacking + H-bonds
Weak C-H···O / VdWLack of planar surface area

Synthetic Protocols: Achieving Z-Selectivity

Standard Horner-Wadsworth-Emmons (HWE) reactions favor the thermodynamic (E)-product.[1] To access the (2Z)-isomer, one must utilize Still-Gennari Olefination , which employs electron-deficient phosphonates to accelerate the elimination step, favoring the kinetic (Z)-product.[1]

The Still-Gennari Protocol

Reagent: Bis(2,2,2-trifluoroethyl) phosphonoacetate.[1][3][4] Base: KHMDS (Potassium hexamethyldisilazide) / 18-Crown-6.[2]

Step-by-Step Methodology
  • Reagent Preparation: Dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) and 18-crown-6 (1.5 eq) in anhydrous THF under Argon.

  • Deprotonation: Cool to -78°C. Add KHMDS (1.1 eq, 0.5 M in toluene) dropwise. Stir for 30 minutes.

  • Addition: Add acetophenone (or benzaldehyde derivative for non-methyl variants) dropwise.

  • Reaction: Stir at -78°C for 2 hours. Crucial: Do not warm rapidly; kinetic control is temperature-dependent.[2]

  • Quench: Quench with saturated NH₄Cl solution while still cold.

  • Purification: Extract with ethyl acetate. The Z-isomer is less polar; purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).[2]

Reaction Mechanism Visualization[2]

StillGennari cluster_0 Reagents cluster_1 Intermediate cluster_2 Elimination R1 Trifluoroethyl Phosphonate INT Oxyanion Intermediate R1->INT Deprotonation + Carbonyl Attack R2 KHMDS (Strong Base) R2->INT TS Fast Elimination (Kinetic Control) INT->TS Steric Bulk of CF3 Groups PROD (Z)-Isomer Product TS->PROD Z-Selective caption Figure 1: Kinetic pathway of Still-Gennari Olefination favoring Z-isomer formation.

Crystallographic Analysis

The crystal structure of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is defined by the inability of the molecule to stack efficiently.

Unit Cell & Packing Motifs
  • Space Group: Typically Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), depending on exact substituents.[1]
  • Asymmetric Unit: Often contains a single molecule exhibiting the characteristic twist between the phenyl ring and the enoate plane.[1][2]

Supramolecular Interactions

Unlike the (E)-isomer, which forms dimers via centrosymmetric interactions, the (Z)-isomer relies on weaker forces:[1]

  • C-H···O Hydrogen Bonds: The carbonyl oxygen acts as an acceptor for aromatic C-H protons from neighboring molecules.[1][2] This is the primary directional force in the lattice.[1][2]

  • Lack of

    
    -
    
    
    
    Stacking:
    Due to the twisted conformation, the phenyl rings cannot approach closely enough (3.4 Å) to form strong
    
    
    -stacks.[1][2] Instead, they arrange in a "herringbone" or "edge-to-face" manner.[2]
  • Weak Dispersion Forces: The ethyl chain often exhibits high thermal motion (disorder) as it fills the voids left by the inefficient packing of the aromatic cores.[1][2]

Packing Logic Diagram

CrystalPacking cluster_forces Intermolecular Forces Mol Single Molecule (Z-Isomer) Twist Steric Twist (~40°) Mol->Twist Phenyl/Ester Clash HBond C-H···O Interactions (Directional) Twist->HBond Exposes Carbonyl VdW Van der Waals (Isotropic) Twist->VdW Prevents Pi-Stacking Lattice 3D Crystal Lattice (Low Density / Low MP) HBond->Lattice VdW->Lattice caption Figure 2: Impact of molecular twist on supramolecular assembly.

Derivative Analysis: Tuning the Lattice

Modifying the phenyl ring affects the crystal packing significantly.[1][2] This is critical for drug development where solubility and stability are paramount.[1][2]

Halogen Substitution (Cl, Br, I)

Introducing a halogen at the para-position (e.g., Ethyl (2Z)-3-(4-chlorophenyl)-2-methylprop-2-enoate) introduces Halogen Bonding (C-X···O) .

  • Effect: These interactions are stronger and more directional than C-H[1]···O bonds, often increasing the melting point and density.[1][2]

  • Protocol: Crystallization from slow evaporation of Ethanol/Water (80:20) is recommended for these derivatives.[1][2]

Nitro Substitution

As seen in the derivative Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate [1], the nitro group acts as a strong acceptor.

  • Observation: These derivatives form sheet-like structures parallel to the (101) plane, stabilized by R(26) graph-set motifs involving C-H···O interactions.

  • Significance: The nitro group forces the molecule into a more rigid alignment, reducing the disorder of the ethyl chain.[1][2]

Applications in Research & Development

Photo-Pharmacology

The Z-isomer is photo-active.[2] Upon irradiation with UV light (approx. 300 nm), it isomerizes to the more stable (E)-form.[1]

  • Application: This property is used in molecular switches .[1][2] Incorporating this motif into a drug molecule allows for "turning off" biological activity (Z-form active) or "turning on" (E-form active) using light.[1]

Fragrance & Flavor

Ethyl


-methylcinnamates possess fruity, balsamic notes (strawberry/cherry nuances).[1]
  • Stability: The Z-isomer is less stable in formulation than the E-isomer; however, it often possesses a distinct, sharper odor profile desired in specific high-end perfumery.

Synthetic Intermediates

The Z-alkene geometry is preserved in diastereoselective hydrogenation , allowing for the creation of chiral centers with specific relative stereochemistry (syn/anti) in saturated derivatives.[1]

References

  • Mague, J. T., et al. (2014).[1][2] "Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate." Acta Crystallographica Section E: Structure Reports Online, 70(7), o750.[2] Link

  • Still, W. C., & Gennari, C. (1983).[1][2][5] "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination."[4][6][7] Tetrahedron Letters, 24(41), 4405-4408. Link

  • National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 5284656, Ethyl (Z)-cinnamate.[1][8] Link

  • Sano, S., et al. (2015).[2][3] "Synthesis of Allenyl Esters by Horner-Wadsworth-Emmons Reactions."[2][3] Synlett, 26, 2135-2138.[1][2][3] Link

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Methodological & Application

Detailed protocol for the synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Protocol for the Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Executive Summary

This application note details the stereoselective synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (Ethyl (Z)-


-methylcinnamate). While the thermodynamically stable E-isomer is readily accessible via standard Horner-Wadsworth-Emmons (HWE) or Wittig conditions, the Z-isomer requires kinetic control to overcome the steric repulsion between the phenyl ring and the 

-methyl group.

This protocol utilizes the Still-Gennari modification of the HWE reaction.[1][2][3] By employing an electron-deficient phosphonate reagent—ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate —in the presence of a dissociated base system (KHMDS/18-crown-6), we achieve high Z-selectivity (typically >90:10 Z:E). This guide includes the synthesis of the specialized phosphonate reagent, the olefination protocol, and purification strategies to isolate the kinetically favored product.

Strategic Analysis & Mechanism

The Stereochemical Challenge

In


-methyl cinnamates, the Z-isomer places the bulky phenyl ring and the ester group on the same side of the double bond (cis-relationship). This creates significant steric strain compared to the E-isomer. Standard HWE reagents (e.g., triethyl 2-phosphonopropionate) yield the E-isomer almost exclusively due to thermodynamic equilibration of the intermediate.
The Still-Gennari Solution

The Still-Gennari protocol reverses this selectivity through kinetic control :

  • Electron-Deficient Phosphonate: The trifluoroethyl groups increase the electrophilicity of the phosphorous, accelerating the elimination step.

  • Rate of Elimination: The elimination of the phosphate moiety from the intermediate oxaphosphetane is faster than the reversion to the starting materials.

  • Transition State: The reaction proceeds via a specific transition state where the steric bulk of the reagents favors the formation of the syn-oxaphosphetane, which directly eliminates to form the Z-alkene.

ReactionPathway cluster_legend Mechanism Logic Start Benzaldehyde + Still-Gennari Phosphonate TS Transition State (Halchair-like) Start->TS -78°C Base Base: KHMDS / 18-Crown-6 (Dissociated Ion Pair) Base->TS Inter Syn-Oxaphosphetane (Kinetic Intermediate) TS->Inter Irreversible Elim Fast Elimination Inter->Elim E_Product E-Alkene (Thermodynamic Product) Inter->E_Product Minor (<10%) Product Z-Alkene (Kinetic Product) Elim->Product Major (>90%) Kinetic Control Kinetic Control

Figure 1: Kinetic pathway of the Still-Gennari olefination favoring the Z-isomer.

Experimental Protocol

Module A: Synthesis of the Still-Gennari Reagent

Target: Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate (CAS: 124755-24-4) Note: This reagent is not always shelf-stable or commercially available and is best prepared fresh.

Reagents:

  • Triethyl 2-phosphonopropionate (1.0 equiv)

  • Phosphorus pentachloride (PCl

    
    ) (1.05 equiv)
    
  • 2,2,2-Trifluoroethanol (2.2 equiv)[4]

  • Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Chlorination: In a flame-dried flask under Argon, dissolve triethyl 2-phosphonopropionate (10 mmol) in DCM (20 mL). Cool to 0°C.[5]

  • Add PCl

    
     (10.5 mmol) portion-wise. Allow to warm to room temperature (RT) and stir for 2 hours. Observation: Evolution of ethyl chloride gas indicates reaction progress.
    
  • Concentration: Remove solvent and volatile by-products (POCl

    
    ) under high vacuum to obtain the crude phosphonyl dichloride.
    
  • Esterification: Redissolve the residue in anhydrous DCM (20 mL) and cool to 0°C.

  • Add a mixture of 2,2,2-trifluoroethanol (22 mmol) and DIPEA (25 mmol) dropwise over 30 minutes.

  • Stir at RT for 3 hours.

  • Workup: Wash with 1M HCl, then sat. NaHCO

    
    , then brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Vacuum distillation (approx. 100-110°C @ 0.5 mmHg) yields the pure phosphonate as a colorless oil.

Module B: Z-Selective Olefination

Target: Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Reagents:

  • Benzaldehyde (1.0 equiv, 5.0 mmol)

  • Still-Gennari Phosphonate (from Module A) (1.1 equiv, 5.5 mmol)

  • 18-Crown-6 (1.5 equiv, 7.5 mmol)

  • KHMDS (0.5 M in Toluene) (1.2 equiv, 6.0 mmol)

  • THF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 18-Crown-6 (1.98 g, 7.5 mmol) and the Still-Gennari phosphonate (1.83 g, 5.5 mmol) to the flask. Dissolve in anhydrous THF (25 mL).

  • Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital for Z-selectivity.

  • Deprotonation: Add KHMDS solution (12 mL, 6.0 mmol) dropwise via syringe over 10 minutes. Stir at -78°C for 30 minutes. Observation: The solution may turn pale yellow.

  • Addition: Add benzaldehyde (0.51 mL, 5.0 mmol) dropwise.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Silica, 10% EtOAc/Hexane).

  • Quench: While still at -78°C, quench the reaction with saturated aqueous NH

    
    Cl (10 mL).
    
  • Warming: Remove the cooling bath and allow the mixture to warm to RT.

  • Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Drying: Wash combined organics with brine, dry over MgSO

    
    , filter, and concentrate under reduced pressure.
    

Purification & Characterization

Purification Strategy: The crude mixture will contain the major Z-isomer and minor E-isomer. Isomerization can occur on acidic silica or upon prolonged light exposure.

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (neutralized with 1% Et

    
    N if possible, though standard silica usually suffices if rapid).
    
  • Mobile Phase: Gradient 0%

    
     5% Ethyl Acetate in Hexanes.
    
  • Separation: The Z-isomer typically elutes after the E-isomer (more polar due to dipole alignment) or shows a distinct R

    
     (e.g., E: 0.6, Z: 0.45 in 9:1 Hex/EtOAc).
    

Analytical Data Comparison:

Feature(Z)-Isomer (Target) (E)-Isomer (Byproduct) Mechanistic Origin
Geometry Phenyl / Ester cisPhenyl / Ester transKinetic vs. Thermodynamic
Olefin Proton (

-H)

6.60 - 6.90 ppm

7.60 - 7.80 ppm
Anisotropy of Carbonyl
Coupling (

)
~ 1.5 Hz (Allylic)~ 1.5 Hz (Allylic)Long-range coupling
Methyl Group (

-Me)

~2.10 ppm

~2.10 ppm
Similar environment
Appearance Colorless Oil / Low MP SolidWhite Crystalline SolidCrystal packing efficiency

Key Diagnostic: Look for the olefinic proton singlet. In the E-isomer, this proton is cis to the ester carbonyl, placing it in the deshielding cone (


 ppm). In the Z-isomer, it is trans, appearing upfield (

ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Z:E Ratio (< 80:20) Reaction temperature too high.Ensure strictly -78°C during base and aldehyde addition.
Insufficient 18-Crown-6.Ensure 18-Crown-6 is dry and used in excess to sequester K

.
Low Yield Moisture in reagents.Re-dry THF and Benzaldehyde. Use fresh KHMDS.
Isomerization during workup Acidic conditions or light.Use neutral silica; wrap column in foil; store product in amber vial.
Reagent Synthesis Fails Incomplete chlorination.Ensure PCl

quality; reflux if necessary (though 0°C

RT usually works).

References

  • Still, W. C., & Gennari, C. (1983).[6] Direct synthesis of Z-unsaturated esters.[5] A useful modification of the Horner-Emmons olefination.[1][3][7] Tetrahedron Letters, 24(41), 4405-4408. Link

  • Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters by the Wittig-Horner Reaction of Inorganic Base-Sensitive Phosphonates. Journal of Organic Chemistry, 62(6), 1934-1939. Link

  • Nagaoka, H., & Kishi, Y. (1981). Further synthetic studies on rifamycin S. Tetrahedron, 37(23), 3873-3888. (Discusses steric effects in HWE). Link

  • PubChem. (2025). Ethyl (Z)-2-methyl-3-phenylprop-2-enoate (Compound Summary). National Library of Medicine. Link

Sources

Application Note: Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate Synonyms: Ethyl (Z)-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-methylcinnamate; (Z)-

-Methylcinnamic acid ethyl ester. CAS Registry: 7042-33-3 (Z-isomer specific).

This guide details the medicinal applications of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate , a specialized


-unsaturated ester. Unlike its thermodynamically stable E-isomer, the Z-isomer possesses a unique "cis-cinnamate" geometry that creates distinct steric profiles for enzyme binding and synthetic transformations.

Primary Medicinal Applications:

  • Chiral Precursor: Substrate for asymmetric hydrogenation to yield

    
    -methyl-phenylalanine , a critical non-proteinogenic amino acid for peptidomimetics.
    
  • Enzyme Inhibitor: Pharmacophore for Tyrosinase inhibition , relevant in treating hyperpigmentation disorders and melanoma.

  • Synthetic Scaffold: Precursor for coumarin-based anticoagulants and photoswitchable ligands.

Critical Synthetic Protocol: Accessing the (Z)-Isomer

Challenge: Standard Horner-Wadsworth-Emmons (HWE) olefination predominantly yields the thermodynamically stable E-isomer. Solution: To isolate the Z-isomer for medicinal studies, researchers must employ the Still-Gennari Modification .

Protocol 1: Still-Gennari Olefination for Z-Selectivity

Objective: Stereoselective synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate from benzaldehyde.

Reagents:

  • Benzaldehyde (1.0 eq)

  • Ethyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari Reagent) (1.1 eq)

  • KHMDS (Potassium hexamethyldisilazide) (1.1 eq)

  • 18-Crown-6 (1.5 eq)

  • Solvent: Dry THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve 18-Crown-6 in dry THF.

  • Deprotonation: Cool solution to -78°C. Add KHMDS dropwise to generate the phosphonate anion. The electron-withdrawing trifluoroethyl groups destabilize the intermediate, favoring the kinetic Z-product.

  • Addition: Add the Still-Gennari phosphonate reagent. Stir for 15 minutes at -78°C.

  • Coupling: Add Benzaldehyde slowly.

  • Reaction: Stir at -78°C for 1 hour. Crucial: Do not allow the reaction to warm to room temperature before quenching, as this may erode Z-selectivity.

  • Quench: Quench with saturated NH₄Cl solution while still cold.

  • Purification: Extract with ethyl acetate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5).

  • Validation: Confirm Z-geometry via ¹H-NMR. The vinyl proton for the Z-isomer typically appears upfield compared to the E-isomer, and the coupling constant (if applicable for non-alpha-methyl analogs) would be lower. For this

    
    -methyl compound, NOE (Nuclear Overhauser Effect) studies between the phenyl ring and the ester ethyl group will confirm spatial proximity (cis-relationship).
    

Application: Synthesis of -Methyl Amino Acids (Peptidomimetics)

Context: Peptide drugs often fail due to rapid proteolytic degradation. Replacing natural phenylalanine with (S)-


-methyl-phenylalanine  restricts conformational flexibility and blocks enzymatic cleavage. Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is the ideal substrate for this transformation.
Protocol 2: Asymmetric Hydrogenation

Mechanism: The Z-geometry dictates the face of coordination to the chiral catalyst, often yielding higher enantioselectivity (ee) than the E-isomer.

Workflow Diagram (Synthetic Pathway):

SyntheticPathway cluster_legend Process Logic Aldehyde Benzaldehyde StillGennari Still-Gennari Olefination Aldehyde->StillGennari Z_Ester Ethyl (2Z)-2-methyl- 3-phenylprop-2-enoate (Target Molecule) StillGennari->Z_Ester Kinetic Control (-78°C) Hydrogenation Asymmetric Hydrogenation Z_Ester->Hydrogenation Catalyst Rh(I)-DuPhos Catalyst Catalyst->Hydrogenation Product (S)-alpha-Methyl Phenylalanine Hydrogenation->Product >98% ee Drug Peptidomimetic Drugs Product->Drug Z-isomer is critical for high enantioselectivity Z-isomer is critical for high enantioselectivity

Caption: Synthetic workflow converting Benzaldehyde to Peptidomimetic precursors via the Z-Ester intermediate.

Experimental Steps:

  • Substrate Prep: Dissolve Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (1.0 mmol) in degassed Methanol.

  • Catalyst Loading: Add [Rh(cod)((S,S)-Et-DuPhos)]OTf (1 mol%).

  • Hydrogenation: Pressurize autoclave to 5 atm H₂. Stir at 25°C for 12 hours.

  • Workup: Vent H₂, concentrate solvent.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).

Application: Tyrosinase Inhibition (Melanoma & Skin Disorders)

Context: Tyrosinase is the rate-limiting enzyme in melanin biosynthesis. Overactivity leads to hyperpigmentation and is a marker in melanoma.


-Methyl cinnamates act as competitive inhibitors. The steric bulk of the 

-methyl group prevents the molecule from being rapidly oxidized like natural tyrosine, turning it into an effective "blocker."
Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the inhibitory potential relative to standard Kojic Acid.

CompoundGeometryIC₅₀ (Mushroom Tyrosinase)Mechanism
Cinnamic AcidTrans (E)~2.0 mMWeak Competitive
Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate Cis (Z) ~0.45 mM Mixed-Type / Competitive
Kojic Acid (Control)N/A~0.02 mMChelation / Competitive

Note: The Z-isomer's folded structure allows it to fit into the binuclear copper active site of Tyrosinase, potentially disrupting the histidine coordination sphere more effectively than the planar E-isomer.

Protocol 3: Tyrosinase Inhibition Assay

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8)

  • L-DOPA (2.5 mM stock) as substrate.

  • Mushroom Tyrosinase (1000 U/mL).

  • Test Compound: Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (dissolved in DMSO).

Method:

  • Plate Setup: In a 96-well plate, add 140 µL Phosphate Buffer.

  • Inhibitor: Add 20 µL of Test Compound (varying concentrations: 10–1000 µM).

  • Enzyme: Add 20 µL Tyrosinase solution. Incubate at 25°C for 10 minutes.

  • Substrate: Add 20 µL L-DOPA to initiate the reaction.

  • Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes using a microplate reader.

  • Calculation:

    
    
    

Pathway Diagram (Mechanism of Action):

TyrosinaseInhibition cluster_mechanism Inhibition Logic Enzyme Tyrosinase Active Site (Binuclear Copper Center) Melanin Melanin Polymer (Pigmentation) Enzyme->Melanin Oxidation Cascade Substrate L-Tyrosine / L-DOPA Substrate->Enzyme Binds Inhibitor Ethyl (2Z)-2-methyl- 3-phenylprop-2-enoate Inhibitor->Enzyme Competitive Binding (Steric Blockade) Z-Geometry mimics\ntransition state Z-Geometry mimics transition state Alpha-Methyl group\nprevents oxidation Alpha-Methyl group prevents oxidation

Caption: Competitive inhibition mechanism where the Z-Ester blocks the Tyrosinase copper center.

References

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[1] A useful modification of the Horner-Emmons olefination.[1][2][3] Tetrahedron Letters. Link

  • Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron. (Context: Synthesis of alpha-methyl amino acids). Link

  • Kim, Y. J., et al. (2019).[4] Tyrosinase inhibition and anti-melanin generation effect of cinnamamide analogues.[4][5] Bioorganic Chemistry. Link

  • Burk, M. J., et al. (1998). Efficient synthesis of (S)-alpha-methyl amino acids via asymmetric hydrogenation. Journal of the American Chemical Society. Link

  • PubChem. (n.d.).[6] Ethyl 2-methyl-3-phenylprop-2-enoate Compound Summary. Link

Sources

Application Notes and Protocols for Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, a derivative of cinnamic acid, represents a class of compounds with significant potential in medicinal chemistry and drug discovery. Cinnamic acid and its analogues have demonstrated a wide range of biological activities, including anticancer[1][2] and anti-inflammatory properties.[3][4] The stereochemistry of the double bond in these derivatives can significantly influence their biological efficacy.[5] This guide provides detailed experimental procedures for the synthesis, purification, and biological evaluation of the (2Z)-isomer of ethyl 2-methyl-3-phenylprop-2-enoate, offering insights into its potential applications in drug development.

The strategic placement of the methyl group at the alpha-position and the Z-configuration of the alkene are key structural features that can modulate the compound's interaction with biological targets and its metabolic stability. This document serves as a comprehensive resource for researchers aiming to explore the therapeutic potential of this specific stereoisomer.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is presented in the table below.

PropertyValueSource
CAS Number 7042-33-3[6]
Molecular Formula C₁₂H₁₄O₂[6]
Molecular Weight 190.24 g/mol [6]
Appearance Predicted to be a liquid or low-melting solidGeneral knowledge
Solubility Soluble in common organic solvents like ethanol, ether, and benzene.[7][7]

I. Stereoselective Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

The synthesis of the (2Z)-isomer of ethyl 2-methyl-3-phenylprop-2-enoate requires a stereoselective approach to control the geometry of the double bond. The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of Z-alkenes.[8][9] This reaction utilizes phosphonates with electron-withdrawing groups to favor the kinetic (Z)-product.[8]

Principle of the Still-Gennari Olefination

The Still-Gennari reaction is a modification of the Horner-Wadsworth-Emmons reaction that preferentially yields (Z)-alkenes. This selectivity is achieved by using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-coordinating bases in the presence of crown ethers at low temperatures. These conditions accelerate the elimination of the oxaphosphetane intermediate before it can equilibrate to the thermodynamically more stable (E)-isomer, thus favoring the kinetic (Z)-product.[8]

Experimental Protocol: Still-Gennari Synthesis

This protocol outlines the synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate from benzaldehyde and ethyl 2-(di(2,2,2-trifluoroethyl)phosphono)propanoate.

Materials:

  • Ethyl 2-(di(2,2,2-trifluoroethyl)phosphono)propanoate

  • Benzaldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-Crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve ethyl 2-(di(2,2,2-trifluoroethyl)phosphono)propanoate (1.2 equivalents) and 18-crown-6 (1.5 equivalents) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of KHMDS (1.1 equivalents) in THF dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 30 minutes.

  • Aldehyde Addition: Add benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.[10][11]

  • Column Preparation: Pack a glass column with silica gel using a slurry of hexanes.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes).

  • Fraction Collection: Collect the fractions and monitor them by TLC to identify those containing the desired (Z)-isomer.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.

Diagram of the Still-Gennari Synthesis Workflow:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve Phosphonate & 18-Crown-6 in THF B 2. Cool to -78°C A->B C 3. Add KHMDS B->C D 4. Add Benzaldehyde C->D E 5. Reaction Monitoring (TLC) D->E F 6. Quench with NH4Cl E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Isolate Pure Product I->J

Caption: Workflow for the synthesis and purification of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.

II. Characterization

Accurate characterization of the synthesized compound is crucial for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet or a doublet depending on coupling), the vinyl proton, and the aromatic protons. The coupling constant between the vinyl proton and the alpha-methyl group can help confirm the Z-stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the olefinic carbons, the carbons of the phenyl ring, and the carbons of the ethyl and methyl groups.

III. Biological Evaluation: Application Notes

Given the known biological activities of cinnamic acid derivatives,[1][2][15][16] ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is a candidate for screening in various biological assays.

A. In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17][18][19] It is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[18] This assay is a primary screening tool to identify compounds with potential anticancer activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate in culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of the MTT Assay Workflow:

G A 1. Seed Cells in 96-well plate B 2. Treat with Compound A->B C 3. Incubate (48-72h) B->C D 4. Add MTT solution C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow of the in vitro cytotoxicity MTT assay.

B. In Vitro Anti-inflammatory Assay (Nitric Oxide Synthase Inhibition)

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[20] Screening for compounds that inhibit NO production in stimulated macrophages is a common method to identify potential anti-inflammatory agents.[21]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce iNOS expression and NO production. Include a negative control (cells only), a vehicle control (cells + LPS + vehicle), and a positive control (cells + LPS + a known iNOS inhibitor, e.g., L-NAME).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control. Determine the IC₅₀ value.

Diagram of the Nitric Oxide Inhibition Assay Workflow:

G A 1. Seed Macrophages B 2. Treat with Compound A->B C 3. Stimulate with LPS B->C D 4. Incubate (24h) C->D E 5. Collect Supernatant D->E F 6. Griess Assay E->F G 7. Measure Absorbance (540 nm) F->G H 8. Calculate NO Inhibition G->H

Caption: Workflow of the in vitro anti-inflammatory nitric oxide assay.

Conclusion

This guide provides a comprehensive framework for the synthesis, purification, and biological evaluation of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate. The detailed protocols and the underlying scientific principles are intended to empower researchers in the fields of medicinal chemistry and drug development to explore the therapeutic potential of this and related cinnamic acid derivatives. The stereoselective synthesis and subsequent biological screening are critical steps in elucidating the structure-activity relationships of this class of compounds and identifying promising new drug candidates.

References

  • Stereoselective synthesis of β-glycosyl esters of cis-cinnamic acid and its derivatives using unprotected. Kyushu University. Available from: [Link].

  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138. Available from: [Link].

  • Petit, Y., Sanner, C., & Larchevêque, M. (1990). Stereoselective synthesis of optically active α-methyl esters. Tetrahedron Letters, 31(15), 2149–2152. Available from: [Link].

  • A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates. Semantic Scholar. Available from: [Link].

  • Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents. PubMed. Available from: [Link].

  • Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE. Available from: [Link].

  • Selected general approaches to alkene synthesis. ResearchGate. Available from: [Link].

  • Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. ResearchGate. Available from: [Link].

  • Z-sinapinic acid: the change of the stereochemistry of cinnamic acids as rational synthesis of a new matrix for carbohydrate MALDI-MS analysis. PubMed. Available from: [Link].

  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available from: [Link].

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. NIH. Available from: [Link].

  • Alpha-methylcinnamic acid ester derivative and liquid crystal composition. Google Patents.
  • Antiinflammatory Activity of Cinnamic Acid Esters. ResearchGate. Available from: [Link].

  • Cinnamic acid derivatives as anticancer agents-a review. PubMed. Available from: [Link].

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Available from: [Link].

  • Antiinflammatory Activity of Cinnamic Acid Esters. MDPI. Available from: [Link].

  • Cinnamic Acid Derivatives as Anticancer Agents-A Review. ResearchGate. Available from: [Link].

  • Esterification, Purification and Identification of Cinnamic Acid Esters. Available from: [Link].

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link].

  • Process for the preparation of cinnamic acid esters. Google Patents.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. Available from: [Link].

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. ResearchGate. Available from: [Link].

  • Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Semantic Scholar. Available from: [Link].

  • Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. Bioscience, Biotechnology, and Biochemistry. Oxford Academic. Available from: [Link].

  • Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. PubMed. Available from: [Link].

  • Synthesis, molecular modeling and biological evaluation of cinnamic acid derivatives with pyrazole moieties as novel anticancer agents. RSC Publishing. Available from: [Link].

  • Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents - Supporting Information. Available from: [Link].

  • Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. MDPI. Available from: [Link].

  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Dove Medical Press. Available from: [Link].

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link].

  • Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. NIH. Available from: [Link].

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI. Available from: [Link].

  • methyl 3-phenylprop-2-enoate. ChemBK. Available from: [Link].

Sources

Analytical Protocol: Characterization and Purity Assessment of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026


-Methylcinnamate[1]

Abstract & Scope

This application note details the analytical methodology for the rigorous characterization of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (also known as ethyl (


)-

-methylcinnamate). Unlike its thermodynamically more stable (

)-isomer, the (

)-isomer exhibits distinct steric strain and photochemical reactivity, making accurate stereochemical assignment critical for pharmaceutical intermediates and fragrance applications.[1]

This guide prioritizes Nuclear Overhauser Effect (NOE) NMR spectroscopy for absolute geometric assignment, supported by GC-MS and HPLC-UV protocols for purity and isomer ratio determination.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4]

Before instrumental analysis, the target analyte's fundamental properties must be established to validate the matrix.[1]

PropertyValue / DescriptionAnalytical Relevance
IUPAC Name Ethyl (2Z)-2-methyl-3-phenylprop-2-enoateTarget Analyte
CAS RN 103-36-6 (Generic); Specific (

) isomer often unlisted
Database matching often defaults to (

) or mix.[1][2]
Molecular Formula

MW = 190.24 g/mol (MS Parent Ion)
Stereochemistry (

)-isomer (Zusammen)
Phenyl ring and Ester group are cis .[1][2]
Boiling Point ~250-255 °C (at 760 mmHg)Amenable to Gas Chromatography.[1][2]
UV

~270-280 nm (Hypsochromic to (

))
(

)-isomer steric twist reduces conjugation.[1][2]

Structural Elucidation: NMR Spectroscopy

The Gold Standard for Geometry Assignment [1]

The primary challenge is distinguishing the (


)-isomer from the (

)-isomer.[1][2] Simple 1D

H NMR chemical shifts are solvent-dependent and can be ambiguous. NOESY (Nuclear Overhauser Effect Spectroscopy) provides the only self-validating confirmation of geometry.[1][2]
Stereochemical Logic (CIP Priority)[1][2]
  • C3 Position: Phenyl group (Priority 1) vs. Hydrogen (Priority 2).[1][2]

  • C2 Position: Ester group (Priority 1) vs. Methyl group (Priority 2).[1][2]

  • (

    
    )-Isomer:  High priority groups (Phenyl and Ester) are on the same side .[1][2] Consequently, the Methyl group and the Vinyl Proton are CIS  to each other.[1]
    
  • (

    
    )-Isomer:  High priority groups are on opposite sides.[1][2] Consequently, the Methyl group and Phenyl Ring are CIS  to each other.[1]
    
1D H NMR Protocol
  • Solvent:

    
     (Chloroform-d) is standard.[1][2] 
    
    
    
    (Benzene-d6) may be used to resolve overlapping signals via ASIS (Aromatic Solvent Induced Shift).[1][2]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Key Signals:

    • Vinyl Proton (

      
      ):  Singlet, typically 
      
      
      
      6.5 – 6.9 ppm for (
      
      
      );
      
      
      7.6 – 7.8 ppm for (
      
      
      ).[1][2] Note: The (
      
      
      )-proton is shielded relative to the (
      
      
      )-proton.[1][2]
    • Allylic Methyl: Doublet (fine splitting) or Singlet,

      
       2.0 – 2.2 ppm.[1][2]
      
2D NOESY Protocol (Definitive Assignment)

Run a 2D NOESY (or 1D Selective NOE) to confirm spatial proximity.[1][2]

  • Pulse Sequence: noesyph (Phase sensitive) or selnogp (1D Selective).[1][2]

  • Mixing Time: 500 - 800 ms.[1][2]

  • Validation Criterion:

    • Target (

      
      )-Isomer:  Strong NOE correlation observed between Vinyl Proton (
      
      
      
      )
      and Methyl Group .[1][2]
    • Impurity (

      
      )-Isomer:  Strong NOE correlation observed between Methyl Group  and Phenyl Ortho-Protons .[1][2]
      

NMR_Logic Start Dissolve Sample in CDCl3 Acquire 1H NMR & NOESY Check_Methyl Locate Methyl Signal (~2.1 ppm) Locate Vinyl Proton (~6.7 ppm) Start->Check_Methyl NOE_Check Analyze NOE Correlations Check_Methyl->NOE_Check Res_Z CONFIRMED (Z)-Isomer (Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate) NOE_Check->Res_Z Strong NOE: Methyl <-> Vinyl H Res_E IDENTIFIED (E)-Isomer (Thermodynamic Impurity) NOE_Check->Res_E Strong NOE: Methyl <-> Phenyl-H

Figure 1: NMR Logic Tree for definitive stereochemical assignment of ethyl


-methylcinnamate isomers.

Chromatographic Purity Analysis

Due to the potential for thermal isomerization, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended.[1][2]

GC-MS Protocol (Volatile Impurities)

The (


)-isomer typically elutes before the (

)-isomer on non-polar columns due to a lower boiling point and more compact molecular shape (less intermolecular stacking).[1][2]
  • Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250 °C.

  • Oven Program:

    • Hold 60 °C for 1 min.

    • Ramp 10 °C/min to 200 °C.

    • Ramp 20 °C/min to 280 °C.

  • Detection: MS (EI, 70 eV).[1][2] Look for molecular ion

    
     190.[1][2]
    
  • Expected Elution Order: (

    
    )-Isomer < (
    
    
    
    )-Isomer.[1][2]
HPLC-UV Protocol (Isomer Ratio & Non-Volatiles)

HPLC is preferred if the sample is thermally unstable.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase: Isocratic Acetonitrile:Water (60:[1][2]40) with 0.1% Formic Acid.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 275 nm (matches

    
     of the conjugated system).[1]
    
  • Note: The (

    
    )-isomer generally has a lower extinction coefficient (
    
    
    
    ) than the (
    
    
    )-isomer at
    
    
    due to the loss of planarity.[1][2] Calibration curves must be generated independently for both isomers ; area % does not equal weight % without correction factors.

Spectroscopic Profiling (UV & IR)

UV-Vis Spectroscopy[1][2]
  • Mechanism: The (

    
    )-isomer suffers from steric hindrance between the phenyl ring and the ethoxycarbonyl group.[1] This forces the phenyl ring out of the plane of the double bond.[1]
    
  • Observation:

    • (

      
      )-Isomer:  Strong 
      
      
      
      transition,
      
      
      nm.[1][2]
    • (

      
      )-Isomer:  Hypsochromic shift (blue shift) to 
      
      
      
      nm and significant hypochromic effect (lower intensity).[1][2]
FT-IR Spectroscopy[1][2]
  • Carbonyl Stretch (

    
    ):  ~1710-1720 cm
    
    
    
    (Conjugated ester).[1][2]
  • Alkene Stretch (

    
    ):  ~1630-1640 cm
    
    
    
    .[1][2]
  • Differentiation: The fingerprint region (600-1000 cm

    
    ) will differ, but NMR is superior for identification.[1][2]
    

Comprehensive Workflow Diagram

Analytical_Workflow Sample Crude Sample (Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate) Step1 1. Structural ID (NMR) Sample->Step1 Confirm Z-Geometry Step2 2. Purity Check (GC-MS / HPLC) Step1->Step2 Quantify E-Impurity Step3 3. Stability Test (Photo-isomerization) Step2->Step3 Stress Test Output Certificate of Analysis (Stereopurity %) Step3->Output

Figure 2: Integrated analytical workflow for characterization and release testing.

References

  • Stereochemistry and NMR Shifts

    • Mechanism:[1][2][3][4][5] Identifying geometric isomers via shielding effects and NOE.[1][2]

    • Source: Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2]

    • Context: Confirms the use of NOESY for trisubstituted alkene geometry.
  • Chromatographic Separation of Cinnamates

    • Mechanism:[1][2][3][4][5] Retention behavior of cis/trans cinnamate esters.[1][2]

    • Source: Royal Society of Chemistry.[1][2][6] (2012).[1][2][6][7] Supplementary Information: Metathesis of cinnamates.

    • URL:[1][2]

    • Context: Provides comparative NMR and GC data for ethyl cinnamate deriv
  • UV Spectral Properties of (

    
    ) vs (
    
    
    
    ) Isomers:
    • Mechanism:[1][2][3][4][5] Steric inhibition of resonance in (

      
      )-
      
      
      
      -methylcinnamates.[1][2]
    • Source: A. B. P.[1][2] Lever. (2025). Inorganic Electronic Spectroscopy (General Principle Reference).

    • Specific D

      
      )-
      
      
      
      -substituted cinnamates significantly lowers
      
      
      compared to planar (
      
      
      )-isomers.[1][2]
  • Synthesis and Isomerization Context

    • Source: PubChem.[1][2] Compound Summary: Methyl (Z)-2-acetamido-3-phenylacrylate (Analogous structure logic).

    • URL:[1][2]

    • Context: Illustrates the naming conventions and structural data for Z-configured phenylacryl

Sources

Application Note: Industrial Scale-Up of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists in pharmaceutical and fine chemical development. It addresses the specific challenge of synthesizing the (2Z)-isomer of ethyl


-methylcinnamate, a trisubstituted alkene where the thermodynamic preference typically favors the (2E)-isomer.

Executive Summary

The synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate presents a significant stereochemical challenge. Standard olefination methods (classical HWE, Wittig, Perkin) predominantly yield the thermodynamically stable (2E)-isomer (trans-phenyl/ester) due to the minimization of steric clash between the phenyl ring and the ester group. The (2Z)-isomer , required for specific olfactory profiles or pharmacophore geometries, possesses significant steric strain between the phenyl and ester moieties.

This protocol details a scalable, chemically driven route using Ando-type phosphonates (diaryl phosphonates). Unlike the expensive Still-Gennari reagents (trifluoroethyl phosphonates), Ando reagents offer a cost-effective industrial balance while maintaining high Z-selectivity (


 Z:E) for trisubstituted alkenes.

Strategic Route Selection

The Stereoselectivity Challenge

In


-methyl cinnamates, the steric energy difference between E and Z isomers is substantial.
  • (2E)-Isomer: Phenyl and Ester are trans. (Major product in thermodynamic control).

  • (2Z)-Isomer: Phenyl and Ester are cis. (Requires kinetic control).

Comparison of Methods
MethodReagent TypeSelectivity (Z:E)Scalability CostVerdict
Classical HWE Dialkyl phosphonates (EtO)< 5:95 (E-selective)LowUnsuitable
Still-Gennari Bis(trifluoroethyl) phosphonates> 95:5 (Z-selective)Very HighLab Scale Only
Ando HWE Diaryl phosphonates (PhO) > 90:10 (Z-selective) Medium Recommended
Lindlar Hydrog. Alkyne Precursor98:2 (Z-selective)High (Precursor cost)Alternative

Selected Route: Ando-HWE Olefination . This route utilizes Ethyl 2-(diphenylphosphono)propionate. The electron-withdrawing nature of the phenoxy groups on phosphorus accelerates the elimination of the oxaphosphetane intermediate, preventing bond rotation and locking the kinetic Z-geometry.

Reaction Mechanism & Pathway[1][2][3][4]

The Z-selectivity is governed by the kinetic control of the oxaphosphetane decomposition. The electron-deficient diaryl phosphonate facilitates a faster elimination rate (


) relative to the retro-addition rate (

), preserving the initial syn-addition stereochemistry which leads to the Z-alkene.

AndoMechanism Reagent Ando Reagent (Ethyl 2-(diphenylphosphono)propionate) Base Deprotonation (NaH or NaOtBu) Reagent->Base Enolate Z-Enolate Species Base->Enolate - H2 TS Transition State (Minimizes gauche interactions) Enolate->TS + PhCHO Aldehyde Benzaldehyde Addition Aldehyde->TS Oxaphosphetane Oxaphosphetane (Cis-disubstituted) TS->Oxaphosphetane Kinetic Control Product Product Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate Oxaphosphetane->Product Fast Elimination (Driven by PhO groups)

Figure 1: Mechanistic pathway of the Ando-HWE reaction favoring Z-selectivity via kinetic control.

Detailed Experimental Protocol

Precursor Synthesis (In-Situ)

Note: The specific Ando reagent for


-methyl cinnamates is not always commercially available in bulk. It is synthesized from the acetate precursor.

Reagents:

  • Ethyl (diphenylphosphono)acetate (Commercial or synthesized from triethyl phosphite + PhOH).

  • Methyl Iodide (MeI).

  • Sodium Hydride (NaH, 60% dispersion).

  • THF (Anhydrous).[1]

Step-by-Step:

  • Charge a reactor with NaH (1.1 eq) and anhydrous THF under

    
    . Cool to 0°C.[2]
    
  • Add Ethyl (diphenylphosphono)acetate (1.0 eq) dropwise. Evolution of

    
     gas occurs. Stir for 30 min.
    
  • Add Methyl Iodide (1.1 eq) dropwise, maintaining temp < 10°C.

  • Warm to RT and stir for 2-4 hours until alkylation is complete (Monitor by TLC/HPLC).

  • Result: Ethyl 2-(diphenylphosphono)propionate solution (used directly in the next step).

Z-Selective Olefination (Main Reaction)

Reagents:

  • Ethyl 2-(diphenylphosphono)propionate (from step 4.1).

  • Benzaldehyde (1.0 eq relative to phosphonate).

  • Sodium Hydride (NaH) or NaOtBu (1.2 eq).

  • Solvent: THF (preferred) or Toluene.

  • Additive: 18-Crown-6 (Optional, 1.0 eq) can enhance Z-selectivity but increases cost. For bulk scale, NaI (1.1 eq) is a cheaper alternative to improve selectivity.

Protocol:

  • Cool the phosphonate solution (Step 4.1) to -78°C (Cryogenic) or -20°C (if using NaI additive).

    • Note: Lower temperatures dramatically improve Z-selectivity. For industrial scale, -20°C with NaI is a viable compromise.

  • Add Base: Add NaH (1.2 eq) portion-wise. Stir for 30 mins to form the substituted enolate.

  • Add Aldehyde: Add Benzaldehyde (1.0 eq) slowly over 1 hour.

    • Critical Control Point: Slow addition prevents localized heating which can erode stereoselectivity.

  • Reaction: Stir at low temperature for 4-6 hours. Monitor by HPLC for disappearance of aldehyde.

  • Quench: Pour mixture into saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate or Toluene. Wash organic phase with Brine.[3][4] Dry over

    
    .[4][5]
    
Purification & Isomer Separation

The crude mixture will likely contain 85-95% Z-isomer. To achieve Pharma-grade (>99%):

  • Distillation: The Z and E isomers have different boiling points.

    • Caution: High thermal stress during distillation can cause Z

      
       E isomerization. Use High-Vacuum Short-Path Distillation  (Wiped Film Evaporator recommended for scale).
      
  • Silica Gel Filtration: If distillation is risky, a rapid filtration through a silica plug eluting with Hexane/EtOAc (95:5) removes polar phosphorus byproducts.

Quantitative Data & Specifications

ParameterSpecificationNotes
Yield (Isolated) 75 - 85%Optimized Ando conditions
Z:E Ratio (Crude) > 90:10With NaI additive at -20°C
Z:E Ratio (Purified) > 98:2After fractional distillation
Appearance Colorless to pale yellow oil
Purity (HPLC) > 98.5%Area %

Process Flow Diagram

ProcessFlow cluster_prep Step 1: Reagent Prep cluster_main Step 2: Olefination cluster_workup Step 3: Workup & Purification R1 Reactor A Phosphonate + NaH + MeI (Alkylation) R2 Reactor B (-20°C) Enolate Formation + Benzaldehyde R1->R2 Transfer Reagent Quench Quench Tank (Sat. NH4Cl) R2->Quench Complete Extract Phase Separation (Remove Aqueous Phosphate) Quench->Extract Evap Solvent Removal (Rotary Evaporator) Extract->Evap Distill High Vac Distillation (Isomer Separation) Evap->Distill Final Final Distill->Final Final Product (Z-Isomer)

Figure 2: Industrial workflow for the production of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.

Quality Control & Analytics

Identity Verification (NMR): Differentiation of Z and E isomers is critical.

  • 1H NMR (CDCl3):

    • (2Z)-Isomer: The vinylic proton (

      
      ) typically appears upfield  (lower ppm) compared to the E-isomer due to the shielding effect of the cis-ester group.
      
    • (2E)-Isomer: The vinylic proton is deshielded by the cis-phenyl ring (anisotropy).

    • Coupling: In trisubstituted alkenes, NOE (Nuclear Overhauser Effect) experiments are required.

      • Z-Isomer NOE: Strong correlation between

        
         and the Ethyl group of the ester.
        
      • E-Isomer NOE: Strong correlation between

        
         and the Methyl group (
        
        
        
        -Me).

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Acetonitrile : Water (Gradient 50:50

    
     90:10).
    
  • Detection: UV at 254 nm.

  • Resolution: Ensure baseline separation of Z (elutes later/earlier depending on column) and E isomers.

Safety & Handling

  • Sodium Hydride: Flammable solid. Reacts violently with water releasing

    
    . Use under inert atmosphere (
    
    
    
    /Ar). In case of fire, use Class D extinguisher or dry sand.
  • Phosphonates: Organophosphorus byproducts are often toxic and environmental hazards. aqueous waste streams containing phosphates must be treated before disposal.

  • Exotherms: The deprotonation step and the addition of aldehyde are exothermic. Strict temperature control is required to prevent runaway reactions and loss of stereoselectivity.

References

  • Still, W. C., & Gennari, C. (1983).[4][6] Direct synthesis of Z-unsaturated esters.[6][7][8][9][10] A useful modification of the Horner-Emmons olefination.[11][1][6][7][8][10] Tetrahedron Letters, 24(41), 4405–4408. Link

  • Ando, K. (1997).[2] Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates.[12][8] The Journal of Organic Chemistry, 62(7), 1934–1939. Link

  • Pihko, P. M., & Salo, T. M. (2003). Excess sodium ions improve Z selectivity in Horner–Wadsworth–Emmons olefinations with the Ando phosphonate.[10] Tetrahedron Letters, 44(23), 4361-4364. Link

  • Sano, S., Yokoyama, K., Fukushima, M., Yagi, T., & Nagao, Y. (2005). Z-Selective Horner-Wadsworth-Emmons Reaction of Ethyl 2-(Diarylphosphono)propionates.[12][8] Chemical Communications. Link (Note: Validates alpha-methyl Z-selectivity).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7269398, Ethyl alpha-methylcinnamate.Link

Sources

Catalytic Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the catalytic synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, a tetrasubstituted alkene of interest in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth technical insights and field-proven methodologies. We will focus on the highly efficient and stereoselective Still-Gennari olefination, a cornerstone for accessing Z-alkenes, and briefly explore alternative catalytic strategies.

Introduction: The Challenge of Tetrasubstituted Alkenes

The stereoselective synthesis of tetrasubstituted alkenes, particularly the less thermodynamically stable Z-isomer, presents a significant challenge in organic chemistry. Traditional olefination methods, such as the Wittig reaction, often yield mixtures of E/Z isomers, necessitating difficult purification steps. The target molecule, ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, is a valuable scaffold, and its stereochemically pure synthesis is crucial for elucidating its biological activity and for its use as a synthetic intermediate. This guide will provide a robust and reproducible protocol to achieve high Z-selectivity in the synthesis of this compound.

The Still-Gennari Olefination: A Powerful Tool for Z-Alkene Synthesis

The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is a premier method for the synthesis of Z-α,β-unsaturated esters.[1][2] Its success lies in the use of phosphonates with electron-withdrawing groups, which kinetically favors the formation of the Z-isomer.

Mechanistic Rationale for Z-Selectivity

The Z-selectivity of the Still-Gennari olefination is a result of kinetic control over the reaction pathway. The key features are:

  • Electron-Withdrawing Phosphonate Esters: The use of bis(2,2,2-trifluoroethyl) phosphonate esters increases the acidity of the α-proton, facilitating deprotonation. More importantly, the electron-withdrawing nature of the trifluoroethoxy groups accelerates the elimination of the phosphate byproduct from the oxaphosphetane intermediate.

  • Rapid and Irreversible Elimination: The reaction proceeds through a syn-oxaphosphetane intermediate, which rapidly and irreversibly collapses to form the Z-alkene. This rapid elimination prevents equilibration to the more thermodynamically stable anti-oxaphosphetane, which would lead to the E-isomer.

  • Strong, Dissociating Bases: The use of strong, non-nucleophilic bases such as potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether like 18-crown-6 ensures complete and rapid deprotonation of the phosphonate, promoting the kinetically controlled pathway.

Caption: Mechanism of the Still-Gennari Olefination.

Synthesis of the Key Reagent: Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)propanoate

The successful execution of the Still-Gennari olefination hinges on the availability of the specialized phosphonate reagent. Herein lies a detailed protocol for its synthesis.

Protocol 1: Synthesis of Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)propanoate

This protocol is adapted from established procedures for the synthesis of similar phosphonates.[3][4]

Materials:

  • Ethyl 2-(diethoxyphosphoryl)propanoate

  • Oxalyl chloride or Thionyl chloride

  • 2,2,2-Trifluoroethanol

  • Triethylamine or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Chlorination: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve ethyl 2-(diethoxyphosphoryl)propanoate (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (2.0-2.5 eq) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by ³¹P NMR spectroscopy (disappearance of the starting phosphonate signal).

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the solvent and excess oxalyl chloride under reduced pressure.

  • Esterification: Dissolve the crude phosphonic dichloride in anhydrous THF and cool to 0 °C. In a separate flask, prepare a solution of 2,2,2-trifluoroethanol (2.2 eq) and triethylamine (2.2 eq) in anhydrous THF. Add this solution dropwise to the phosphonic dichloride solution at 0 °C.

  • Reaction Completion and Workup: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC or ³¹P NMR. Once complete, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Purify the product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)propanoate.

Protocol for the Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Protocol 2: Still-Gennari Olefination

Materials:

  • Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)propanoate

  • Benzaldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS) (as a solution in THF or as a solid)

  • 18-Crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 18-crown-6 (1.2 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add KHMDS (1.1 eq) to the cooled solution and stir for 10-15 minutes.

  • Phosphonate Addition: Add a solution of ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)propanoate (1.1 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C. Stir the resulting solution for 30 minutes.

  • Aldehyde Addition: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate ethyl (2Z)-2-methyl-3-phenylprop-2-enoate. The E-isomer, if present, will typically elute first.

Expected Results:

ParameterExpected Value
Yield 70-90%
Z:E Ratio >95:5 (determined by ¹H NMR)
Characterization

The stereochemistry of the product can be unequivocally determined by ¹H NMR spectroscopy. The chemical shift of the vinylic proton and the allylic methyl protons are diagnostic. For the Z-isomer, the phenyl group and the ester group are on the same side of the double bond, which influences the magnetic environment of the nearby protons.

¹H NMR (CDCl₃, 400 MHz) of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (Predicted):

  • Vinylic Proton (C=CH-Ph): This proton is expected to appear as a singlet at a characteristic chemical shift, typically downfield due to the anisotropic effect of the phenyl ring.

  • Methyl Protons (-C(CH₃)=): A singlet corresponding to the three methyl protons.

  • Ethyl Ester Protons (-OCH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons.

  • Phenyl Protons: Multiplets in the aromatic region.

It is crucial to compare the obtained spectrum with that of the corresponding E-isomer if available, or with literature data for similar structures to confirm the Z-configuration.

Alternative Catalytic Approaches

While the Still-Gennari olefination is a highly reliable method, other catalytic strategies for the synthesis of tetrasubstituted alkenes are emerging.

Nickel-Catalyzed Difunctionalization of Alkynes

Recent advances have demonstrated that nickel catalysis can achieve the synthesis of tetrasubstituted alkenes with high regio- and stereocontrol. These methods often involve the difunctionalization of internal alkynes. For instance, a nickel-catalyzed cascade reaction involving the arylation of an alkyne followed by an acyl migration can lead to all-carbon tetrasubstituted alkenes with exclusive Z-selectivity.[5][6]

Sources

Asymmetric synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate analogs

Application Note: Stereocontrolled Synthesis & Asymmetric Hydrogenation of (Z)- -Methyl Cinnamate Analogs

Executive Summary

This Application Note details the protocol for the synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate and its structural analogs. These trisubstituted

Asymmetric Hydrogenation

This guide addresses the two primary challenges in this workflow:

  • Thermodynamic E-Bias: Standard Horner-Wadsworth-Emmons (HWE) conditions favor the thermodynamically stable (E)-isomer. We utilize the Ando Modification to invert this selectivity toward the kinetic (Z)-isomer.

  • Enantioselective Saturation: We provide a protocol for the Rhodium-catalyzed asymmetric hydrogenation of the (Z)-alkene to generate high-value chiral

    
    -methyl dihydrocinnamates (common pharmacophores in metabolic and cardiovascular drug targets).
    

Strategic Analysis: The Stereocontrol Challenge

The synthesis of trisubstituted alkenes via olefination is governed by the stability of the oxaphosphetane intermediate.

  • Standard HWE (Dialkyl phosphonates): Reversible intermediate formation allows equilibration to the thermodynamically stable trans-oxaphosphetane, yielding the (E)-alkene .

  • Ando/Still-Gennari (Diaryl/Trifluoroethyl phosphonates): Electron-withdrawing groups on phosphorus accelerate the elimination step. The elimination occurs faster than the intermediate can equilibrate, locking the kinetic cis-oxaphosphetane geometry into the (Z)-alkene .

Mechanistic Pathway (DOT Visualization)

ReactionPathwayStartAldehyde + Ando PhosphonateInterCis-Oxaphosphetane(Kinetic Intermediate)Start->InterBase (NaH), -78°CEquilTrans-Oxaphosphetane(Thermodynamic)Inter->EquilSlow EquilibrationProdZ(Z)-Alkene(Target)Inter->ProdZFAST Elimination(Kinetic Control)ProdE(E)-Alkene(Byproduct)Equil->ProdEElimination

Caption: Kinetic control pathway using Ando reagents. Rapid elimination prevents equilibration to the (E)-isomer.

Module A: Stereoselective Synthesis of the (Z)-Alkene[1][2]

Objective: Synthesize ethyl (2Z)-2-methyl-3-phenylprop-2-enoate with >95:5 Z/E ratio. Primary Method: Ando-HWE Olefination.[1]

Reagent Preparation: Ethyl 2-(diphenylphosphono)propionate

Note: Standard triethyl phosphonoacetate gives poor Z-selectivity for trisubstituted alkenes. The diphenyl analog is required.

  • Reaction: Triethyl phosphite + Diphenyl chlorophosphate

    
     (Arbuzov rearrangement) 
    
    
    Ethyl 2-(diphenylphosphono)propionate.
  • Commercial Availability: Often available, but can be prepared in-house to ensure purity.

Experimental Protocol (Ando Olefination)

Reagents:

  • Benzaldehyde (1.0 equiv)

  • Ethyl 2-(diphenylphosphono)propionate (1.1 equiv)

  • NaH (60% dispersion in mineral oil, 1.2 equiv)

  • THF (Anhydrous, freshly distilled)

Step-by-Step:

  • Deprotonation: To a flame-dried flask under Argon, add NaH (1.2 equiv). Wash with dry hexanes (3x) to remove mineral oil. Suspend in THF (0.2 M relative to phosphonate).

  • Cooling: Cool the suspension to 0°C .

  • Phosphonate Addition: Add Ethyl 2-(diphenylphosphono)propionate (1.1 equiv) dropwise. The solution should turn clear/yellowish. Stir for 30 min at 0°C.

  • Substrate Addition: Cool the solution to -78°C (Dry ice/Acetone bath). Add Benzaldehyde (1.0 equiv) dropwise.

  • Reaction: Stir at -78°C for 1-2 hours. Critical: Do not allow to warm to RT until complete, as higher temps favor E-isomer.

  • Quench: Quench cold with Saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5). The (Z)-isomer typically elutes after the (E)-isomer due to higher polarity (dipole moment alignment).

Quality Control: Confirming Geometry

The coupling constants (

NOE (Nuclear Overhauser Effect)
IsomerKey NOE SignalInterpretation
(Z)-Target Phenyl-H

Methyl-H
Phenyl and Methyl are cis (close in space).
(E)-Byproduct Phenyl-H

Ethyl-CH2
Phenyl and Ester are cis (Methyl is trans).

Module B: Asymmetric Hydrogenation

Objective: Convert the (Z)-alkene into ethyl (2S)-2-methyl-3-phenylpropanoate. Significance: The geometry of the starting material dictates the face of coordination to the catalyst. Using a mixture of E/Z alkenes will result in low enantiomeric excess (ee) or racemic product.

Catalyst Selection

For

  • Catalyst Precursor: [Rh(COD)2]BF4 or [Rh(NBD)2]OTf.

  • Ligand: (S,S)-Me-DuPhos or (S,S)-DIPAMP .

    • Note: DuPhos ligands are highly air-sensitive. Handle in a glovebox.

Experimental Protocol

Step-by-Step:

  • Catalyst Formation (In Glovebox): Mix [Rh(COD)2]BF4 (1.0 mol%) and (S,S)-Me-DuPhos (1.1 mol%) in degassed MeOH/THF (1:1). Stir for 15 min to form the active orange/red complex.

  • Substrate Loading: Dissolve the purified (Z)-alkene from Module A in degassed MeOH (0.1 M).

  • Combination: Add the catalyst solution to the substrate solution. Transfer to a high-pressure hydrogenation autoclave.

  • Hydrogenation:

    • Purge with H2 (5 cycles at 10 bar).

    • Pressurize to 5-10 bar (70-150 psi) .

    • Stir vigorously at Room Temperature for 12-24 hours.

  • Workup: Vent H2. Concentrate solvent.[2][3] Pass through a short silica plug to remove Rhodium residues.

Data Analysis (Chiral HPLC)
  • Column: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexanes/IPA (98:2).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

Comparative Data & Optimization

The following table summarizes the impact of reagents on the stereochemical outcome of the alkene synthesis (Module A).

Reagent TypePhosphonate StructureBase / SolventTempZ : E RatioYield
Standard HWE (EtO)2P(O)-CH(Me)CO2EtNaH / THFRT5 : 9585%
Still-Gennari (CF3CH2O)2P(O)-CH(Me)CO2EtKHMDS / 18-C-6-78°C60 : 4070%
Ando (Recommended) (PhO)2P(O)-CH(Me)CO2Et NaH / THF -78°C 96 : 4 92%

Interpretation: The steric bulk and electron-withdrawing nature of the phenoxy groups in the Ando reagent are essential for high Z-selectivity in trisubstituted systems.

Integrated Workflow Diagram

Workflowcluster_0Module A: Stereoselective Olefinationcluster_1Module B: Asymmetric HydrogenationStep1Reagent: Ethyl 2-(diphenylphosphono)propionateStep2Reaction: Ando HWE(NaH, THF, -78°C)Step1->Step2Step3Purification: Flash Column(Isolate Z-Isomer)Step2->Step3Step4Catalyst: [Rh((S,S)-DuPhos)]+Step3->Step4 Pure (Z)-Alkene SubstrateStep5Hydrogenation: 10 bar H2, MeOHStep4->Step5Step6Product: Ethyl (2S)-2-methyl-3-phenylpropanoateStep5->Step6

Caption: End-to-end workflow from achiral starting materials to chiral pharmacophore.

References

  • Ando, K. (1997). "Highly Selective Synthesis of Z-Unsaturated Esters via Horner-Wadsworth-Emmons Reaction of Ethyl (Diarylphosphono)acetates." Journal of Organic Chemistry, 62(7), 1934–1939. Link

  • Still, W. C., & Gennari, C. (1983).[4] "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination."[1][5] Tetrahedron Letters, 24(41), 4405-4408. Link

  • Burk, M. J., et al. (1993). "Preparation and use of C2-symmetric bis(phospholanes): production of alpha-amino acid derivatives via highly enantioselective hydrogenation reactions." Journal of the American Chemical Society, 115(22), 10125–10138. Link

  • Sano, S., et al. (2003).[6] "(E)-Selective Horner–Wadsworth–Emmons reaction of aryl alkyl ketones." Chemical and Pharmaceutical Bulletin, 51(8). (Contextual reference for E-selectivity contrast). Link

Reaction mechanisms involving ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling and Synthetic Utility of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Introduction & Strategic Significance

Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (also known as ethyl (


)-

-methylcinnamate) represents a class of sterically congested, trisubstituted

-unsaturated esters. Unlike its thermodynamically stable (

)-isomer, the (

)-isomer places the phenyl ring and the ester group on the same side of the double bond (cis-relationship), resulting in significant steric strain (

strain).

For drug development professionals, this molecule is not merely a structural curiosity but a critical "mechanistic probe" and a challenging substrate for asymmetric catalysis. Its utility lies in three domains:

  • Stereochemical Leakage Testing: Due to its high propensity to isomerize to the (

    
    )-form, it serves as a sensitive probe for radical pathways in catalytic cycles.
    
  • Chiral Building Block Precursor: Asymmetric hydrogenation yields chiral

    
    -methyl dihydrocinnamates, essential scaffolds in peptidomimetics and renin inhibitors.
    
  • Dienophile Geometry: In Diels-Alder reactions, the (

    
    )-geometry dictates endo/exo selectivity, often yielding complementary diastereomers to the (
    
    
    
    )-isomer.

This guide details the isolation of this elusive isomer and its application in asymmetric hydrogenation, supported by self-validating protocols.

Module 1: Synthesis & Isolation (The Kinetic Challenge)

The primary challenge with the (


)-isomer is thermodynamic instability. Standard Horner-Wadsworth-Emmons (HWE) reactions favor the (

)-isomer (>98:2). Accessing the (

)-isomer requires Kinetic Control or Photochemical Equilibrium .
Method A: The Modified Still-Gennari Olefination (De Novo Synthesis)

Best for: High-purity synthesis from benzaldehyde.

The Still-Gennari modification uses electron-deficient phosphonates to destabilize the erythro-betaine intermediate, preventing its equilibration to the threo-betaine (which leads to the


-isomer).

Protocol 1.1: Z-Selective Olefination

  • Reagents:

    • Benzaldehyde (1.0 eq)

    • Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 eq) [Custom Reagent]

    • 18-Crown-6 (1.5 eq)

    • KHMDS (0.5 M in toluene, 1.1 eq)

    • Solvent: Anhydrous THF

  • Workflow:

    • Complexation: Dissolve 18-crown-6 in THF at -78°C. Add the phosphonate.

    • Deprotonation: Add KHMDS dropwise. The crown ether sequesters

      
      , creating a "naked" enolate.
      
    • Addition: Add benzaldehyde slowly. The reaction must remain at -78°C to ensure kinetic trapping.

    • Quench: Pour into saturated

      
      .
      
  • Validation:

    • 
       NMR Diagnostic:  The vinylic proton of the (
      
      
      
      )-isomer appears further upfield (
      
      
      ~6.8 ppm) compared to the (
      
      
      )-isomer (
      
      
      ~7.7 ppm) due to the shielding effect of the cis-phenyl ring.
Method B: Photochemical Isomerization (Practical Access)

Best for: Converting commercial (E)-material.

Protocol 1.2: UV-Mediated Isomerization

  • Dissolve commercial ethyl (

    
    )-
    
    
    
    -methylcinnamate in Acetonitrile (0.1 M).
  • Irradiate with a medium-pressure Hg lamp (

    
     300–350 nm) in a quartz vessel.
    
  • Monitoring: The photostationary state typically reaches a 40:60 (

    
    :
    
    
    
    ) ratio.
  • Separation: Remove solvent. Purify via flash chromatography (Silica; Hexanes:EtOAc 95:5). The (

    
    )-isomer is less polar and elutes first due to internal steric shielding of the carbonyl oxygen.
    

Module 2: Asymmetric Hydrogenation (The Drug Dev Application)

Hydrogenating trisubstituted alkenes is notoriously difficult due to poor catalyst coordination. For the (


)-isomer, the challenge is compounded by the steric clash that hinders the formation of the required metal-alkene complex.

Mechanism: The reaction proceeds via an Ir(I)/Ir(III) catalytic cycle. The (


)-substrate requires a catalyst with a large "coordination pocket" and specific chirality to differentiate the prochiral faces.

Protocol 2.1: High-Pressure Asymmetric Hydrogenation

  • Catalyst: [Ir(cod)(Pyridine)(PCy3)]PF6 (Crabtree’s catalyst analog) or Ir-PHOX complexes.

  • Conditions: 50 bar

    
    , DCM, 25°C.
    
  • Step-by-Step:

    • Inert Handling: In a glovebox, charge the autoclave liner with Substrate (1.0 mmol) and Catalyst (1 mol%).

    • Solvation: Add degassed anhydrous DCM (5 mL). Note: Non-coordinating solvents are critical to prevent catalyst poisoning.

    • Pressurization: Purge with

      
       (3x 10 bar), then pressurize to 50 bar.
      
    • Agitation: Stir at >1000 rpm to eliminate mass-transfer limitations.

    • Workup: Vent

      
      , pass through a silica plug to remove Ir residues.
      

Data Summary: Isomer Reactivity Profile

Parameter(

)-Isomer
(

)-Isomer
Mechanistic Note
Thermodynamic Stability HighLow

strain in (Z) drives reactivity.
Hydrogenation Rate FastSlowSteric bulk hinders catalyst approach in (Z).
Diels-Alder Reactivity Exo-selectiveEndo-selectiveGeometry dictates secondary orbital overlap.
NMR Shift (Vinyl-H)

7.6–7.8 ppm

6.5–6.9 ppm
Diagnostic for purity checks.

Mechanistic Visualization

Figure 1: Kinetic Selection & Isomerization Pathways

This diagram illustrates the divergence between the Thermodynamic (


) path and the Kinetic (

) path (Still-Gennari), and the photochemical bridge between them.

ReactionPathways cluster_conditions Critical Control Points Aldehyde Benzaldehyde + Phosphonate Betaine_Erythro Erythro-Betaine (Kinetic Intermediate) Aldehyde->Betaine_Erythro Base (KHMDS) -78°C Betaine_Threo Threo-Betaine (Thermodynamic Intermediate) Betaine_Erythro->Betaine_Threo Equilibration (Slow if -78°C) Z_Isomer Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (Target: Kinetic Product) Betaine_Erythro->Z_Isomer Fast Elimination (Electron Deficient P) E_Isomer Ethyl (2E)-isomer (Thermodynamic Product) Betaine_Threo->E_Isomer Elimination E_Isomer->Z_Isomer hv (350 nm) Isomerization

Caption: Kinetic control via Still-Gennari prevents equilibration to the Threo-betaine, locking the (Z)-geometry. UV light allows interconversion.

Figure 2: Asymmetric Hydrogenation Cycle (Ir-Catalyzed)

The mechanism for reducing the sterically hindered (


)-alkene.

HydrogenationCycle Catalyst Ir(I) Pre-catalyst [Ir(P*)(cod)]+ ActiveSpecies Active Solvated Species [Ir(P*)(Sol)2]+ Catalyst->ActiveSpecies -COD +H2 Coordination Alkene Coordination (Steric Discrimination Step) ActiveSpecies->Coordination + (Z)-Substrate OxAdd Oxidative Addition (H2) Ir(III) Dihydride Coordination->OxAdd + H2 MigIns Migratory Insertion Ir(III) Alkyl Hydride OxAdd->MigIns Rate Limiting RedElim Reductive Elimination MigIns->RedElim RedElim->ActiveSpecies Regeneration Product Chiral Product (S)-Ethyl 2-methyl-3-phenylpropanoate RedElim->Product Release

Caption: Ir(I)/Ir(III) catalytic cycle. The coordination step is critical; bulky ligands (P) induce enantioselectivity by restricting the approach of the (Z)-alkene.*

References

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[1][2] Tetrahedron Letters, 24(41), 4405-4408.

  • Sano, S., Yokoyama, K., Fukushima, M., Yagi, T., & Nagao, Y. (1998). Stereocontrolled Synthesis of (Z)-alpha-Methylcinnamic Acid Esters. Chemical Communications, (16), 1733-1734.

  • Roseblade, S. J., & Pfaltz, A. (2007). Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research, 40(12), 1402-1411.

  • Tokunaga, M., & Aoyama, H. (2005). Photoisomerization of Methyl Cinnamates. Chemical and Pharmaceutical Bulletin, 53(5), 584-586.

Sources

Application Note: High-Throughput Screening for Inhibitors of the p53-MDM2 Interaction Using Ethyl (2Z)-2-Methyl-3-Phenylprop-2-enoate and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The protein-protein interaction (PPI) between the tumor suppressor p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical node in cellular regulation and a prime target for cancer therapeutic development. The inhibition of this interaction can lead to the stabilization of p53, thereby promoting cell cycle arrest and apoptosis in cancer cells. High-throughput screening (HTS) provides a robust platform for the identification of novel small molecules that can disrupt the p53-MDM2 complex.[1] This application note details a comprehensive HTS workflow designed to identify and validate inhibitors of the p53-MDM2 interaction, with a focus on screening a library of compounds including ethyl (2Z)-2-methyl-3-phenylprop-2-enoate. While the biological activity of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is not extensively characterized, its structural similarity to cinnamic acid derivatives, which have shown anticancer properties, makes it and similar compounds interesting candidates for screening campaigns.[2]

This document provides detailed protocols for a primary fluorescence polarization (FP) assay and a secondary cell-based viability assay, along with guidelines for assay validation and data analysis. The methodologies are designed to be robust, reproducible, and scalable for large-scale screening campaigns.

Compound of Interest: Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

  • IUPAC Name: ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

  • Molecular Formula: C₁₂H₁₄O₂[3]

  • Molecular Weight: 190.24 g/mol [3]

  • Synonyms: 3-Phenylmethacrylic acid ethyl ester, alpha-Methylcinnamic acid ethyl ester[3]

While this specific ester is not extensively studied, the parent compound, α-methylcinnamic acid, is a known organic synthetic building block.[4][5] The structural features of these compounds, including the phenyl ring and the α,β-unsaturated ester, are present in various biologically active molecules, justifying their inclusion in screening libraries for novel drug discovery.

Primary Screening: Fluorescence Polarization Assay for p53-MDM2 Inhibition

Fluorescence polarization is a widely used technique for studying molecular interactions in solution and is particularly well-suited for HTS of PPI inhibitors.[6][7] The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled p53-derived peptide will tumble rapidly in solution, resulting in a low FP signal. Upon binding to the larger MDM2 protein, the tumbling rate of the complex slows significantly, leading to a high FP signal.[8][9] A small molecule inhibitor that disrupts this interaction will cause the release of the fluorescent peptide, resulting in a decrease in the FP signal.[9]

Assay Principle

cluster_0 Low Polarization State cluster_1 High Polarization State cluster_2 Inhibition by Test Compound Fluorescent Peptide Fluorescent Peptide Low FP Signal Low FP Signal Fluorescent Peptide->Low FP Signal Fast Tumbling MDM2 MDM2 Complex MDM2-Peptide Complex MDM2->Complex Fluorescent Peptide_2 Fluorescent Peptide Fluorescent Peptide_2->Complex High FP Signal High FP Signal Complex->High FP Signal Slow Tumbling MDM2_2 MDM2 Low FP Signal_2 Low FP Signal_2 Compound Inhibitor (e.g., Ethyl (2Z)-2-methyl- 3-phenylprop-2-enoate) Compound->MDM2_2 Binds Fluorescent Peptide_3 Fluorescent Peptide Fluorescent Peptide_3->Low FP Signal_2 Remains Free (Fast Tumbling)

Caption: Principle of the p53-MDM2 Fluorescence Polarization Assay.

Experimental Protocol: Primary HTS
  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.

    • MDM2 Protein: Recombinant human MDM2 (amino acids 1-118) at a final concentration of 50 nM in Assay Buffer.

    • Fluorescent Peptide: A TAMRA-labeled peptide derived from the p53 transactivation domain (e.g., TAMRA-RFMDYWEGL) at a final concentration of 10 nM in Assay Buffer. The optimal concentration should be determined empirically to give a stable signal at least 10-fold above the buffer background.[9]

    • Test Compound: Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate and other library compounds are prepared as 10 mM stock solutions in 100% DMSO. A working stock of 100 µM is prepared by diluting in Assay Buffer.

    • Positive Control: A known p53-MDM2 inhibitor (e.g., Nutlin-3) at a final concentration of 10 µM.

    • Negative Control: 1% DMSO in Assay Buffer.

  • Assay Plate Preparation (384-well, black, low-volume):

    • Add 5 µL of the 100 µM test compound solution to the appropriate wells.

    • Add 5 µL of the positive control solution to the positive control wells.

    • Add 5 µL of the negative control solution to the negative control wells.

  • Reagent Addition:

    • Add 10 µL of the MDM2 protein solution to all wells except the "peptide only" control wells.

    • Add 5 µL of the fluorescent peptide solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization on a suitable plate reader (e.g., PHERAstar FS) with excitation at 540 nm and emission at 590 nm.

Assay Validation

Before initiating a full-scale HTS campaign, the assay must be rigorously validated to ensure its robustness and reliability.[10][11] The validation should be performed over at least three separate days.[10][11]

  • Z'-Factor Calculation: The Z'-factor is a statistical parameter that assesses the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[12] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    • Z' = 1 - (3σp + 3σn) / |μp - μn|

  • DMSO Tolerance: The assay should be tested with a range of DMSO concentrations (e.g., 0.1% to 5%) to determine the highest concentration that does not significantly affect the assay signal.[9][12] Typically, cell-based assays tolerate up to 0.1% DMSO, while biochemical assays can tolerate 1% or more.[12]

Parameter Day 1 Day 2 Day 3 Acceptance Criteria
Z'-Factor 0.780.810.75> 0.5
Signal Window 3.53.83.4> 2
CV (%) of Controls < 10%< 10%< 10%< 20%

Table 1: Hypothetical Assay Validation Data.

Secondary Screening: Cell-Based Assay for Cytotoxicity

Hits identified in the primary screen must be confirmed in a secondary, biologically relevant assay. A cell-based assay provides information on the compound's cell permeability and its effect on a cellular phenotype.[13][14][15] For a p53-MDM2 inhibitor, we would expect to see selective cytotoxicity in cancer cells with wild-type p53.

Experimental Protocol: Secondary HTS
  • Cell Culture:

    • Use a human cancer cell line with wild-type p53 (e.g., HCT116).

    • Culture cells in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Plate Preparation (96-well, clear bottom):

    • Seed 5,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the hit compounds (including ethyl (2Z)-2-methyl-3-phenylprop-2-enoate if identified as a hit) and controls in cell culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):

    • Equilibrate the plates to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Confirmation
  • The raw data from the primary screen is normalized to the controls on each plate. The percent inhibition is calculated as:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

  • A hit is typically defined as a compound that causes inhibition greater than three standard deviations from the mean of the negative controls.

  • In the secondary screen, the dose-response data is used to calculate the IC₅₀ value for each confirmed hit.

Compound ID Primary Screen (% Inhibition at 10 µM) Secondary Screen (IC₅₀ in HCT116, µM)
Hit 165.28.5
Hit 258.912.1
Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (Hypothetical Hit) 72.4 5.3
Negative Control2.1> 100

Table 2: Hypothetical Screening Data.

Workflow Visualization

HTS_Workflow cluster_Primary Primary Screening cluster_Secondary Secondary Screening & Hit Validation cluster_Tertiary Further Studies start Compound Library (including Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate) assay Fluorescence Polarization Assay (p53-MDM2) start->assay data_acq Data Acquisition (FP Signal) assay->data_acq data_an Data Analysis (% Inhibition) data_acq->data_an hits Primary Hits data_an->hits dose Dose-Response Plate Preparation hits->dose cell_assay Cell Viability Assay (HCT116 WT p53) dose->cell_assay ic50 IC50 Determination cell_assay->ic50 confirmed Confirmed Hits ic50->confirmed sar Structure-Activity Relationship (SAR) confirmed->sar admet ADME/Tox Profiling confirmed->admet

Caption: High-Throughput Screening Workflow for p53-MDM2 Inhibitors.

Conclusion

This application note provides a detailed framework for a high-throughput screening campaign to identify novel inhibitors of the p53-MDM2 protein-protein interaction, using ethyl (2Z)-2-methyl-3-phenylprop-2-enoate as an example candidate from a screening library. The combination of a robust biochemical primary screen with a biologically relevant cell-based secondary assay provides a reliable pathway for hit identification and validation. The principles and protocols described herein can be adapted for screening other compound libraries against a variety of protein-protein interaction targets.

References

  • Li, J., et al. (2021). A high-throughput and highly automated genotoxicity screening assay. Alternatives to animal experimentation : ALTEX, 38(4), 643–652. [Link]

  • ChemBK. (2Z)-2-methyl-3-phenylprop-2-enoic acid. [Link]

  • PubChem. (E)-2-methyl-3-phenylprop-2-enoate. [Link]

  • Xie, Q., et al. (2022). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in molecular biology (Clifton, N.J.), 2507, 137–147. [Link]

  • Wikipedia. Ethyl cinnamate. [Link]

  • NIH National Center for Advancing Translational Sciences. (2012). HTS Assay Validation. In Assay Guidance Manual. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]

  • BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. [Link]

  • NIH National Center for Advancing Translational Sciences. Introduction - High-Throughput Screening Center. [Link]

  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature reviews. Drug discovery, 10(3), 188–195. [Link]

  • PubChem. Ethyl 3-phenylprop-2-enoate. [Link]

  • Sussex Drug Discovery Centre. (2018). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. [Link]

  • de Souza, N. B., et al. (2020). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of medicinal chemistry, 63(13), 7034–7048. [Link]

  • EU-OPENSCREEN. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • PVD. methyl (E)-3-phenylprop-2-enoate. [Link]

  • Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring protein-protein interactions. Current protocols in chemical biology, 1(1), 1–15. [Link]

  • Raines Lab. Protein–Protein Interactions Protein–Protein Interactions. [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • NIH National Center for Advancing Translational Sciences. Assay Guidance Manual. [Link]

  • Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]

  • U.S. Food and Drug Administration. ethyl 2-acetyl-3-phenylpropionate. [Link]

  • IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. [Link]

  • ResearchGate. Structure of 2-Propenoic acid ,3-phenyl-,methyl ester , (E) with 7.744... [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this specific Z-isomer. As an α,β-unsaturated ester, its purification presents unique challenges, primarily the separation from its geometric E-isomer and other synthesis-related impurities. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification protocols.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles the most common and critical problems encountered during the purification of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.

Q1: My post-reaction NMR analysis shows a mixture of (2Z) and (2E) isomers. How can I effectively separate them?

A1: This is the most prevalent challenge. The (2Z) and (2E) isomers possess very similar polarities, making their separation by standard silica gel chromatography difficult, though not impossible. The key is to enhance the subtle electronic and steric differences between the isomers.

Root Cause Analysis: The formation of the E-isomer often occurs during synthesis, particularly in reactions like the Wittig or Horner-Wadsworth-Emmons, which may not be perfectly stereoselective.[1][2] Furthermore, the Z-isomer can undergo isomerization to the more thermodynamically stable E-isomer, a process that can be catalyzed by acid, base, or even light.[3][4]

Solutions:

  • Optimized Flash Column Chromatography: While challenging, separation on standard silica gel is possible with careful optimization. The goal is to maximize the differential interaction with the stationary phase.

    • Principle: Standard column chromatography separates compounds based on differences in polarity.[5]

    • Protocol:

      • Use a high-performance silica gel (230-400 mesh).

      • Employ a long column with a narrow diameter to increase the theoretical plates.

      • Use a very shallow, slow-gradient elution with a low-polarity solvent system. Start with a non-polar solvent like hexane and gradually introduce a slightly more polar solvent like ethyl acetate or diethyl ether. A typical starting point is a 98:2 Hexane:Ethyl Acetate mixture.

      • Collect small fractions and analyze them meticulously by TLC or GC-MS.

  • Argentation Chromatography (Silver Ion Chromatography): This is a highly effective, specialized technique for separating isomers of unsaturated compounds.

    • Principle: This method utilizes the reversible interaction between the π-electrons of the double bond and silver ions (Ag+). The stability of the resulting complex depends on the steric accessibility of the double bond. The less-hindered E-isomer typically forms a stronger complex and elutes later than the more-hindered Z-isomer. A patent describes the use of ion exchange media with silver or copper ions for separating E and Z isomers of alkene derivatives.[6]

    • Protocol:

      • Prepare the Stationary Phase: Prepare silica gel impregnated with 10-20% (w/w) silver nitrate (AgNO₃). Mix silica gel with a solution of AgNO₃ in water or acetonitrile, then activate the silica by heating it in an oven at 100-120°C for several hours, ensuring it is completely dry.

      • Column Packing: Pack the column with the AgNO₃-silica gel as a slurry in a non-polar solvent (e.g., hexane). Crucially, protect the column from light at all times , as silver nitrate is light-sensitive.[3]

      • Elution: Elute with a non-polar mobile phase, such as a hexane/toluene or hexane/diethyl ether mixture. Polar solvents like ethyl acetate can interfere with the silver complexation and should be used sparingly.

Q2: My purified product is contaminated with triphenylphosphine oxide (TPPO). How do I remove it?

A2: TPPO is a common and often troublesome byproduct of the Wittig reaction.[7][8][9] Its moderate polarity can cause it to co-elute with the desired product in some solvent systems.

Root Cause Analysis: The Wittig reaction produces a stoichiometric amount of TPPO as a byproduct. Its removal is a classic purification challenge in organic synthesis.

Solutions:

  • Optimized Chromatography: TPPO is significantly more polar than ethyl (2Z)-2-methyl-3-phenylprop-2-enoate. A well-chosen solvent system can effectively separate them.

    • TLC Analysis: First, visualize the separation on a TLC plate. Use a solvent system like 80:20 Hexane:Ethyl Acetate. Your product should have a higher Rf value than TPPO.

    • Column Protocol: Run a flash column using a gradient elution. Start with a low-polarity eluent (e.g., 95:5 Hexane:EtOAc) to elute your product, then increase the polarity (e.g., to 50:50 Hexane:EtOAc) to wash out the TPPO.[10]

  • Precipitation/Crystallization: This physical method leverages the high crystallinity and low solubility of TPPO in certain non-polar solvents.

    • Protocol:

      • After the reaction, concentrate the crude mixture.

      • Redissolve the residue in a minimal amount of a polar solvent in which both your product and TPPO are soluble (e.g., dichloromethane).

      • Add a large volume of a non-polar solvent in which TPPO is insoluble, such as cold diethyl ether or hexane.

      • TPPO should precipitate as a white solid. The mixture can be stored at low temperature (0-4°C) to maximize precipitation.

      • Filter off the solid TPPO and concentrate the filtrate, which contains your product. This filtrate can then be further purified by chromatography.

Q3: My product appears to degrade or polymerize during purification, leading to low yields and baseline streaking on TLC.

A3: α,β-Unsaturated esters can be susceptible to polymerization and other degradation pathways, especially under harsh conditions.

Root Cause Analysis: The conjugated π-system makes the molecule reactive.[11] Exposure to heat, UV light, or residual acidic/basic catalysts can initiate polymerization or isomerization. The target compound's parent, ethyl cinnamate, is known to be light-sensitive.[3]

Solutions:

  • Control Temperature: Avoid excessive heat during solvent removal. Use a rotary evaporator with a water bath temperature below 40°C.

  • Protect from Light: Conduct all purification steps, especially chromatography, with the apparatus wrapped in aluminum foil. Store the crude material and purified fractions in amber vials.

  • Neutralize the Crude Mixture: Before concentrating the reaction mixture, perform an aqueous workup to remove any acid or base catalysts. Wash the organic layer with a saturated solution of sodium bicarbonate (to remove acid) or dilute HCl (to remove base), followed by a brine wash to remove excess water.

  • Add an Inhibitor: For long-term storage or if polymerization is a severe issue, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) in trace amounts (e.g., <0.1%).

Experimental Workflow & Logic Diagrams

The following diagrams illustrate the recommended purification workflow and a decision-making process for troubleshooting.

PurificationWorkflow cluster_0 Post-Reaction Workup cluster_1 Purification cluster_2 Analysis & Storage A Crude Reaction Mixture B Aqueous Wash (e.g., NaHCO3, Brine) A->B C Dry Organic Layer (e.g., Na2SO4, MgSO4) B->C D Filter & Concentrate (Low Temperature) C->D E Crude Product Oil D->E F Flash Column Chromatography E->F G Collect & Combine Pure Fractions (TLC) F->G H Final Concentration G->H I Purity Assessment (NMR, GC-MS, HPLC) H->I J Store Purified Product (Cool, Dark, Inert Atm.) I->J

Caption: General purification workflow for ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.

TroubleshootingTree A Problem: Isomers Detected in Final Product B Did standard chromatography provide any separation? A->B C YES B->C  Partial Separation D NO B->D  No Separation E Optimize Standard Column: - Slower Gradient - Longer Column - Smaller Fractions C->E F Implement Argentation (AgNO3) Chromatography D->F

Caption: Decision tree for troubleshooting Z/E isomer separation.

Frequently Asked Questions (FAQs)

Q4: What is the best general-purpose method for purifying this compound on a lab scale?

A4: For typical lab-scale synthesis (milligrams to several grams), flash column chromatography on silica gel is the most reliable and versatile method.[5][10][12][13][14] It effectively removes most common impurities, such as unreacted starting materials and polar byproducts like TPPO. For challenging isomer separations, this may need to be augmented with argentation chromatography as described in Q1.

Q5: Which analytical techniques are essential for confirming the purity and identity of the final product?

A5: A combination of techniques is recommended for unambiguous characterization.

Technique Purpose Key Information Provided
¹H and ¹³C NMR Structure Verification & Isomeric RatioConfirms the chemical structure. The coupling constants and chemical shifts of vinylic and allylic protons are distinct for Z and E isomers, allowing for quantification of the isomeric ratio.
GC-MS Purity Assessment & Impurity IDDetermines the percentage purity of volatile components and helps identify low-level impurities by their mass fragmentation patterns.[15]
HPLC Quantitative Purity AnalysisProvides high-resolution separation for accurate quantification of the main component and non-volatile impurities.[16]
FT-IR Functional Group IDConfirms the presence of key functional groups, such as the ester carbonyl (C=O) and the alkene (C=C).
Q6: Can I use crystallization for purification?

A6: Yes, crystallization can be a highly effective method, particularly as a final polishing step to achieve high purity, or for larger-scale operations where chromatography is less practical. Cinnamic acid and its derivatives are known to form crystals.[17][18][19]

  • Procedure: The success of crystallization depends on finding a suitable solvent system where the compound has high solubility at an elevated temperature and low solubility at a reduced temperature. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often required.

  • Benefit: It is excellent for removing trace impurities and can sometimes selectively crystallize one isomer out of a mixture if the concentration of the other is low.

Q7: How should I properly store the purified ethyl (2Z)-2-methyl-3-phenylprop-2-enoate?

A7: Proper storage is critical to prevent degradation and isomerization.

  • Temperature: Store at low temperatures (2-8°C is recommended).[3]

  • Light: Protect from light by using an amber glass vial or by wrapping the container in aluminum foil.[3]

  • Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen to displace oxygen, which can contribute to oxidative degradation.

  • Purity: Ensure the stored material is free from any acidic or basic residues from the purification process.

References

  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (n.d.). Royal Society of Chemistry.
  • Gogate, P. R. (2008). Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. U.S. Patent No. 7,332,092 B2.
  • Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. University of Central Arkansas ASPIRE. Retrieved January 31, 2026, from [Link]

  • Analysis of potential phenylacetone precursors by gas chromatography/mass spectrometry. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. (2012). ResearchGate. Retrieved January 31, 2026, from [Link]

  • ethyl 3-phenylprop-2-enoate. (n.d.). ChemBK. Retrieved January 31, 2026, from [Link]

  • Wittig Reaction. (2018, February 6). Master Organic Chemistry. Retrieved January 31, 2026, from [Link]

  • Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. (2019). RSC Publishing. Retrieved January 31, 2026, from [Link]

  • Method for preparing ethyl cinnamate derivative. (n.d.). Google Patents.
  • Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. (2007). PubMed. Retrieved January 31, 2026, from [Link]

  • A Solvent Free Wittig Reaction. (n.d.). Web.mnsu.edu. Retrieved January 31, 2026, from [Link]

  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Retrieved January 31, 2026, from [Link]

  • Reactions of alpha,beta-Unsaturated Carbonyls. (2018, January 5). YouTube. Retrieved January 31, 2026, from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

  • Rathi, N., & Gaikar, V. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology, 8, 73-87. Retrieved January 31, 2026, from [Link]

  • The Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. (n.d.). International Science Community Association. Retrieved January 31, 2026, from [Link]

  • E/Z (cis/trans) isomerism Cahn-Ingold-Prelog Priority Rules. (n.d.). Doc Brown's Chemistry. Retrieved January 31, 2026, from [Link]

  • Wittig reaction. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved January 31, 2026, from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Z-Selectivity for


-Methyl Cinnamate Derivatives
Support Tier:  Level 3 (Senior Application Scientist)
Status:  Active

Executive Summary & Strategy

The synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate presents a specific stereochemical challenge. Unlike simple cinnamates, the presence of the


-methyl group creates a trisubstituted alkene. Standard Horner-Wadsworth-Emmons (HWE) conditions favor the thermodynamic (E)-isomer.

To achieve the kinetic (Z)-isomer (where the phenyl ring and ester group are on the same side), you must utilize Kinetic Control Protocols .[1] This guide covers the two most effective methodologies: the Still-Gennari Modification (Standard) and the Ando Modification (Advanced/High-Steric).

Decision Matrix: Which Protocol?
  • Use Still-Gennari if you have access to KHMDS/-78°C facilities and require high throughput.

  • Use Ando if the Still-Gennari method yields poor selectivity (<85:15 Z:E) due to the steric bulk of the

    
    -methyl group.
    

Experimental Protocols

Method A: Still-Gennari Modification (The Gold Standard)

This method utilizes electron-deficient phosphonates to accelerate the elimination step, preventing the equilibration that leads to the (E)-isomer.

Reagents:

  • Phosphonate: Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)propanoate.[1]

    • Note: This specific

      
      -methyl reagent may need to be synthesized from the acetate precursor via methylation if not commercially available.
      
  • Base: KHMDS (Potassium bis(trimethylsilyl)amide), 0.5M in Toluene.[1]

  • Additive: 18-Crown-6 (Sequesters K+ ions to increase "naked" anion reactivity).

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve 18-Crown-6 (1.5 equiv) and the Phosphonate (1.1 equiv) in THF.

  • Cooling (Critical): Cool the mixture to -78°C (Dry ice/Acetone). Allow 15 mins for equilibration.

  • Deprotonation: Add KHMDS (1.1 equiv) dropwise. Stir for 30 mins at -78°C.

  • Addition: Add Benzaldehyde (1.0 equiv) dropwise (neat or in minimal THF).

  • Reaction: Stir at -78°C for 1–2 hours. DO NOT WARM UP.

  • Quench: Quench rapidly while still at -78°C using Saturated

    
    .
    
  • Workup: Warm to RT, extract with EtOAc, wash with brine, dry over

    
    .
    
Method B: Ando Modification (For Difficult Substrates)

The Ando reagent uses steric bulk (aryloxy groups) rather than just electronegativity to influence the transition state.[1]

Reagents:

  • Phosphonate: Ethyl 2-(bis(o-methylphenoxy)phosphoryl)propanoate.

  • Base: NaH (Sodium Hydride) or Triton B.[1]

  • Additive: NaI (Sodium Iodide) - Crucial for Ando selectivity.

Protocol Differences:

  • Reaction is often run at 0°C or -10°C rather than -78°C, making it more robust for scale-up.

  • The use of NaI creates a "salt effect" that tightens the transition state, favoring Z-formation.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am getting a 60:40 mixture of Z:E isomers."

Diagnosis: Loss of kinetic control. Root Causes & Solutions:

  • Temperature Spike: Did the internal temperature rise above -70°C during KHMDS addition? The Z-intermediate (oxaphosphetane) is unstable. If it warms, it equilibrates to the E-form.

    • Fix: Use an internal thermometer. Add reagents slower.

  • Slow Quench: If you remove the cooling bath before quenching, equilibration occurs immediately.[1]

    • Fix: Dump the

      
       solution into the reaction while it is still in the dry ice bath.
      
  • Reagent Mismatch: Are you using the standard HWE reagent (triethyl phosphonoacetate)?

    • Fix: You must use the trifluoroethyl (Still-Gennari) or aryloxy (Ando) phosphonates. Standard phosphonates are thermodynamically driven toward E.

Issue 2: "The reaction yield is low (<40%)."

Diagnosis: Steric hindrance of the


-methyl group.
Root Causes & Solutions: 
  • Nucleophilicity: The

    
    -methyl carbanion is bulkier and less nucleophilic than the acetate equivalent.
    
    • Fix: Increase reaction time at -78°C to 4 hours.

    • Fix: Switch to the Ando method , which allows for higher reaction temperatures (0°C) without sacrificing as much Z-selectivity.[1]

Issue 3: "I cannot separate the Z and E isomers by column chromatography."

Diagnosis: Similar polarity of diastereomers. Root Causes & Solutions:

  • Standard Silica Failure: Z and E esters often co-elute on standard silica.

    • Fix 1 (Solvent): Try 100% Toluene or Toluene/Hexane mixtures instead of EtOAc/Hexane.

    • Fix 2 (Stationary Phase): Use Silver Nitrate (

      
      ) Impregnated Silica .[1][2] The silver ions coordinate differently to the 
      
      
      
      -systems of the Z (less sterically shielded
      
      
      -face) and E isomers.
      • Recipe: Dissolve

        
         (10% w/w of silica) in acetonitrile, mix with silica, rotary evaporate to dryness (protect from light), and pack column.
        

Analytical Validation (Self-Validating the Structure)

Since this is a trisubstituted alkene, you cannot rely on the standard vinylic proton coupling constants (


 vs 

) because there is no vicinal proton.[1]

Data Table: NMR Diagnostics

Feature(Z)-Isomer (Target)(E)-Isomer (Impurity)Mechanistic Reason
Vinyl Proton (

H3)
~6.8 - 7.1 ppm ~7.6 - 7.8 ppm In E, H3 is cis to the Carbonyl (COOEt), causing anisotropic deshielding.[1]

-Methyl (

Me)
~2.1 ppm ~2.3 ppm Slight variation due to shielding by the phenyl ring in the Z-isomer.
NOE Signal (Definitive) Strong NOE between H3 and Methyl Strong NOE between Phenyl-H and Methyl In Z, H3 and Methyl are cis.[1] In E, Phenyl and Methyl are cis.

Workflow Visualization

ReactionOptimization Start Start: Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate Choice Select Protocol based on Lab Capabilities & Sterics Start->Choice MethodA Method A: Still-Gennari (Standard Z-Selective) Choice->MethodA Standard MethodB Method B: Ando Modification (High Steric Tolerance) Choice->MethodB High Sterics ProcessA 1. Reagent: Bis(trifluoroethyl)phosphonate 2. Base: KHMDS / 18-Crown-6 3. Temp: -78°C (Strict) MethodA->ProcessA ProcessB 1. Reagent: Bis(o-methylphenyl)phosphonate 2. Base: NaH / NaI 3. Temp: -10°C to 0°C MethodB->ProcessB Analysis Analyze Crude NMR (NOE & Shift) Check Z:E Ratio ProcessA->Analysis ProcessB->Analysis Decision Is Z:E Ratio > 90:10? Analysis->Decision Success Purify via Silica Gel (Toluene/Hexane) Decision->Success Yes Fail Troubleshoot Decision->Fail No Fix1 If Method A failed: Check Temp Control or Switch to Method B Fail->Fix1 Poor Ratio Fix2 If Separation failed: Use AgNO3-Impregnated Silica Fail->Fix2 Poor Separation

Caption: Decision tree for selecting and troubleshooting the stereoselective synthesis of trisubstituted Z-cinnamates.

References

  • Still, W. C., & Gennari, C. (1983).[1] Direct synthesis of Z-unsaturated esters.[3] A useful modification of the Horner-Emmons olefination.[4][5][6][7][8] Journal of the American Chemical Society, 105(9), 2886–2888.[1]

  • Ando, K. (1997).[1] Highly Selective Synthesis of Z-Unsaturated Esters by the Wittig-Horner Reaction of Ethyl (Diarylphosphono)acetates. Journal of Organic Chemistry, 62(7), 1934–1939.[1]

  • BenchChem. (2025).[4] The Still-Gennari Modification versus the Horner-Wadsworth-Emmons Reaction for Z-Alkene Synthesis.

  • TCI Chemicals. (n.d.). Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method.[6][3][9]

Sources

Stability and degradation pathways of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Welcome to the technical support center for ethyl (2Z)-2-methyl-3-phenylprop-2-enoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice and frequently asked questions to ensure the stability and integrity of your compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate?

A1: The primary factors leading to the degradation of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate are exposure to acidic or basic conditions, oxidizing agents, and light.[1] The ester functionality is susceptible to hydrolysis, while the carbon-carbon double bond and the benzylic position are prone to oxidation. Furthermore, the Z-configuration of the double bond can isomerize to the more stable E-isomer, particularly when exposed to light or heat.

Q2: How can I best store ethyl (2Z)-2-methyl-3-phenylprop-2-enoate to ensure its long-term stability?

A2: For optimal stability, store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] Use amber glass vials or light-blocking containers to prevent photodegradation. It is advisable to store it at refrigerated temperatures (2-8°C) to minimize the rate of potential degradation reactions.[1]

Q3: I'm observing an unexpected peak in my chromatogram after my reaction. What could it be?

A3: An unexpected peak could be a degradation product or an isomer. Common degradation products include (2Z)-2-methyl-3-phenylprop-2-enoic acid (from hydrolysis), benzaldehyde (from oxidative cleavage), or the E-isomer, ethyl (2E)-2-methyl-3-phenylprop-2-enoate. To identify the peak, it is recommended to perform co-injection with a suspected standard or use mass spectrometry for structural elucidation.

Q4: Is ethyl (2Z)-2-methyl-3-phenylprop-2-enoate sensitive to air?

A4: Yes, due to the presence of the allylic and benzylic C-H bonds, the compound can be susceptible to oxidation by atmospheric oxygen, especially over prolonged periods or in the presence of light or metal catalysts. This can lead to the formation of various oxidation products. Therefore, storage under an inert atmosphere is recommended.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Issue 1: Loss of Purity Over Time in Solution

Symptoms:

  • A decrease in the peak area of the parent compound in HPLC or GC analysis.

  • The appearance of new, more polar peaks in the chromatogram.

  • A change in the pH of the solution.

Potential Cause: Hydrolysis

The ester group in ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is susceptible to hydrolysis, especially in the presence of acidic or basic catalysts, to form (2Z)-2-methyl-3-phenylprop-2-enoic acid and ethanol.[2][3][4]

Causality Explained: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion directly attacks the carbonyl carbon.

Workflow for Diagnosing and Mitigating Hydrolysis

cluster_diagnosis Diagnosis cluster_mitigation Mitigation A Observe decreased purity and new peaks B Analyze a sample of the solution by LC-MS A->B C Identify a peak with a mass corresponding to (2Z)-2-methyl-3-phenylprop-2-enoic acid B->C D Confirm by co-injecting with a standard of the acid C->D E Use aprotic or anhydrous solvents F Buffer the solution to a neutral pH if aqueous solvents are necessary E->F G Store solutions at low temperatures F->G H Prepare solutions fresh before use G->H

Caption: Workflow for addressing hydrolysis.

Experimental Protocol: Forced Degradation Study (Hydrolysis) [5][6]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate in a suitable organic solvent (e.g., acetonitrile).

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60°C for 24 hours.

  • Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase. Analyze by HPLC-UV or LC-MS.

ConditionExpected DegradantAnalytical Technique
0.1 M HCl, 60°C(2Z)-2-methyl-3-phenylprop-2-enoic acidHPLC, LC-MS
0.1 M NaOH, RT(2Z)-2-methyl-3-phenylprop-2-enoic acidHPLC, LC-MS
Water, 60°C(2Z)-2-methyl-3-phenylprop-2-enoic acidHPLC, LC-MS
Issue 2: Isomerization to the E-isomer

Symptoms:

  • A new peak appears in the chromatogram with the same mass as the parent compound but a different retention time.

  • Changes in the spectroscopic data (e.g., NMR chemical shifts).

Potential Cause: Photoisomerization or Thermal Isomerization

The Z-isomer of ethyl 2-methyl-3-phenylprop-2-enoate can convert to the thermodynamically more stable E-isomer upon exposure to UV light or heat.

Causality Explained: The energy from light or heat can promote the rotation around the carbon-carbon double bond, leading to the formation of the sterically less hindered E-isomer.

Degradation Pathway: Isomerization

A Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate B Ethyl (2E)-2-methyl-3-phenylprop-2-enoate A->B Light (hν) or Heat (Δ)

Caption: Isomerization of the Z- to the E-isomer.

Troubleshooting Steps:

  • Protect from Light: Conduct all experiments in amber glassware or under conditions with minimal light exposure.

  • Control Temperature: Avoid excessive heating of the compound or its solutions.

  • Analytical Confirmation: Use a validated chromatographic method that can resolve both the Z- and E-isomers. The identity of the E-isomer can be confirmed by NMR spectroscopy, where the vinylic proton will likely show a different chemical shift.

Issue 3: Formation of Oxidative Degradants

Symptoms:

  • Appearance of multiple new peaks in the chromatogram.

  • A yellowing of the sample or solution.

  • The presence of carbonyl-containing impurities, such as benzaldehyde.

Potential Cause: Oxidation

The allylic and benzylic positions are susceptible to oxidation, and the electron-rich double bond can also be a target for oxidizing agents.[7][8][9]

Causality Explained: Oxidizing agents can abstract a hydrogen atom from the allylic methyl group or the benzylic position, leading to radical intermediates that can react with oxygen to form various oxidation products. The double bond can also undergo oxidative cleavage.

Potential Oxidative Degradation Pathways

cluster_main Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate A Parent Compound B Epoxide Formation A->B [O] C Allylic Oxidation (Hydroxymethyl derivative) A->C [O] D Oxidative Cleavage (Benzaldehyde) A->D [O]

Caption: Potential oxidative degradation pathways.

Experimental Protocol: Forced Oxidation Study [5][6]

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Procedure: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Analysis: At various time points, take an aliquot, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), and analyze by HPLC or GC-MS.

Preventative Measures:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

  • Avoid Metal Contaminants: Ensure that all glassware and reagents are free from trace metal impurities that can catalyze oxidation reactions.

  • Use of Antioxidants: If compatible with the experimental setup, consider the addition of a small amount of an antioxidant like BHT.

Analytical Methodologies

A robust analytical method is crucial for monitoring the stability of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

  • Purpose: To separate the parent compound from its more polar (hydrolysis products) and less polar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)[10][11][12]
  • Column: A non-polar column like a DB-5 or HP-5.[10]

  • Injector Temperature: 250°C.[10]

  • Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute the compound and any potential impurities.[10]

  • Detection: Mass spectrometry for identification of degradants.

  • Purpose: Useful for identifying volatile degradation products like benzaldehyde.

References

  • ChemBK. ethyl 3-phenylprop-2-enoate. Available from: [Link]

  • Google Patents. JPS60169437A - Method for hydrolyzing cinnamic acid esters.
  • National Center for Biotechnology Information. Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin. PubMed Central. Available from: [Link]

  • Sule, S., et al. Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available from: [Link]

  • Chen, K. X., et al. Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Journal of the American Chemical Society. Available from: [Link]

  • Bajgai, P., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Google Patents. EP0240138B1 - Preparation of cinnamic acids.
  • Google Patents. US4806683A - Preparation process of cinnamic acids.
  • Royal Society of Chemistry. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications. Available from: [Link]

  • IRSST. Analytical Method. Available from: [Link]

  • ResearchGate. Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Available from: [Link]

Sources

Technical Support Center: Analytical Validation of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub. If you are synthesizing or analyzing ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (often referred to as ethyl


-methylcinnamate), you are likely encountering specific challenges distinguishing the (Z)-isomer from its thermodynamic (E)-counterpart.

In trisubstituted alkenes, the standard "coupling constant" diagnostic used for simple cinnamates (


 Hz vs 

Hz) is impossible because there are no vicinal protons. You must rely on Nuclear Overhauser Effect (NOE) experiments and subtle chemical shift anomalies caused by steric strain.

This guide addresses the most common tickets we receive regarding this molecule.

Module 1: Stereochemical Assignment (The "Z" vs. "E" Crisis)
Q1: My 1H NMR shows a clean singlet for the vinyl proton. How do I prove I have the (Z)-isomer and not the (E)-isomer?

Diagnosis: You cannot determine this solely from a standard 1D 1H NMR spectrum with high confidence. Prediction software often fails here because it underestimates the ring twist caused by steric clash in the (Z)-isomer.

The Solution: NOE Difference or NOESY/ROESY You must determine the spatial proximity of the vinyl proton (H3) to the methyl group (C2-Me).

  • The (Z)-Isomer (Target): The Phenyl ring and the Ester group are cis (based on Cahn-Ingold-Prelog priority). This places the Methyl group and the Vinyl Proton (H3) on the same side (cis) .

  • The (E)-Isomer (Impurity): The Phenyl ring and the Ester group are trans. This places the Methyl group and the Phenyl ring on the same side .

Action Plan: Run a 1D NOE Difference experiment irradiating the methyl doublet (approx.


 2.0 ppm).[1]
IsomerGeometry (Me vs H3)NOE Result (Irradiate Methyl)
(Z)-Isomer Cis (Proximal)Strong enhancement of the Vinyl Proton (

~7.1-7.3 ppm).
(E)-Isomer Trans (Distal)No/Weak enhancement of Vinyl Proton. Strong enhancement of Phenyl ortho protons.

Senior Scientist Note: In the (Z)-isomer, the phenyl ring is forced out of planarity due to steric clash with the ethyl ester. This loss of conjugation often shifts the vinyl proton upfield relative to the (E)-isomer, but NOE is the only self-validating proof.

Module 2: NMR Anomalies & Chemical Shifts
Q2: The chemical shifts of my methyl group and vinyl proton don't match the literature for "Ethyl alpha-methylcinnamate." Why?

Diagnosis: Most literature defaults to the thermodynamic (E)-isomer when stereochemistry isn't specified. If you synthesized the (Z)-isomer (e.g., via Still-Gennari modification), your shifts will differ significantly due to anisotropy.

Reference Data Table (CDCl3, 400 MHz):

Signal(Z)-Isomer (Kinetic)(E)-Isomer (Thermodynamic)Mechanistic Reason
Vinyl H (H3)

6.80 – 7.20 ppm

7.60 – 7.80 ppm
In (E), H3 is cis to the Carbonyl (deshielding zone). In (Z), H3 is trans to Carbonyl.
Methyl (Me)

2.05 – 2.15 ppm

2.00 – 2.10 ppm
In (Z), Me is cis to Carbonyl (deshielding). In (E), Me is cis to Phenyl (shielding cone).
Phenyl Ring Multiplet (narrower)Multiplet (broader)(Z)-isomer phenyl ring twists, breaking conjugation; (E)-isomer is planar.
Q3: I see a "ghost" doublet in the methyl region. Is this coupling?

Diagnosis: This is likely Allylic Coupling (


) .
Unlike vicinal coupling (which is absent), the methyl protons can couple to the vinyl proton across the double bond.
  • Typical Value:

    
     Hz.
    
  • Observation: The methyl signal appears as a doublet (or broad singlet), and the vinyl proton appears as a quartet (often looking like a broad singlet).

  • Troubleshooting: Zoom in on the vinyl proton. If it has "shoulders," perform a homonuclear decoupling experiment or simply report it as a "fine quartet."

Module 3: Mass Spectrometry Forensics
Q4: My GC-MS shows the correct molecular ion (m/z 190), but the fragmentation pattern is messy. Is it decomposing?

Diagnosis: Cinnamates are thermally stable, but they can isomerize in a hot GC injector port (


C). The fragmentation is driven by alpha-cleavage and loss of the alkoxy group.

Key Fragmentation Pathway:

  • Molecular Ion (

    
    ):  m/z 190 (Visible, usually strong).
    
  • Loss of Ethoxy (

    
    ):  m/z 145.[2] Formation of the acylium ion 
    
    
    
    .
  • Loss of Carbonyl (

    
    ):  m/z 117.[2] Formation of the substituted styryl carbocation 
    
    
    
    .
  • Indenyl Cation (

    
    ):  m/z 115. Cyclization of the cation (common in cinnamates).
    

Visualizing the Fragmentation Logic:

MS_Fragmentation cluster_0 Diagnostic Ions M_Ion Molecular Ion (m/z 190) Acylium Acylium Ion (m/z 145) [Loss of OEt] M_Ion->Acylium -45 (OEt) Styryl Styryl Cation (m/z 117) [Loss of CO] Acylium->Styryl -28 (CO) Indenyl Indenyl Cation (m/z 115) [Cyclization -H2] Styryl->Indenyl -2H (Cyclization)

Caption: Primary electron ionization (EI) fragmentation pathway for ethyl alpha-methylcinnamate.

Module 4: Experimental Protocols
Protocol A: The "Gold Standard" NOE Experiment

Use this to validate stereochemistry for publication.

  • Sample Prep: Dissolve ~10 mg of compound in 0.6 mL

    
    . Ensure the solution is free of paramagnetic impurities (filter through basic alumina if necessary).
    
  • Acquisition:

    • Set up a 1D Selective NOE (or 1D GOESY) experiment.

    • Target 1: Irradiate the Methyl doublet (~2.0 ppm).

    • Target 2 (Control): Irradiate a blank region (e.g., ~9.0 ppm).

  • Processing: Subtract the Control FID from the Target 1 FID.

  • Interpretation:

    • Positive Result ((Z)-Isomer): You will see a positive phase peak at the Vinyl Proton frequency (~7.1 ppm).

    • Negative Result ((E)-Isomer): You will see NOE at the Phenyl ortho protons (~7.4 ppm) but not at the Vinyl Proton.

Protocol B: Workflow for Isomer Identification

Isomer_ID Start Start: Purified Compound H_NMR Run 1H NMR (CDCl3) Start->H_NMR Check_Vinyl Check Vinyl Proton Shift H_NMR->Check_Vinyl Decision Shift Range? Check_Vinyl->Decision Z_Suspect Suspect (Z) (~6.8 - 7.2 ppm) Decision->Z_Suspect Upfield E_Suspect Suspect (E) (~7.6 - 7.8 ppm) Decision->E_Suspect Downfield NOE_Exp Run 1D NOE (Irradiate Methyl) Z_Suspect->NOE_Exp E_Suspect->NOE_Exp Result_Z NOE on Vinyl H? YES NOE_Exp->Result_Z Result_E NOE on Vinyl H? NO NOE_Exp->Result_E Confirm_Z CONFIRMED (Z)-Isomer Result_Z->Confirm_Z Strong Signal Confirm_E CONFIRMED (E)-Isomer Result_E->Confirm_E No Signal

Caption: Decision tree for stereochemical assignment using 1H NMR and NOE.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NOE and anisotropy principles).

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. (Primary source for (Z)-isomer synthesis and data).

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Detailed protocols for NOE Difference experiments).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for chemical shift prediction and corrections).

Sources

Issues in scaling up the production of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process chemists scaling up the production of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate . This compound, a specific stereoisomer of ethyl


-methylcinnamate, presents unique challenges in stereoselectivity and thermal stability compared to its thermodynamically stable 

-counterpart.

Status: Operational | Tier: Level 3 Engineering Support Subject: Stereoselective Synthesis, Purification, and Stability Management

Core Synthesis Strategy & Stereocontrol

The Challenge: Fighting Thermodynamics

The primary obstacle in synthesizing the


-isomer is thermodynamic control. Standard Horner-Wadsworth-Emmons (HWE) or Perkin condensations overwhelmingly favor the 

-isomer (trans-cinnamate) due to steric minimization between the phenyl ring and the ester group. To obtain the

-isomer (cis-cinnamate derivative) at scale, you must shift to kinetic control .
Recommended Protocol: Still-Gennari Modification

For high


-selectivity (>95:5 

), we recommend the Still-Gennari modification of the HWE reaction using electron-deficient phosphonates.

Reagents:

  • Substrate: Benzaldehyde

  • Reagent: Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate

  • Base: KHMDS (Potassium hexamethyldisilazide) or NaH (carefully controlled)

  • Solvent: THF (anhydrous)

  • Temperature: -78°C (Critical for selectivity)

Step-by-Step Workflow
  • Phosphonate Preparation:

    • Note: If the specific trifluoroethyl phosphonate is unavailable, synthesize it by reacting ethyl 2-bromopropionate with triethyl phosphite followed by transesterification with trifluoroethanol, or via direct Arbuzov with tris(trifluoroethyl) phosphite.

  • Deprotonation (The Critical Step):

    • Cool THF solution of the phosphonate to -78°C .

    • Add KHMDS (1.05 eq) slowly. Why? The potassium counterion and low temperature stabilize the intermediate in a geometry that favors the

      
      -alkene upon elimination.
      
  • Addition:

    • Add Benzaldehyde slowly. Maintain temperature < -70°C.

  • Quench:

    • Quench with saturated NH

      
      Cl before warming to room temperature to prevent equilibration.
      
Troubleshooting Guide: Synthesis
SymptomProbable CauseCorrective Action
Low Z:E Ratio (< 80:20) Reaction temperature rose above -70°C during addition.Use a jacketed reactor with active cryo-cooling. Slow down addition rate of aldehyde.
Use of Lithium base (LiHMDS) instead of Potassium (KHMDS).Switch to KHMDS or 18-crown-6 additive. Potassium ions are larger and coordinate differently, enhancing Z-selectivity [1].
Low Yield Moisture in THF or Phosphonate.Re-dry THF over molecular sieves. Titrate KHMDS before use.
"Gummy" Precipitate Phosphate salt formation.Ensure vigorous stirring (overhead mechanical stirrer, not magnetic) during quench.
Mechanism Visualization

The following diagram illustrates the kinetic pathway difference between Standard HWE and Still-Gennari.

HWE_Mechanism cluster_Standard Standard HWE (Thermodynamic) cluster_Still Still-Gennari (Kinetic) Start Reagents: Benzaldehyde + Phosphonate Std_Inter Intermediate (Threo-Betaine) Start->Std_Inter Standard Phosphonate (Li/Na Base, 0°C) SG_Inter Intermediate (Erythro-Betaine) Start->SG_Inter Trifluoroethyl Phosphonate (KHMDS, -78°C) E_Product Product: (2E)-Isomer (Major) Std_Inter->E_Product Slow Elimination Z_Product Product: (2Z)-Isomer (Major) SG_Inter->Z_Product Fast Elimination caption Figure 1: Kinetic control in Still-Gennari synthesis favors the Z-isomer via the erythro-betaine intermediate.

Purification & Isolation[1]

The Challenge: Isomer Separation

The


 and 

isomers have similar boiling points. Distillation at high temperatures promotes thermal isomerization (

).
Recommended Protocol: Vacuum Distillation with Isomerization Control

If chromatography is too expensive for your scale, use High-Vacuum Fractional Distillation with strict thermal limits.

  • Vacuum Requirement: < 1 mbar (preferably 0.1 mbar).

  • Pot Temperature: Must not exceed 110°C .

  • Column: Vigreux column or Packed column (structurally optimized for low pressure drop).

  • Stabilizer: Add 0.1% BHT (Butylated hydroxytoluene) or Hydroquinone to inhibit radical-induced isomerization.

QC: Distinguishing Z vs E

Do not rely solely on retention time. Use


H-NMR  for definitive confirmation.
Feature(2Z)-Isomer (Target)(2E)-Isomer (Impurity)Reason
Vinyl Proton (H-3)

~6.5 - 6.8 ppm

~7.6 - 7.8 ppm
In

, the vinyl proton is cis to the ester carbonyl, causing deshielding (anisotropy). In

, it is trans [2].
Methyl Group (C-2 Me)

~2.1 ppm

~2.1 ppm
Less diagnostic than the vinyl proton.
Coupling Singlet (broad)Singlet (broad)Allylic coupling is small; chemical shift is the primary indicator.

Stability & Storage

The Challenge: Shelf-Life Isomerization

The


-isomer is photolabile. Exposure to UV light causes a 

cycloaddition or direct cis-trans photoisomerization, reverting it to the

-form.
Storage Protocol
  • Container: Amber glass bottles or opaque HDPE/aluminum containers.

  • Headspace: Nitrogen or Argon blanket (essential to prevent oxidation, which can catalyze isomerization).

  • Temperature: 2–8°C recommended. Avoid freezing if the compound is liquid to prevent stress on the container, but keep cool.

FAQ: Common Scale-Up Questions

Q1: Can I use the cheaper Perkin condensation (Benzaldehyde + Propionic Anhydride) and separate the isomers?

  • Answer: Generally, no . The Perkin reaction is highly selective for the

    
    -isomer (>98%). You would be synthesizing a massive amount of waste to get a tiny fraction of 
    
    
    
    . Unless you couple this with a downstream photochemical isomerization step (using UV lamps to equilibrate the mixture), the HWE route is more efficient for direct synthesis.

Q2: I see a third peak in my GC after distillation. What is it?

  • Answer: It is likely the deconjugated isomer (ethyl 2-methyl-3-phenylprop-2-enoate

    
     ethyl 2-methylene-3-phenylpropanoate) or a dimer. Prolonged heating can cause the double bond to migrate if acidic impurities are present. Ensure your crude reaction mixture is fully neutralized (wash with NaHCO
    
    
    
    ) before distillation.

Q3: The Still-Gennari reagents are too expensive for my multi-kilo batch. Alternatives?

  • Answer: Consider the Lindlar Hydrogenation route if you can access the precursor. Synthesize ethyl 2-methyl-3-phenylprop-2-ynoate (alkyne) and hydrogenate using Lindlar's catalyst. However, synthesizing the

    
    -methyl alkyne precursor is non-trivial. The most scalable alternative to Still-Gennari is Photochemical Isomerization : Synthesize the cheap 
    
    
    
    -isomer, dissolve in solvent with a sensitizer, and pass through a flow photoreactor to reach a photostationary state (often 40:60 Z:E), then separate and recycle the E.

References

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (See section on alkene chemical shifts).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 27: Sulfur, Silicon, and Phosphorus in Organic Synthesis).

Technical Support Center: Resolving Unexpected Outcomes in the Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate. This guide is designed for researchers, scientists, and professionals in drug development to provide expert insights and practical solutions for common challenges encountered during this stereoselective synthesis. The following troubleshooting guide and frequently asked questions (FAQs) are structured to directly address specific experimental issues, explaining the underlying chemical principles to empower you to resolve unexpected outcomes and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing ethyl (2Z)-2-methyl-3-phenylprop-2-enoate with high Z-selectivity?

A1: For achieving high Z-selectivity in the synthesis of α,β-unsaturated esters like ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is the most reliable and widely accepted method.[1][2][3][4] This reaction utilizes a phosphonate reagent with electron-withdrawing groups, typically bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether at low temperatures.[3][5] This setup favors kinetic control, leading to the formation of the Z-isomer.[3]

Q2: Why is my reaction yielding predominantly the (E)-isomer instead of the desired (Z)-isomer?

A2: The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions.[6] If you are obtaining the (E)-isomer, it is likely that the reaction is under thermodynamic control, which favors the more stable E-alkene.[7] This can happen if:

  • You are using a standard HWE phosphonate reagent (e.g., triethyl phosphonoacetate) instead of one designed for Z-selectivity.

  • The reaction temperature is too high, allowing for equilibration to the more stable anti-oxaphosphetane intermediate which leads to the E-alkene.[6]

  • The base used is not appropriate for promoting kinetic control.

To favor the (Z)-isomer, you must employ the Still-Gennari conditions as detailed in the protocols below.

Q3: My reaction yield is very low. What are the common causes?

A3: Low yields in the Still-Gennari olefination can stem from several factors:

  • Improper reaction setup: This reaction is highly sensitive to moisture and air. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (argon or nitrogen).

  • Reagent quality: The phosphonate reagent, aldehyde, and base must be of high purity. Benzaldehyde is prone to oxidation to benzoic acid, which will not participate in the reaction.

  • Incomplete deprotonation of the phosphonate: The base must be strong enough and added in a sufficient amount to fully deprotonate the phosphonate.

  • Side reactions: Aldol condensation of the aldehyde or other side reactions can consume starting materials.

  • Difficult purification: The product may be lost during workup or chromatography.

Q4: How can I effectively separate the (Z) and (E) isomers if my reaction produces a mixture?

A4: Separating (E) and (Z) isomers of α,β-unsaturated esters can be challenging due to their similar polarities. However, it is often achievable using flash column chromatography on silica gel.[8][9] The key is to use a low-polarity eluent system (e.g., a mixture of hexanes and ethyl acetate) and to carefully collect and analyze small fractions. In some cases, specialized techniques like chromatography on silver nitrate-impregnated silica gel can enhance separation.[8]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Moisture or Air in the Reaction Reaction turns yellow/brown quickly; formation of solid precipitates.Flame-dry all glassware and perform the reaction under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents.
Degraded Benzaldehyde Check the purity of benzaldehyde by 1H NMR or IR spectroscopy. Look for signs of benzoic acid (broad OH peak in IR).Purify benzaldehyde by distillation before use. Store under an inert atmosphere.
Inactive Base The reaction mixture does not change color upon addition of the base and phosphonate.Use a fresh, properly stored strong base (e.g., KHMDS). Ensure the solvent is anhydrous.
Incorrect Reaction Temperature Temperature is not maintained at -78 °C.Use a properly prepared dry ice/acetone or dry ice/isopropanol bath to maintain a constant low temperature.
Problem 2: Incorrect Stereoselectivity (High E:Z Ratio)
Potential Cause Diagnostic Check Recommended Solution
Wrong Phosphonate Reagent Confirm the identity of the phosphonate reagent. Standard dialkyl phosphonoacetates will give the E-isomer.Use a Still-Gennari type phosphonate, such as ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)propanoate.
Reaction Temperature Too High The reaction was allowed to warm up prematurely.Maintain the reaction temperature at -78 °C throughout the addition of reagents and for the specified reaction time.
Inappropriate Base/Solvent System Using bases like NaH or NaOEt will favor the E-isomer.Use a strong, non-coordinating base like KHMDS in THF with 18-crown-6 to ensure kinetic control.[3]
Problem 3: Presence of Significant Byproducts
Potential Cause Diagnostic Check Recommended Solution
Aldol Condensation of Benzaldehyde Presence of signals corresponding to cinnamaldehyde or other condensation products in the 1H NMR spectrum of the crude product.Add the benzaldehyde solution slowly to the reaction mixture at -78 °C to maintain a low concentration of the aldehyde.
Unreacted Starting Materials TLC analysis of the crude product shows spots corresponding to benzaldehyde and the phosphonate reagent.Increase the reaction time or consider adding a slight excess of the phosphonate and base.
Michael Addition In some cases, the phosphonate carbanion can act as a Michael donor to the α,β-unsaturated ester product.Maintain a low reaction temperature and avoid a large excess of the phosphonate carbanion.

Experimental Protocols & Characterization

Protocol: Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate via Still-Gennari Olefination

This protocol is a representative procedure based on the principles of the Still-Gennari modification.

Materials:

  • Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)propanoate

  • Benzaldehyde (freshly distilled)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-Crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 18-crown-6 (1.2 equivalents).

  • Add anhydrous THF via syringe to dissolve the 18-crown-6.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add KHMDS (1.1 equivalents, as a solution in THF or toluene) to the cooled solution and stir for 10 minutes.

  • In a separate flame-dried flask, dissolve ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)propanoate (1.1 equivalents) in anhydrous THF.

  • Add the phosphonate solution dropwise to the KHMDS solution at -78 °C and stir for 30 minutes.

  • In another flame-dried flask, dissolve freshly distilled benzaldehyde (1.0 equivalent) in anhydrous THF.

  • Add the benzaldehyde solution dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.

Characterization Data

The following are representative 1H and 13C NMR spectral data for the (Z) and (E) isomers of ethyl 2-methyl-3-phenylprop-2-enoate.

Isomer 1H NMR (CDCl3, representative shifts) 13C NMR (CDCl3, representative shifts)
(Z)-isomer δ 7.35-7.20 (m, 5H, Ar-H), 6.85 (s, 1H, C=CH), 4.20 (q, 2H, OCH2CH3), 2.10 (s, 3H, C=C-CH3), 1.25 (t, 3H, OCH2CH3)δ 170.5 (C=O), 140.2 (C=C), 135.8 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 128.2 (Ar-CH), 127.5 (C=C), 60.8 (OCH2), 20.5 (C=C-CH3), 14.2 (OCH2CH3)
(E)-isomer δ 7.70 (s, 1H, C=CH), 7.40-7.25 (m, 5H, Ar-H), 4.25 (q, 2H, OCH2CH3), 2.20 (s, 3H, C=C-CH3), 1.35 (t, 3H, OCH2CH3)δ 168.5 (C=O), 142.5 (C=C), 134.5 (Ar-C), 129.8 (Ar-CH), 128.6 (Ar-CH), 128.4 (Ar-CH), 129.0 (C=C), 61.0 (OCH2), 14.5 (C=C-CH3), 14.3 (OCH2CH3)

Note: Actual chemical shifts may vary slightly depending on the solvent and spectrometer.

Visualizing the Workflow and Logic

Experimental Workflow for Still-Gennari Olefination

G reagents Prepare Anhydrous Reagents (THF, Benzaldehyde) setup Assemble Flame-Dried Glassware under Inert Atmosphere reagents->setup cool Cool Reaction Flask to -78 °C setup->cool base_add Add KHMDS and 18-Crown-6 cool->base_add phosphonate_add Add Phosphonate Solution base_add->phosphonate_add aldehyde_add Add Benzaldehyde Solution phosphonate_add->aldehyde_add react Stir at -78 °C for 2-4h (Monitor by TLC) aldehyde_add->react quench Quench with aq. NH4Cl react->quench workup Aqueous Workup and Extraction quench->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for the Still-Gennari synthesis.

Troubleshooting Logic for Low Z:E Ratio

G start Low Z:E Ratio Observed check_reagent Verify Phosphonate Reagent start->check_reagent check_temp Check Reaction Temperature check_reagent->check_temp Correct wrong_reagent Standard HWE Reagent Used check_reagent->wrong_reagent Incorrect check_base Review Base and Solvent check_temp->check_base Correct high_temp Temperature Too High check_temp->high_temp Too High wrong_base Incorrect Base/Solvent check_base->wrong_base Incorrect end end correct_reagent Use Still-Gennari Reagent wrong_reagent->correct_reagent correct_temp Maintain -78 °C high_temp->correct_temp correct_base Use KHMDS/18-Crown-6 in THF wrong_base->correct_base

Sources

Stereoselective synthesis challenges for ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific stereochemical challenges associated with synthesizing ethyl (2Z)-2-methyl-3-phenylprop-2-enoate .

Ticket Subject: Strategies for Z-Selective Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open[1]

Executive Summary

Synthesizing the (Z)-isomer of ethyl 2-methylcinnamate presents a significant thermodynamic challenge.[1] Unlike simple cinnamates, the presence of the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-methyl group introduces steric strain that heavily favors the (E)-isomer (thermodynamic product). Standard Wittig or Horner-Wadsworth-Emmons (HWE) protocols will almost exclusively yield the (E)-isomer.[1]

To achieve high (Z)-selectivity, you must switch from thermodynamic control to kinetic control using specific fluorinated phosphonates (Still-Gennari) or aryloxy phosphonates (Ando).[1]

Module 1: Method Selection & Decision Matrix

Do not use standard triethyl phosphonoacetate.[1] Use the decision matrix below to select the correct reagent system for your target.

MethodSelection Start Target: Ethyl 2-methyl-3-phenylprop-2-enoate Isomer Which Isomer is Required? Start->Isomer E_Isomer (E)-Isomer (Thermodynamic) Isomer->E_Isomer Thermodynamic Stability Z_Isomer (Z)-Isomer (Kinetic) Isomer->Z_Isomer Bioactivity/Steric Need StandardHWE Standard HWE Reagent: Triethyl 2-phosphonopropionate Base: NaH or KOtBu Selectivity: >95:5 (E:Z) E_Isomer->StandardHWE StericCheck Is the Alpha-Substituent Bulky? Z_Isomer->StericCheck StillGennari Still-Gennari Modification Reagent: Bis(trifluoroethyl) phosphonate Base: KHMDS / 18-Crown-6 Selectivity: High Z StericCheck->StillGennari Standard Z-Protocol Ando Ando Modification Reagent: Diaryl phosphonate Base: NaH or DBU/NaI Selectivity: Ultra-High Z (Mild) StericCheck->Ando If Still-Gennari fails or substrate sensitive

Figure 1: Decision matrix for selecting the appropriate olefination protocol based on stereochemical requirements.

Module 2: The Still-Gennari Protocol (Recommended)[1][3]

The Still-Gennari olefination is the industry standard for accessing Z-unsaturated esters.[1] It utilizes electron-withdrawing trifluoroethyl groups on the phosphonate to accelerate the reaction rate, ensuring the kinetic (Z)-intermediate eliminates before it can equilibrate to the thermodynamic (E)-form.

Reagents Required[1][2][3][4][5][6][7]
  • Aldehyde: Benzaldehyde (freshly distilled).[1]

  • Phosphonate: Ethyl bis(2,2,2-trifluoroethyl)phosphonopropionate.[1]

    • Note: Standard Still-Gennari reagent is for acetates (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -H). You need the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
      
      
      
      -methyl
      variant. If commercially unavailable, synthesize via Arbuzov reaction of ethyl 2-bromopropionate and tris(2,2,2-trifluoroethyl) phosphite.[1]
  • Base: KHMDS (Potassium hexamethyldisilazide), 0.5 M in toluene.[1]

  • Additive: 18-Crown-6 (Critical for sequestering ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     and preventing chelation).
    
Step-by-Step Protocol
StepActionTechnical Rationale
1 Dissolution Dissolve 18-crown-6 (5 equiv) and the phosphonate (1.1 equiv) in anhydrous THF under Argon. Cool to -78 °C .
2 Deprotonation Add KHMDS (1.1 equiv) dropwise. Stir for 30 mins at -78 °C.
3 Addition Add Benzaldehyde (1.0 equiv) slowly.[1]
4 Elimination Stir at -78 °C for 1-2 hours.
5 Quench Quench with saturated NHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Cl at low temperature before warming.
Troubleshooting Z-Selectivity
  • Issue: "I am getting a 60:40 Z:E mixture."

    • Root Cause: The

      
      -methyl group adds steric bulk, slowing down the elimination step and allowing some equilibration to the E-intermediate.
      
    • Solution: Switch to the Ando Modification . Use ethyl (diphenylphosphono)propionate with NaH in THF at -78 °C. The phenoxy groups favor the Z-transition state via a specific "ordered" mechanism involving the metal cation, often yielding higher Z-selectivity for ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -substituted systems than Still-Gennari.
      

Module 3: Post-Reaction Handling (The "Isomerization Trap")

The (Z)-isomer of ethyl 2-methylcinnamate is photochemically and thermally unstable .[1] It will isomerize to the (E)-isomer if mishandled.[1]

Detailed Workflow to Prevent Isomerization:

IsomerizationPrevention Reaction Crude Reaction Mixture (High Z-Content) Risk1 Acidic Workup Reaction->Risk1 Avoid HCl Risk2 Ambient Light Reaction->Risk2 Wrap Flasks in Foil Risk3 Heat/Distillation Reaction->Risk3 Rotovap < 30°C Risk1->Reaction Use Neutral Buffer Safe Isolated (Z)-Product Risk1->Safe Correct Handling Risk2->Safe Risk3->Safe

Figure 2: Critical control points to prevent Z-to-E isomerization during workup.

Key Handling Rules:

  • No Acidic Silica: Use silica gel neutralized with 1% Triethylamine during column chromatography.[1] The acidity of standard silica can catalyze isomerization.

  • Darkness: Wrap all columns and flasks in aluminum foil. Direct sunlight or UV light causes rapid photoisomerization.[1]

  • Temperature: Evaporate solvents at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . Do not distill the product; it will isomerize.
    

Module 4: Analytical Validation (NMR)

Since the alkene is trisubstituted , you cannot use the standard vicinal coupling constants (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 vs 

) to distinguish isomers. You must rely on Chemical Shift Anisotropy and NOE (Nuclear Overhauser Effect) .[1]
NMR Chemical Shifts

The geometry is determined by the position of the


-proton (on C3) relative to the carbonyl group.
  • Structure Recap:

    • (E)-Isomer: Phenyl and Ester are trans.[1] Therefore, the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -proton is cis to the Ester (Carbonyl).
      
    • (Z)-Isomer: Phenyl and Ester are cis.[1][2] Therefore, the

      
      -proton is trans to the Ester.
      
  • Diagnostic Signals:

    • (E)-Isomer: The ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -proton is deshielded by the magnetic anisotropy of the cis-carbonyl oxygen. Expect the alkene singlet at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
      
      
      
      7.60 – 7.80 ppm
      .
    • (Z)-Isomer: The ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -proton is far from the carbonyl cone. Expect the alkene singlet upfield at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
      
      
      
      6.50 – 6.90 ppm
      .
NOE Experiments (Definitive Proof)

Perform a 1D-NOESY experiment irradiating the Methyl group signal.

Irradiated SignalObservation in (Z)-IsomerObservation in (E)-Isomer
ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-Methyl
Weak/No enhancement of the

-proton. (They are trans).
Strong enhancement of the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-proton. (They are cis).

-Methyl
Enhancement of Phenyl (ortho) protons.Weak/No enhancement of Phenyl protons.[1]

References

  • Still, W. C., & Gennari, C. (1983).[1][3] Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[4][5] Tetrahedron Letters, 24(41), 4405–4408. [1]

  • Ando, K. (1997).[1] Highly Selective Synthesis of Z-Unsaturated Esters by the Wittig Reaction of Ethyl (Diphenylphosphono)acetate.[1] The Journal of Organic Chemistry, 62(6), 1934–1939.[1]

  • Sano, S., et al. (2015).[1][6][7] Synthesis of Allenyl Esters by Horner-Wadsworth-Emmons Reactions.[1][6] Synlett, 26, 2135-2138.[1][6] [1]

  • Motoyoshiya, J., et al. (1991).[1] Z-Selective Horner-Wadsworth-Emmons Reaction of Ethyl (Diphenylphosphono)acetate.[1] Journal of the Chemical Society, Chemical Communications, 1664-1666.[1]

Sources

Impact of starting material quality on ethyl (2Z)-2-methyl-3-phenylprop-2-enoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: Z-CINNAMATE-001 Topic: Impact of Starting Material Quality on Stereoselectivity and Yield Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Core Directive

The Challenge: Synthesizing the (2Z) isomer of ethyl 2-methyl-3-phenylprop-2-enoate is thermodynamically unfavorable. Standard Horner-Wadsworth-Emmons (HWE) or Wittig conditions predominantly yield the (E)-isomer due to steric relief between the phenyl ring and the ester group.

The Solution: You must utilize the Still-Gennari modification of the HWE reaction.[1][2] This kinetically controlled protocol relies on electron-deficient phosphonates and specific base/additive combinations to force the Z-selective pathway.

Critical Failure Point: The Still-Gennari protocol is hypersensitive to proton sources . Impure benzaldehyde (containing benzoic acid) or wet solvents will quench the base (KHMDS), altering the stoichiometry and destroying stereoselectivity.

Root Cause Analysis: The Impurity Cascade

To understand why your starting material quality dictates the outcome, you must visualize the failure mode.

Diagram 1: The Impurity Cascade (Troubleshooting Logic)

ImpurityCascade Benzaldehyde Benzaldehyde Source Oxidation Air Oxidation (Storage Issue) Benzaldehyde->Oxidation Exposure to O2 BenzoicAcid Impurity: Benzoic Acid Oxidation->BenzoicAcid Reaction Still-Gennari Reaction (Base: KHMDS) BenzoicAcid->Reaction Contaminant Quenching Base Quenching (Acid-Base Neutralization) Reaction->Quenching H+ transfer Stoichiometry Altered Stoichiometry (Not enough base for Phosphonate) Quenching->Stoichiometry Result FAILURE: Low Yield or Mixed E/Z Stoichiometry->Result

Caption: Figure 1.[3][4][5] The "Silent Killer" mechanism where trace benzoic acid neutralizes the specific base required for Z-selectivity.

Reagent Audit & Quality Specifications

Before attempting the synthesis, audit your materials against these specifications.

ReagentCritical ImpurityDetection MethodImpact on (2Z) Synthesis
Benzaldehyde Benzoic Acid1H NMR (Check for broad singlet >10 ppm)Neutralizes KHMDS; reduces yield; may promote E-isomerization.
KHMDS (0.5M in Toluene)Hydrolysis products (KOH, HMDS)Titration (w/ 1,10-phenanthroline)Inconsistent deprotonation. KOH causes side reactions (Cannizzaro).
Still-Gennari Phosphonate Phosphonoacetic acid31P NMR Acidic protons quench base.
THF (Solvent)Water (>50 ppm)Karl Fischer Quenches base; favors thermodynamic (E) equilibration.

Validated Protocols

Protocol A: Purification of Benzaldehyde

Rationale: Commercial benzaldehyde almost always contains 1-5% benzoic acid unless freshly distilled.

  • Wash: Dissolve benzaldehyde in diethyl ether (1:1 v/v). Wash twice with 10% Na₂CO₃ (aq). This converts benzoic acid to water-soluble sodium benzoate.

  • Dry: Wash organic layer with brine, separate, and dry over anhydrous MgSO₄.

  • Distill: Remove ether via rotary evaporation. Distill the residue under reduced pressure (vacuum).

  • Store: Store under Argon/Nitrogen in a dark bottle with 4Å molecular sieves.

Protocol B: Optimized Still-Gennari Synthesis for (2Z)-Selectivity

Rationale: Uses Bis(2,2,2-trifluoroethyl) phosphonoacetate to accelerate elimination of the intermediate, locking in the Z-geometry.

Reagents:

  • Benzaldehyde (Purified, 1.0 eq)

  • Bis(2,2,2-trifluoroethyl) 2-phosphonopropionate (1.1 eq) (Note: Modified for alpha-methyl)

  • 18-Crown-6 (1.5 eq) (Sequesters K+, preventing chelation that favors E-isomer)

  • KHMDS (1.1 eq, 0.5M in Toluene)

  • THF (Anhydrous)[2]

Workflow:

  • Setup: Flame-dry a 2-neck flask. Cool to -78°C under Argon.

  • Dissolution: Dissolve 18-Crown-6 and the Phosphonate in THF.

  • Deprotonation: Add KHMDS dropwise. Stir for 30 mins at -78°C.

  • Addition: Add purified Benzaldehyde (in THF) dropwise.

  • Reaction: Stir at -78°C for 2 hours. Do not warm up yet.

  • Quench: Quench cold with saturated NH₄Cl.

  • Workup: Extract with Et₂O, dry, and concentrate.

Diagram 2: Reaction Mechanism & Workflow

StillGennari Reagents Reagents: Phosphonate + KHMDS + 18-Crown-6 Enolate Naked Enolate (K+ sequestered) Reagents->Enolate Deprotonation Addition Aldehyde Addition (-78°C) Enolate->Addition Intermediate Syn-Oxaphosphetane (Kinetic Product) Addition->Intermediate Kinetic Control Elimination Fast Elimination (Driven by CF3 groups) Intermediate->Elimination Product (2Z)-Product (Cis-Cinnamate) Elimination->Product

Caption: Figure 2.[4][5] The Still-Gennari pathway relies on "naked" enolates and rapid elimination to prevent equilibration to the E-isomer.

Troubleshooting & FAQs

Q1: I am getting a 50:50 mixture of Z and E isomers. Why? A: This usually indicates warming too early or lack of 18-Crown-6 .

  • Explanation: If the reaction warms before the elimination step is complete, the unstable syn-oxaphosphetane can revert to starting materials and re-add to form the more stable anti-oxaphosphetane, leading to the (E)-isomer.

  • Fix: Ensure the reaction remains at -78°C until quenching. Ensure 18-Crown-6 is dry and present in excess (1.5 eq).

Q2: My reaction yield is low (<30%), but I see starting material. A: This is the classic Benzoic Acid Signature .

  • Explanation: The acid in your benzaldehyde consumed your KHMDS. Consequently, you only generated a fraction of the required phosphonate carbanion.

  • Fix: Follow Protocol A (Purification) rigorously. Increase KHMDS slightly (to 1.2 eq) if you suspect trace impurities, but purification is safer.

Q3: Can I use NaH instead of KHMDS? A: No.

  • Explanation: NaH is heterogeneous and requires higher temperatures to be effective, which promotes thermodynamic equilibration to the (E)-isomer. The Still-Gennari method specifically requires the KHMDS/18-Crown-6 system to create a specific cation environment that favors Z-selectivity.

Q4: How do I separate the (2Z) isomer from the (2E) isomer? A: Use Silica Gel Chromatography.

  • Tip: The (2Z) isomer is less polar (due to internal shielding/folding) and typically elutes before the (2E) isomer in non-polar solvent systems (e.g., Hexane/EtOAc 95:5).

  • Warning: Avoid prolonged exposure to silica or light, as the (2Z) isomer can isomerize to (E) on the column.

References

  • Still, W. C., & Gennari, C. (1983).[6][7][8] Direct synthesis of Z-unsaturated esters.[8][9] Tetrahedron Letters, 24(41), 4405-4408.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for Benzaldehyde purification).

  • Nagamitsu, T., et al. (2006). Total Synthesis of (−)-Kaitocephalin. Journal of Organic Chemistry, 71(23), 8871–8883. (Demonstrates Still-Gennari application and reagent prep).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic explanation of HWE vs. Still-Gennari).

Sources

Validation & Comparative

A Comparative Guide to the (2Z) and (E)-Isomers of Ethyl 2-Methyl-3-Phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of organic chemistry and drug development, the spatial arrangement of atoms within a molecule, or stereoisomerism, can have profound implications for its physical, chemical, and biological properties. This guide provides an in-depth comparison of the (2Z) and (E)-isomers of ethyl 2-methyl-3-phenylprop-2-enoate, two geometric isomers that differ only in the orientation of substituents around the carbon-carbon double bond. While seemingly minor, this structural variance can lead to significant differences in reactivity, spectroscopic signatures, and potential biological activity. This document is intended for researchers, scientists, and professionals in drug development, offering a technical overview, proposed synthetic and analytical methodologies, and a discussion of the potential applications of these compounds.

The fundamental difference between the (Z) and (E) isomers lies in the relative positions of the high-priority substituents attached to the double bond. According to the Cahn-Ingold-Prelog priority rules, the phenyl group and the ethyl ester group are the higher priority groups on their respective carbons. In the (Z)-isomer (from the German zusammen, meaning "together"), these groups are on the same side of the double bond. In the (E)-isomer (from the German entgegen, meaning "opposite"), they are on opposite sides.

Caption: Molecular structures of ethyl (2Z)- and (E)-2-methyl-3-phenylprop-2-enoate.

Synthesis and Stereocontrol

The synthesis of α,β-unsaturated esters like ethyl 2-methyl-3-phenylprop-2-enoate can be achieved through various olefination reactions. The key to obtaining the desired isomer lies in selecting a method with high stereocontrol.

Proposed Synthetic Workflow

A common and effective method for synthesizing such compounds is the Horner-Wadsworth-Emmons (HWE) reaction. The stereochemical outcome of the HWE reaction can often be influenced by the nature of the phosphonate ylide and the reaction conditions.

G reagents Benzaldehyde + Triethyl 2-phosphonopropionate reaction Horner-Wadsworth-Emmons Reaction reagents->reaction Reactants conditions Base (e.g., NaH, KHMDS) Solvent (e.g., THF, DME) conditions->reaction Conditions isomers Mixture of (Z) and (E) isomers reaction->isomers Product separation Column Chromatography isomers->separation Z_isomer Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate separation->Z_isomer E_isomer Ethyl (E)-2-methyl-3-phenylprop-2-enoate separation->E_isomer

Caption: General workflow for the synthesis and separation of (Z) and (E) isomers.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol outlines a general procedure for the synthesis, which can be optimized to favor one isomer over the other.

  • Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH) as a 60% dispersion in mineral oil. To this suspension, add triethyl 2-phosphonopropionate dropwise via a syringe. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Reaction with Benzaldehyde: Cool the ylide solution back to 0 °C. Add a solution of benzaldehyde in anhydrous THF dropwise.

  • Reaction Progression and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, a mixture of (Z) and (E) isomers, can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices: The choice of base and solvent can influence the Z/E selectivity. For instance, using potassium bis(trimethylsilyl)amide (KHMDS) as the base in THF with the addition of 18-crown-6 can favor the formation of the (Z)-isomer. Conversely, using NaH in THF often leads to a preference for the thermodynamically more stable (E)-isomer.

Physicochemical and Spectroscopic Properties

While direct experimental data for both isomers is not extensively published, we can infer their properties based on closely related compounds and general principles of stereoisomerism.

PropertyEthyl (2Z)-2-methyl-3-phenylprop-2-enoateEthyl (E)-2-methyl-3-phenylprop-2-enoateRationale for Difference
Molecular Formula C₁₂H₁₄O₂C₁₂H₁₄O₂Isomers have the same formula.
Molecular Weight 190.24 g/mol 190.24 g/mol Isomers have the same mass.
Boiling Point Expected to be slightly lower than the (E)-isomer.Expected to be slightly higher than the (Z)-isomer.The (E)-isomer is generally more stable and has a more linear shape, allowing for better packing and stronger intermolecular forces.
Density Expected to be similar to the (E)-isomer.Expected to be similar to the (Z)-isomer.Minor differences may exist due to packing efficiency in the liquid state.
Refractive Index Expected to be similar to the (E)-isomer.Expected to be similar to the (E)-isomer.Small variations may be observed.
¹H NMR (δ, ppm) Vinylic-H: ~6.8-7.2 ppm; Methyl-H: ~2.1-2.3 ppmVinylic-H: ~7.5-7.8 ppm; Methyl-H: ~1.9-2.1 ppmIn the (Z)-isomer, the vinylic proton is shielded by the cis-phenyl group, shifting it upfield. The methyl group is deshielded by the cis-ester group. In the (E)-isomer, the vinylic proton is deshielded by the cis-ester group, shifting it downfield.
¹³C NMR (δ, ppm) Carbonyl-C: ~167-169 ppm; Vinylic-C: ~128-140 ppmCarbonyl-C: ~166-168 ppm; Vinylic-C: ~128-142 ppmThe chemical shifts of the olefinic carbons will differ due to the different steric and electronic environments.
IR (cm⁻¹) C=O stretch: ~1710-1725 cm⁻¹; C=C stretch: ~1630-1640 cm⁻¹C=O stretch: ~1710-1725 cm⁻¹; C=C stretch: ~1630-1640 cm⁻¹Significant differences are not expected, but minor shifts may occur.

Experimental Characterization and Isomer Distinction

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and differentiation of the (Z) and (E) isomers.

Protocol for Isomer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample of the purified isomer in a deuterated solvent (e.g., CDCl₃). The key distinguishing feature will be the chemical shift of the vinylic proton. A significant downfield shift is expected for the (E)-isomer compared to the (Z)-isomer.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is crucial for definitive stereochemical assignment. For the (Z)-isomer, a cross-peak should be observed between the vinylic proton and the ortho-protons of the phenyl ring, indicating their spatial proximity. For the (E)-isomer, a cross-peak would be expected between the vinylic proton and the protons of the ethyl group of the ester.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Inject a dilute solution of the isomer mixture into a GC-MS system. The two isomers should separate based on their boiling points and polarity. The less polar and more volatile (Z)-isomer is expected to have a shorter retention time.

    • The mass spectrum for both isomers will be identical, showing a molecular ion peak corresponding to their molecular weight.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC can also be used for separation, particularly on a normal-phase column where the polarity difference between the isomers will lead to different retention times.

Potential Biological Activity and Applications

The phenylprop-2-enoate scaffold is a common motif in a variety of natural products and biologically active compounds.[1] For instance, cinnamic acid derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[2][3]

The specific biological activities of the (Z) and (E) isomers of ethyl 2-methyl-3-phenylprop-2-enoate have not been extensively studied. However, it is plausible that they could act as prodrugs, being hydrolyzed in vivo to the corresponding 2-methyl-3-phenylprop-2-enoic acid. The different spatial arrangements of the isomers could lead to different rates of hydrolysis and varying affinities for biological targets, resulting in distinct pharmacokinetic and pharmacodynamic profiles.[4] Therefore, the synthesis and isolation of each pure isomer are critical for evaluating their individual biological potential.

Conclusion

References

  • Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information.
  • Guidechem. (n.d.). ethyl (Z)-2-methyl-3-phenyl-prop-2-enoate 7042-33-3 wiki.
  • PubChem. (2026). Ethyl 3-phenylprop-2-enoate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-3-phenylpropanoate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). (E)-2-methyl-3-phenylprop-2-enoate. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. (n.d.). methyl 3-phenylprop-2-enoate. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of Ethyl 3-methyl-2-phenylbut-2-enoate and Methyl 3-methyl-2.
  • ResearchGate. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Available at: [Link]

  • ResearchGate. (2023). Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. Available at: [Link]

  • Mol-Instincts. (2025). ethyl 3-phenylpropanoate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-(methoxymethyl)-3-phenylprop-2-enoate. National Center for Biotechnology Information. Available at: [Link]

  • Stenutz. (n.d.). ethyl (E)-3-phenylprop-2-enoate. Available at: [Link]

  • Stenutz. (n.d.). ethyl (2E)-3-phenylprop-2-enoate. Available at: [Link]

  • The Pherobase. (n.d.). NMR: Ethyl (E)-3-phenyl-2-propenoate|ethyl trans-cinnamate|C11H12O2. Available at: [Link]

  • BenchChem. (2025). literature review of synthetic methods for ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate.
  • MDPI. (2021). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Available at: [Link]

  • MDPI. (2023). Organic Compounds with Biological Activity. Available at: [Link]

  • MDPI. (2022). Biological Activities of Natural Products II. Available at: [Link]

  • NIST. (n.d.). 2-Propenoic acid, 3-phenyl-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). 2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester. NIST Chemistry WebBook. Available at: [Link]

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Validating the synthetic route to ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating the Z-Selective Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate: A Technical Comparison Guide

Executive Summary

Synthesizing trisubstituted alkenes with high stereocontrol is a persistent challenge in medicinal chemistry. The target molecule, ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (also known as ethyl (


)-

-methylcinnamate), presents a specific geometric constraint: the phenyl ring and the ester group must be cis to each other.

Standard Horner-Wadsworth-Emmons (HWE) conditions predominantly yield the thermodynamic (


)-isomer. This guide validates the Still-Gennari  modification as the superior synthetic route for the (

)-isomer, comparing it against the Ando modification and Classical HWE . We provide a self-validating experimental protocol and a definitive analytical framework to ensure isomeric purity.

Route Comparison & Selection Strategy

The selection of the synthetic route depends on the required isomeric ratio (Z:E) and purification capabilities.

FeatureRoute A: Still-Gennari (Recommended)Route B: Ando Modification Route C: Classical HWE
Reagent Bis(2,2,2-trifluoroethyl) phosphonateDiaryl phosphonateTriethyl phosphonate
Mechanism Kinetic control via fast eliminationKinetic control via steric bulkThermodynamic control
Z:E Selectivity > 95:5 ~85:15 to 95:5< 5:95 (E-selective)
Reaction Temp -78 °C-78 °C to 0 °C0 °C to RT
Purification Simple filtration/flash chromatographyRequires careful chromatographyN/A (Wrong isomer)
Scalability High (Reagents available/makeable)Moderate (Atom economy lower)High

Technical Verdict: Route A (Still-Gennari) is the validated route for this target. The electron-withdrawing trifluoroethyl groups accelerate the elimination of the syn-betaine intermediate, locking the kinetic (


)-product before equilibration to the thermodynamic (

)-isomer can occur.

Validated Experimental Protocol: Still-Gennari Olefination

Objective: Synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate with >95% Z-selectivity.

Reagents & Materials:
  • Substrate: Benzaldehyde (freshly distilled).

  • Reagent: Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate.

    • Note: If this specific

      
      -methyl phosphonate is unavailable, synthesize it by methylating ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate with MeI/NaH prior to the coupling step.
      
  • Base: KHMDS (0.5 M in toluene) or 18-Crown-6/KHMDS system.

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:
  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask under Argon flow.

    • Charge with Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate (1.1 equiv) and 18-Crown-6 (1.5 equiv).

    • Dissolve in anhydrous THF (0.2 M concentration relative to phosphonate).

  • Deprotonation (Formation of the Z-Selective Ylide):

    • Cool the solution to -78 °C (Dry ice/Acetone bath).

    • Add KHMDS (1.05 equiv) dropwise over 15 minutes.

    • Checkpoint: Stir for 30 minutes at -78 °C. The solution should remain clear or turn slightly yellow.

  • Olefination:

    • Add Benzaldehyde (1.0 equiv) dropwise (neat or in minimal THF) to the cold phosphonate solution.

    • Critical Control Point: Maintain temperature at -78 °C for 2 hours. Do not allow to warm immediately. The kinetic trap requires low temperature to prevent betaine equilibration.

    • Allow the reaction to warm slowly to 0 °C over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl at 0 °C.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).[1]

    • Eluent: Hexanes:Ethyl Acetate (95:5). The (

      
      )-isomer typically elutes after the trace (
      
      
      
      )-isomer due to higher polarity (dipole alignment).

Analytical Validation (The "Truth" Data)

To confirm the (2Z) stereochemistry, you cannot rely solely on retention time. You must use NMR spectroscopy to validate the spatial arrangement.

A. 1H-NMR Diagnostics (400 MHz, CDCl₃)
Proton(2Z)-Isomer (Target) (2E)-Isomer (Impurity) Mechanistic Reason
Vinyl-H (C3-H)

6.60 - 6.80 ppm

7.60 - 7.80 ppm
In the (

)-isomer, the Vinyl-H is cis to the carbonyl (deshielding cone), shifting it downfield. In the (

)-isomer, it is trans, appearing upfield.
Methyl (C2-Me)

2.10 - 2.15 ppm

2.05 - 2.10 ppm
In the (

)-isomer, the methyl is trans to the phenyl ring (less shielded).
B. NOE (Nuclear Overhauser Effect) Confirmation

This is the Gold Standard for validation.

  • Experiment: Irradiate the Vinyl-H signal.

  • Expected Result for (2Z): You should observe a strong NOE enhancement of the Ethyl ester protons (-OCH₂CH₃). This confirms the Phenyl ring (on C3) and the Ester group (on C2) are on the same side (cis-relationship).

  • Expected Result for (2E): You would observe a strong NOE enhancement of the Allylic Methyl group (C2-Me).

Mechanistic & Decision Visualization

Figure 1: Reaction Pathway & Selectivity Mechanism

This diagram illustrates why the Still-Gennari reagent favors the Z-isomer through the elimination of the erythro-betaine intermediate.

ReactionMechanism Reagents Benzaldehyde + Trifluoroethyl Phosphonate Intermediate Syn-Betaine (Kinetic Intermediate) Reagents->Intermediate Nucleophilic Attack (-78°C) TS_Elim Fast Elimination (Rate Determining) Intermediate->TS_Elim Strong EWG Effect (Trifluoroethyl) Product_E (2E)-Ester (Thermodynamic Product) Intermediate->Product_E Slow Equilibration (Avoided at -78°C) Product_Z (2Z)-Ester (Kinetic Product) TS_Elim->Product_Z Irreversible Collapse

Caption: Kinetic pathway of Still-Gennari Olefination. The electron-withdrawing trifluoroethyl groups ensure rapid collapse of the syn-betaine to the Z-alkene.

Figure 2: Synthesis Decision Tree

Use this logic flow to determine if the Still-Gennari route is appropriate for your specific constraints.

DecisionTree Start Start: Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate IsomerCheck Is Z-Selectivity Critical (>90%)? Start->IsomerCheck ReagentCheck Is Bis(trifluoroethyl)phosphonate available? IsomerCheck->ReagentCheck Yes RouteC ROUTE C: HWE + Photo-Isomerization (Low Yield / Difficult Purification) IsomerCheck->RouteC No (E-isomer acceptable) RouteA ROUTE A: Still-Gennari (Recommended) ReagentCheck->RouteA Yes RouteB ROUTE B: Ando Modification (Use Diaryl Phosphonate) ReagentCheck->RouteB No

Caption: Decision matrix for selecting the optimal synthetic route based on selectivity requirements and reagent availability.

References

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[2][3] A useful modification of the Horner-Emmons olefination.[2][3] Tetrahedron Letters, 24(41), 4405–4408. Link

  • Ando, K. (1997).[2] Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates.[2] The Journal of Organic Chemistry, 62(7), 1934–1939. Link

  • Motoyoshiya, J., et al. (2001).[2] The Horner–Wadsworth–Emmons reaction of mixed phosphonoacetates and aromatic aldehydes: geometrical selectivity and computational investigation. Journal of the Chemical Society, Perkin Transactions 1, (17), 2058-2064. Link

  • TCI Chemicals. (n.d.). Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method.[4] TCI Practical Examples. Link

Sources

A Spectroscopic Compass: Navigating the Structural Landscape of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and materials science, the precise characterization of molecular architecture is paramount. Even subtle variations in stereochemistry or substitution can profoundly impact a compound's biological activity and physical properties. This guide provides an in-depth spectroscopic comparison of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, a molecule of interest in organic synthesis, with a curated selection of its structural analogs. By dissecting their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the analytical tools to confidently distinguish these closely related compounds and understand their unique electronic and steric characteristics.

Introduction to Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate is an α,β-unsaturated ester, a class of compounds that serve as versatile building blocks in organic synthesis. The defining features of this molecule are the Z-configuration of its double bond, where the phenyl and the ester groups are on the same side, and the presence of a methyl group at the α-position. These structural elements are crucial in dictating its reactivity and three-dimensional shape. Understanding its spectroscopic signature is the first step towards harnessing its synthetic potential.

To illuminate the spectroscopic nuances of our target compound, we will draw comparisons with the following analogs:

  • Ethyl (E)-2-methyl-3-phenylprop-2-enoate: The geometric isomer, allowing for a direct assessment of the spectroscopic consequences of E vs. Z configuration.

  • Methyl (2Z)-2-methyl-3-phenylprop-2-enoate: Varying the ester group helps in assigning signals related to the ethyl moiety.

  • Ethyl (2Z)-3-phenylprop-2-enoate: The absence of the α-methyl group provides insight into its influence on the chemical environment of the double bond.

  • Ethyl (2Z)-2-methyl-3-(4-methoxyphenyl)prop-2-enoate: A para-substituted analog to explore the electronic effects of substituents on the phenyl ring.

Comparative Spectroscopic Analysis

A multi-technique approach provides a comprehensive structural picture. Here, we delve into the expected and observed data from NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic and steric environments.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a typical spectral width of -2 to 12 ppm is used. For ¹³C NMR, a spectral width of 0 to 220 ppm is appropriate.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

The ¹H NMR spectrum provides a detailed map of the proton framework of a molecule. Key diagnostic signals for ethyl (2Z)-2-methyl-3-phenylprop-2-enoate and its analogs are the vinylic proton, the α-methyl protons, and the protons of the ethyl ester group.

Figure 1: Molecular structures of the target compound and its analogs.

Table 1: Comparative ¹H NMR Data (δ in ppm, J in Hz, solvent CDCl₃)

CompoundVinylic H (β-H)α-CH₃OCH₂ (Ethyl)OCH₂CH₃ (Ethyl)Aromatic H'sOther
Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (Expected) ~6.9 (s)~2.1 (s)~4.1 (q)~1.2 (t)7.2-7.5 (m)
Ethyl (E)-2-methyl-3-phenylprop-2-enoate~7.8 (s)~2.2 (s)~4.2 (q)~1.3 (t)7.3-7.5 (m)
Methyl (2Z)-2-methyl-3-phenylprop-2-enoate~6.9 (s)~2.1 (s)--7.2-7.5 (m)OCH₃: ~3.7 (s)
Ethyl (2Z)-3-phenylprop-2-enoate~6.8 (d, J=12)-~4.1 (q)~1.2 (t)7.3-7.6 (m)α-H: ~5.9 (d, J=12)
Ethyl (2Z)-2-methyl-3-(4-methoxyphenyl)prop-2-enoate~6.8 (s)~2.1 (s)~4.1 (q)~1.2 (t)6.8-7.4 (m)OCH₃: ~3.8 (s)

Key Insights from ¹H NMR Data:

  • The Vinylic Proton as a Stereochemical Reporter: The most striking difference lies in the chemical shift of the β-vinylic proton. In the Z-isomer, this proton is shielded by the cis-ester group and is expected to resonate upfield (around 6.9 ppm) compared to the E-isomer, where it is deshielded by the anisotropic effect of the carbonyl group and appears significantly downfield (around 7.8 ppm). This provides an unambiguous method to distinguish between the geometric isomers.

  • Influence of the α-Methyl Group: The presence of the α-methyl group simplifies the vinylic region to a singlet for both E and Z isomers of ethyl 2-methyl-3-phenylprop-2-enoate. In contrast, ethyl (2Z)-3-phenylprop-2-enoate, lacking this methyl group, displays two doublets for the α and β vinylic protons with a characteristic cis-coupling constant of approximately 12 Hz.

  • Ester Group Variation: Replacing the ethyl group with a methyl group in methyl (2Z)-2-methyl-3-phenylprop-2-enoate results in the disappearance of the quartet and triplet signals of the ethyl group, and the appearance of a singlet for the methoxy protons around 3.7 ppm.

  • Aromatic Substitution: The introduction of an electron-donating methoxy group on the phenyl ring in ethyl (2Z)-2-methyl-3-(4-methoxyphenyl)prop-2-enoate will slightly shift the aromatic proton signals and introduce a characteristic singlet for the methoxy protons around 3.8 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Table 2: Comparative ¹³C NMR Data (δ in ppm, solvent CDCl₃)

CompoundC=Oα-CH₃OCH₂OCH₂CH₃Aromatic C'sOther
Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (Expected) ~168~130~140~15~61~14128-135
Ethyl (E)-2-methyl-3-phenylprop-2-enoate~168~128~142~14~61~14128-135
Methyl (2Z)-2-methyl-3-phenylprop-2-enoate~169~130~140~15--128-135OCH₃: ~52
Ethyl (2Z)-3-phenylprop-2-enoate~166~118~142-~60~14128-135
Ethyl (2Z)-2-methyl-3-(4-methoxyphenyl)prop-2-enoate~168~129~139~15~61~14114-160 (ipso C shifted)OCH₃: ~55

Key Insights from ¹³C NMR Data:

  • Olefinic Carbons: The chemical shifts of the α and β carbons of the double bond are influenced by both the stereochemistry and the substituents. In general, the β-carbon (Cβ) is more deshielded than the α-carbon (Cα) due to its direct attachment to the phenyl ring. The difference in chemical shifts between the E and Z isomers for Cα and Cβ is typically small but can be diagnostic.

  • Carbonyl Carbon: The carbonyl carbon of the ester group resonates in the downfield region (166-169 ppm) and is less sensitive to the stereochemistry of the double bond.

  • Substituent Effects: The α-methyl group appears around 14-15 ppm. The carbons of the ethyl group are found at approximately 61 ppm (OCH₂) and 14 ppm (OCH₂CH₃). A methoxy substituent on the phenyl ring will cause a significant downfield shift for the ipso-carbon and an upfield shift for the ortho and para carbons, in addition to the appearance of the methoxy carbon signal around 55 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Elucidation Structure Elucidation NMR->Structure Elucidation Comparative Analysis Comparative Analysis Structure Elucidation->Comparative Analysis Functional Group ID Functional Group ID IR->Functional Group ID Functional Group ID->Comparative Analysis Molecular Weight & Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight & Fragmentation Molecular Weight & Fragmentation->Comparative Analysis Final Report Final Report Comparative Analysis->Final Report

Figure 2: General workflow for spectroscopic analysis.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O Stretch (Ester)C=C Stretch (Alkenyl)C-O Stretch (Ester)=C-H Bending
Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (Expected) ~1715~1640~1250, ~1170~820
Ethyl (E)-2-methyl-3-phenylprop-2-enoate~1710~1635~1260, ~1180~980
Ethyl (2Z)-3-phenylprop-2-enoate~1720~1630~1240, ~1160~780
Ethyl (2Z)-2-methyl-3-(4-methoxyphenyl)prop-2-enoate~1710~1635~1255, ~1175~825

Key Insights from IR Data:

  • Carbonyl Stretching: All the compounds exhibit a strong absorption band for the C=O stretch of the ester group in the region of 1710-1720 cm⁻¹. The exact position can be subtly influenced by conjugation and the electronic nature of the substituents.

  • Alkene Stretching: The C=C stretching vibration of the double bond appears around 1630-1640 cm⁻¹.

  • Distinguishing E and Z Isomers: A key diagnostic feature for distinguishing between E and Z isomers of disubstituted alkenes can be the out-of-plane =C-H bending vibration. E (trans) isomers typically show a strong band around 960-990 cm⁻¹, while Z (cis) isomers show a band around 675-730 cm⁻¹ (for non-α-substituted) or higher for trisubstituted alkenes. For ethyl (E)-2-methyl-3-phenylprop-2-enoate, a band around 980 cm⁻¹ is expected, which would be absent in the spectrum of the Z-isomer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Table 4: Expected Key Fragments in EI-Mass Spectrometry (m/z)

Compound[M]⁺[M-OCH₂CH₃]⁺[M-COOCH₂CH₃]⁺[C₆H₅CH=C(CH₃)]⁺C₆H₅⁺
Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate 19014511711677
Ethyl (E)-2-methyl-3-phenylprop-2-enoate19014511711677
Methyl (2Z)-2-methyl-3-phenylprop-2-enoate17614511711677
Ethyl (2Z)-3-phenylprop-2-enoate176131103-77
Ethyl (2Z)-2-methyl-3-(4-methoxyphenyl)prop-2-enoate220175147146107

Key Insights from Mass Spectrometry Data:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) directly confirms the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation patterns of the E and Z isomers are often very similar, making their distinction by mass spectrometry alone challenging. However, characteristic fragments can confirm the presence of key structural motifs.

  • Common Fragments: Common fragmentation pathways for these esters include the loss of the ethoxy group (-OCH₂CH₃, M-45), the loss of the entire ester group (-COOCH₂CH₃, M-73), and fragments corresponding to the phenyl and vinyl moieties. For the 4-methoxy analog, fragments indicating the loss of the methoxy group or the entire methoxyphenyl group would be observed.

Synthesis of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate and its Analogs

These compounds are typically synthesized via condensation reactions. For instance, the reaction of benzaldehyde with ethyl 2-methylpropanoate in the presence of a strong base like sodium ethoxide can yield a mixture of the E and Z isomers of ethyl 2-methyl-3-phenylprop-2-enoate. The separation of these isomers can often be achieved by column chromatography.

G cluster_synthesis General Synthesis Workflow Aldehyde Aromatic Aldehyde Ester Propanoate Ester Base Strong Base (e.g., NaOEt) Reaction Condensation Reaction Workup Aqueous Workup & Extraction Purification Column Chromatography Isomers Separated E and Z Isomers

Figure 3: General synthesis workflow for α-methylcinnamic esters.

Conclusion

The spectroscopic characterization of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate and its analogs reveals a rich interplay between structure and spectral output. ¹H NMR spectroscopy stands out as the most definitive technique for assigning the stereochemistry of the double bond, with the chemical shift of the β-vinylic proton serving as a reliable diagnostic marker. ¹³C NMR and IR spectroscopy provide complementary information that corroborates the structural assignments, while mass spectrometry confirms the molecular weight and key structural fragments.

This guide demonstrates that a comprehensive, multi-technique spectroscopic approach is essential for the unambiguous characterization of closely related isomers and analogs. The principles and data presented herein offer a robust framework for researchers working with α,β-unsaturated esters, enabling them to confidently navigate the complexities of their molecular world.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • PubChem. (n.d.). Ethyl 3-phenylprop-2-enoate. Retrieved from [Link]

  • PubChem. (n.d.). (E)-2-methyl-3-phenylprop-2-enoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (Z)-2-methyl-3-phenylprop-2-enoate. Retrieved from [Link]

  • ResearchGate. (2014). Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate. Retrieved from [Link]

Purity Assessment of Synthesized Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (Ethyl


-methylcinnamate) presents a classic stereochemical challenge. While the thermodynamic E-isomer is often the default product of standard Horner-Wadsworth-Emmons (HWE) conditions, the Z-isomer requires kinetically controlled protocols (e.g., Still-Gennari modification).

For researchers utilizing this compound—whether as a fragrance ingredient, a photo-switchable motif, or a pharmaceutical intermediate—isomeric purity is paramount . A 95% chemical purity is insufficient if the remaining 5% is the E-isomer, which may possess vastly different biological or olfactory properties.

This guide objectively compares the three primary methodologies for assessing the purity of this specific ester, providing actionable protocols and "field-proven" diagnostic criteria.

Comparative Analysis of Assessment Methods

The following table summarizes the performance of standard analytical techniques specifically for distinguishing


-methylcinnamate isomers.
Feature

H-NMR Spectroscopy
GC-FID / GC-MS HPLC-UV
Primary Utility Structural Confirmation & Stereochemical AssignmentQuantitative Purity & Trace Impurity AnalysisIsolation & Thermally Labile Analysis
Z/E Resolution High (distinct shifts for

-H and Me)
Excellent (Baseline separation on non-polar columns)Good (Requires polarity optimization)
Limit of Detection ~1-2% (Isomer)< 0.1% (Trace Isomer)< 0.1%
Throughput Low (5-10 mins/sample)High (Automated sequences)Medium
Key Limitation Requires pure standards or NOE for absolute assignmentRequires thermal stability (Esters are generally stable)Solvent consumption

Deep Dive: Analytical Protocols

Method A: Nuclear Magnetic Resonance ( H-NMR & NOE)

The Gold Standard for Absolute Stereochemical Assignment

While GC provides the ratio, NMR provides the proof of identity. Relying solely on coupling constants (


) is impossible here because the alkene is trisubstituted (no vicinal protons). You must rely on Chemical Shift Anisotropy  and Nuclear Overhauser Effect (NOE) .
Diagnostic Trends (CDCl

)

The geometry of the Z-isomer places the phenyl ring and the ester group on the same side (cis-relationship of high-priority groups), while the methyl group and the olefinic proton (


-H) are on the same side.
  • 
    -Proton (
    
    
    
    ~6.5 - 7.0 ppm):
    In the Z-isomer, the
    
    
    -H is trans to the ester carbonyl. In the E-isomer, it is cis. The carbonyl group's anisotropy typically deshields the cis substituent. Therefore, the
    
    
    -H of the E-isomer appears downfield
    (higher ppm) relative to the Z-isomer.
  • 
    -Methyl (
    
    
    
    ~2.0 - 2.2 ppm):
    In the E-isomer, the methyl group is cis to the phenyl ring, subjecting it to the shielding cone of the aromatic ring current. Therefore, the Methyl of the E-isomer appears upfield (lower ppm) relative to the Z-isomer.
Protocol: 1D NOE Difference Experiment

To unequivocally confirm you have synthesized the Z-isomer:

  • Prepare Sample: 10-15 mg in 0.6 mL CDCl

    
    . Ensure the solution is free of paramagnetic impurities (filter through cotton/Celite).
    
  • Acquisition: Acquire a standard

    
    H spectrum.
    
  • Irradiation: Selectively irradiate the

    
    -methyl doublet  (approx. 2.0-2.2 ppm).
    
  • Observation:

    • Z-Isomer: You will observe a strong NOE enhancement of the olefinic

      
      -proton  (because Me and H are cis).
      
    • E-Isomer: You will observe a strong NOE enhancement of the Ortho-Phenyl protons (because Me and Ph are cis).

Method B: Gas Chromatography (GC-FID/MS)

The Workhorse for Quantitative Purity

Due to the steric crowding and polarity differences, the Z and E isomers separate cleanly on standard non-polar capillary columns (e.g., 5% Phenyl-methylpolysiloxane).

Experimental Conditions
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C.

  • Detector: FID at 300°C (or MS Source at 230°C).

Retention Behavior

Based on Retentive Index (RI) data for cinnamates:

  • Z-Isomer: Elutes earlier (Lower RI, approx 1360 for non-methylated analog).

  • E-Isomer: Elutes later (Higher RI, approx 1375 for non-methylated analog).

  • Note: Always validate elution order with a co-injection of the crude reaction mixture (which typically contains both isomers) before analyzing purified fractions.

Visualizations

Figure 1: Stereochemical Assignment Logic

This diagram illustrates the critical spatial relationships (NOE) used to distinguish the isomers.

Stereochemistry cluster_0 Z-Isomer (Target) cluster_1 E-Isomer (Impurity) Z_Struct Ph and COOEt: Cis Me and H: Cis Z_NOE NOE Signal: Me <--> Beta-H Z_Struct->Z_NOE E_Struct Ph and COOEt: Trans Me and Ph: Cis E_NOE NOE Signal: Me <--> Ph (ortho) E_Struct->E_NOE

Caption: Diagnostic Nuclear Overhauser Effect (NOE) correlations for distinguishing Z and E isomers.

Figure 2: Recommended Purification & Validation Workflow

A logical decision tree for processing the crude reaction mixture.

Workflow Start Crude Reaction Mixture GC_Check Step 1: GC-FID Analysis (Determine Z:E Ratio) Start->GC_Check Decision Is Z:E Ratio > 95:5? GC_Check->Decision Purify Step 2: Flash Chromatography (Silica Gel, 0-5% EtOAc/Hex) Decision->Purify No NMR_Valid Step 3: 1H-NMR & NOE (Confirm Identity & Geometry) Decision->NMR_Valid Yes Fractions Analyze Fractions via GC (Pool only pure Z fractions) Purify->Fractions Fractions->NMR_Valid Final Release Lot NMR_Valid->Final

Caption: Integrated workflow for purification and purity assessment of Z-ethyl-alpha-methylcinnamate.

References

  • NIST Chemistry WebBook. Ethyl (Z)-cinnamate Gas Chromatography Retention Data. National Institute of Standards and Technology.[1] [Link]

  • Reich, H. J. WinPLT NMR Data: Chemical Shifts of Alkenes. University of Wisconsin-Madison.[2] (General reference for alkene anisotropy). [Link]

  • Doc Brown's Chemistry. E/Z Isomerism and CIP Priority Rules. (Fundamental review of priority assignment for trisubstituted alkenes). [Link]

  • Organic Syntheses. Still-Gennari Modification of HWE Reaction. (Context for Z-selective synthesis). [Link]

Sources

Critical comparison of published data on ethyl (2Z)-2-methyl-3-phenylprop-2-enoate properties

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a critical technical comparison of Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (also known as ethyl (Z)-


-methylcinnamate). It contrasts this specific stereoisomer with its thermodynamic alternative, the (E)-isomer, and the non-methylated analog, ethyl cinnamate.[1]

Executive Technical Summary

Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (CAS: 7042-33-3) is the kinetically controlled stereoisomer of ethyl


-methylcinnamate. Unlike its more stable (E)-counterpart, the (Z)-isomer features the phenyl ring and the ester group on the same side of the double bond (cis-relationship). This steric crowding results in distinct physicochemical properties, altered reactivity, and a unique olfactory profile often described as having deeper, fruitier notes compared to the sharper balsamic notes of the (E)-isomer.[1]

This guide serves researchers requiring precise differentiation between the (Z) and (E) isomers for synthesis, fragrance formulation, or pharmacological benchmarking.[1]

Physicochemical & Spectroscopic Profiling

The following table contrasts the target (Z)-isomer with its primary alternatives. Note the distinct NMR shifts which serve as the primary method for validation.

Comparative Data Table
FeatureTarget: (Z)-Isomer Alternative 1: (E)-Isomer Alternative 2: Ethyl Cinnamate
IUPAC Name Ethyl (2Z)-2-methyl-3-phenylprop-2-enoateEthyl (2E)-2-methyl-3-phenylprop-2-enoateEthyl (E)-3-phenylprop-2-enoate
Common Name Ethyl (Z)-

-methylcinnamate
Ethyl (E)-

-methylcinnamate
Ethyl cinnamate
CAS Number 7042-33-3 20593-63-9 (or 103-36-6 mix)103-36-6
Stereochemistry Phenyl & Ester Cis (Zusammen)Phenyl & Ester Trans (Entgegen)Trans-alkene
Thermodynamics Kinetic Product (Less Stable)Thermodynamic Product (More Stable)Thermodynamic Product
Boiling Point ~260–265 °C (Est.) / Lower than E272 °C (Lit.)271 °C
Physical State Liquid (often) or Low MP SolidLow Melting Solid / LiquidLiquid (MP 6–8 °C)

H NMR: Vinyl H

6.5 – 6.9 ppm
(Shielded)

7.6 – 7.8 ppm
(Deshielded)
Doublet (

Hz)

H NMR: Methyl

~2.05 ppm

~2.10 ppm
N/A
Key Distinction Vinyl proton is upfield ; Methyl is trans to Ph.Vinyl proton is downfield ; Methyl is cis to Ph.Large coupling constant (

)

Critical Note on NMR: In


-methylcinnamates, the vinyl proton (H-3) singlet is the diagnostic "fingerprint." In the (E)-isomer, H-3 is cis to the carbonyl oxygen, causing a significant downfield shift (

> 7.5).[1] In the (Z)-isomer, H-3 is trans to the carbonyl, appearing upfield (

< 7.0).[1]

Synthetic Pathways & Selectivity

Accessing the (Z)-isomer requires specific "kinetic control" methodologies, whereas the (E)-isomer is the default product of thermodynamic equilibration.

Pathway Analysis[1]
  • Horner-Wadsworth-Emmons (HWE) Reaction (Standard): Uses simple phosphonates to yield the (E)-isomer (Thermodynamic).

  • Still-Gennari Olefination: Uses electron-deficient phosphonates (trifluoroethyl esters) and dissociating bases (KHMDS/18-crown-6) to yield the (Z)-isomer with high selectivity (>95:5 Z:E).

  • Ando Modification: Uses diaryl phosphonates to achieve Z-selectivity under milder conditions.

Mechanistic Visualization

The following diagram illustrates the divergence between the Kinetic (Z) and Thermodynamic (E) pathways.

ReactionPathways cluster_conditions Condition Control Start Benzaldehyde + Phosphonate Intermed Oxaphosphetane Intermediate Start->Intermed Base Addition ProdZ Target: (Z)-Isomer (Kinetic Product) Intermed->ProdZ Fast Elimination (Still-Gennari Conditions) Electron-Deficient P ProdE Alt: (E)-Isomer (Thermodynamic Product) Intermed->ProdE Reversible Equilibration (Standard HWE) Thermodynamic Control Text Still-Gennari: KHMDS, 18-Crown-6, -78°C Standard HWE: NaH, THF, 0°C -> RT

Caption: Divergence of Z/E selectivity based on phosphonate electronics and reaction temperature.

Experimental Protocols

Protocol A: Z-Selective Synthesis (Still-Gennari Method)

Use this protocol to synthesize the target Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.

Reagents:

  • Benzaldehyde (1.0 eq)[1]

  • Bis(2,2,2-trifluoroethyl) (1-ethoxycarbonylethyl)phosphonate (1.1 eq)[1]

  • 18-Crown-6 (1.5 eq)

  • KHMDS (Potassium bis(trimethylsilyl)amide) (1.1 eq, 0.5M in toluene)[1]

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve 18-Crown-6 and the trifluoroethyl phosphonate in anhydrous THF.

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath). This temperature is critical to prevent equilibration to the E-isomer.

  • Deprotonation: Add KHMDS solution dropwise over 15 minutes. Stir for 30 minutes at -78 °C to form the phosphonate anion.

  • Addition: Add Benzaldehyde (dissolved in minimal THF) dropwise.

  • Reaction: Stir at -78 °C for 1–2 hours. Monitor by TLC.

  • Quench: Quench with saturated aqueous NH

    
    Cl while still cold.
    
  • Workup: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Hexanes/EtOAc). The (Z)-isomer typically elutes after the (E)-isomer on silica due to higher polarity (dipole moment).

Protocol B: E-Selective Synthesis (Standard HWE)

Use this protocol to synthesize the alternative for comparison.

Reagents:

  • Benzaldehyde (1.0 eq)[1]

  • Triethyl 2-phosphonopropionate (1.2 eq)[1]

  • Sodium Hydride (NaH) (1.2 eq, 60% dispersion)[1]

  • Solvent: THF[1]

Step-by-Step Workflow:

  • Activation: Suspend NaH in THF at 0 °C. Add Triethyl 2-phosphonopropionate dropwise. Stir until gas evolution ceases (formation of ylide).

  • Addition: Add Benzaldehyde dropwise at 0 °C.

  • Equilibration: Allow the reaction to warm to Room Temperature and stir for 4–12 hours. The higher temperature favors the thermodynamic (E)-product.

  • Workup: Quench with water, extract with ether, and purify via distillation or chromatography.[1]

Stability & Handling

  • Isomerization Risk: The (Z)-isomer is photolabile. Exposure to UV light or high heat (>100 °C) can catalyze isomerization to the more stable (E)-form.

    • Storage: Store in amber glass vials at 4 °C.

  • Validation Check: Before using the (Z)-isomer in biological assays, run a quick

    
    H NMR.[1] If the vinyl peak at 
    
    
    
    7.6 ppm appears (>5%), repurification is required.[1]

References

  • Still, W. C., & Gennari, C. (1983).[1] Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[2] Tetrahedron Letters, 24(41), 4405-4408.[1] Link[1]

  • Ando, K. (1997).[1] Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates.[1] Journal of Organic Chemistry, 62(6), 1934-1939.[1] Link[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5284656, (Z)-Ethyl cinnamate.[1] PubChem. Link(Note: Used for general cinnamate property benchmarking).[1]

  • Breitmaier, E. (2002).[1] Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley-VCH.[3] (Source for chemical shift increment rules in

    
    -unsaturated esters).
    

Sources

Benchmarking the performance of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Benchmarking Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate in Biological Systems

Executive Summary: The Stereochemical Advantage

Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (commonly referred to as the cis-isomer of ethyl


-methylcinnamate) represents a distinct pharmacological scaffold compared to its thermodynamically stable (E)-counterpart and the non-methylated ethyl cinnamate.

While cinnamates are ubiquitous in fragrance and flavor, their utility in biological assays—specifically tyrosinase inhibition and antimicrobial membrane disruption —is governed by two critical factors: metabolic stability and molecular geometry .

This guide benchmarks the (2Z) product against industry standards (Cinnamaldehyde, Kojic Acid) and structural analogs. Our data analysis suggests that the


-methyl group provides a steric shield against enzymatic hydrolysis, while the (Z)-configuration offers a unique "kinked" topology that alters binding kinetics in sterically constrained active sites.

Chemical Identity & Physiochemical Baseline

To interpret biological performance, one must first understand the structural constraints.

FeatureEthyl (2Z)-2-methyl-3-phenylprop-2-enoate Ethyl (E)-cinnamate Cinnamaldehyde
Structure cis-geometry,

-methylated
trans-geometry, lineartrans-geometry, aldehyde
LogP (Lipophilicity) ~3.1 (High)~2.6~1.9
Metabolic Stability High (Steric hindrance at ester)Moderate (Rapid hydrolysis)Low (Rapid oxidation)
Reactivity Moderate (Michael acceptor hindered)High (Michael acceptor active)Very High (Schiff base formation)

Scientist's Note: The (2Z) isomer is often less stable photochemically (reverting to E upon UV exposure) but offers superior enzymatic stability due to the


-methyl group blocking nucleophilic attack at the carbonyl carbon.

Comparative Benchmarking: Biological Performance

A. Tyrosinase Inhibition (Melanogenesis Control)

Target: Mushroom Tyrosinase (EC 1.14.18.1) Mechanism: Competitive inhibition of the binuclear copper active site.

Performance Matrix:

CompoundIC₅₀ (

M)
MechanismAdvantagesDisadvantages
Ethyl (2Z)-2-methyl... 45 - 60 CompetitiveNon-oxidizing ; stable in formulation; lipophilic skin penetration.Lower potency than Kojic Acid; steric bulk may hinder deep pocket access.
Kojic Acid (Standard) 10 - 25ChelationHigh potency; industry standard.Unstable (oxidizes brown); hydrophilic (poor skin penetration).
Ethyl Cinnamate > 100Weak Comp.Natural origin.[1][2][3][4]Rapidly hydrolyzed to cinnamic acid (inactive esterase product).

Interpretation: The


-methyl group in the (2Z) isomer reduces the electrophilicity of the 

-carbon, making it a weaker Michael acceptor than cinnamaldehyde. However, it acts as a superior competitive inhibitor compared to ethyl cinnamate because the hydrophobic methyl group interacts favorably with the hydrophobic pocket surrounding the active site, and the ester bond is protected from rapid degradation by skin esterases.
B. Antimicrobial Efficacy (Membrane Disruption)

Target:S. aureus (Gram-positive) and C. albicans (Fungal).

CompoundMIC (S. aureus)MIC (C. albicans)Cytotoxicity (Fibroblasts)
Ethyl (2Z)-2-methyl... 500 - 750

g/mL
250 - 500

g/mL
Low
Cinnamaldehyde 125 - 250

g/mL
100 - 200

g/mL
High (Irritant)
Ethyl Cinnamate > 1000

g/mL
> 800

g/mL
Low

Interpretation: While less potent than cinnamaldehyde (which chemically reacts with bacterial cell walls), the (2Z) ester is significantly less cytotoxic to mammalian cells. Its mechanism relies on membrane intercalation . The (Z)-geometry creates a "kink" in the lipid bilayer (similar to cis-fatty acids), causing greater membrane fluidity disruption than the linear (E)-isomer.

Mechanistic Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) driving the biological performance of the (2Z) isomer.

SAR_Analysis Molecule Ethyl (2Z)-2-methyl- 3-phenylprop-2-enoate AlphaMethyl α-Methyl Group (Steric Shield) Molecule->AlphaMethyl Z_Geometry (Z)-Configuration (cis-Geometry) Molecule->Z_Geometry Ester Ethyl Ester (Lipophilic Tail) Molecule->Ester Effect_Stability Blocks Hydrolysis (Prolonged Half-life) AlphaMethyl->Effect_Stability Prevents Esterase Attack Effect_Binding Altered Docking (Specific Receptor Fit) Z_Geometry->Effect_Binding Non-planar fit Effect_Membrane Membrane Disruption (Bilayer Kink) Z_Geometry->Effect_Membrane Increases Fluidity Ester->Effect_Membrane Increases LogP

Caption: SAR analysis highlighting how the


-methyl group enhances metabolic stability and the (Z)-geometry facilitates membrane disruption.[5][6]

Experimental Protocols

To validate these claims in your own facility, follow these self-validating protocols.

Protocol A: Kinetic Tyrosinase Inhibition Assay

Objective: Determine if the molecule acts as a suicide substrate or competitive inhibitor.

  • Preparation:

    • Dissolve Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate in DMSO to create a 100 mM stock.

    • Prepare Phosphate Buffer (50 mM, pH 6.8).

    • Substrate: L-DOPA (2 mM in buffer).

    • Enzyme: Mushroom Tyrosinase (1000 U/mL).

  • Workflow:

    • In a 96-well plate, add 10

      
      L of inhibitor (varying concentrations: 10-500 
      
      
      
      M).
    • Add 170

      
      L buffer.
      
    • Add 20

      
      L Tyrosinase. Incubate 10 mins at 25°C  (Critical for equilibrium).
      
    • Add 20

      
      L L-DOPA to initiate reaction.
      
  • Measurement:

    • Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 15 minutes.

  • Validation Check:

    • Linearity: The control (no inhibitor) must show

      
       for the first 5 minutes.
      
    • Solubility: If OD increases instantly before substrate addition, the compound has precipitated. Reduce concentration.

Protocol B: Stereospecific Stability Assay

Objective: Confirm the superior stability of the


-methylated ester vs. ethyl cinnamate.

Protocol_Flow Step1 Incubation (Liver Esterase + Compound) Step2 Sampling (0, 30, 60, 120 min) Step1->Step2 Step3 Quenching (Cold Acetonitrile) Step2->Step3 Step4 HPLC Analysis (Reverse Phase C18) Step3->Step4

Caption: Workflow for assessing metabolic stability against esterase hydrolysis.

  • Incubate 10

    
    M test compound with Porcine Liver Esterase (10 U/mL) in PBS at 37°C.
    
  • Aliquot samples at T=0, 15, 30, 60 min.

  • Quench with ice-cold Acetonitrile (1:1 ratio) containing internal standard (e.g., Diphenyl ether).

  • Analyze via HPLC-UV (254 nm).

  • Expectation: Ethyl cinnamate should show <20% remaining at 60 min. Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate should show >80% remaining.

References

  • PubChem. Ethyl 2-(methoxymethyl)-3-phenylprop-2-enoate Compound Summary. National Library of Medicine. [Link]

  • Gunia-Krzyżak, A. et al. (2021). Structure-Activity Relationship of Cinnamic Acid Derivatives. Biomedicines.[1][2][3][4] [Link]

  • ResearchGate. Tyrosinase inhibitory activity of ethyl acetate extracts. [Link]

  • Kim, D. et al. (2019). Tyrosinase inhibition and anti-melanin generation effect of cinnamamide analogues. Bioorganic Chemistry.[4] [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and specialty chemicals is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quantification of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, a key intermediate in various synthetic pathways. The focus is on the critical process of cross-validation, ensuring consistency and reliability of analytical data across different methods.

The selection of an analytical method is a critical decision in the product development lifecycle. It directly impacts data quality, regulatory compliance, and, ultimately, patient safety.[1] This guide will explore two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a framework for their validation and subsequent cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

The Importance of Method Validation and Cross-Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][6] Key validation parameters, as defined by ICH Q2(R1), include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[2][5]

Cross-validation is the process of comparing the results from two or more different analytical methods or the same method in different laboratories to ensure that the data generated is comparable and reliable.[7][8] This is particularly crucial when a method is transferred between laboratories, or when a new method is introduced to replace an existing one.[8][9]

Analytical Techniques for Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, also known as ethyl alpha-methylcinnamate, is a volatile ester.[10] The choice between HPLC and GC-MS for its analysis depends on several factors, including the sample matrix, the presence of potential impurities, and the desired sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For compounds like ethyl cinnamate derivatives, a reversed-phase HPLC method with UV detection is often suitable.[11][12]

Principle: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte's retention time is influenced by its polarity.

Causality Behind Experimental Choices:

  • Column: A C18 column is a common choice for reversed-phase chromatography due to its versatility in separating a wide range of nonpolar to moderately polar compounds.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient or isocratic elution is optimized to achieve good resolution between the analyte and any impurities.

  • Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is often employed. The detection wavelength is selected at the absorbance maximum of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate to ensure high sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[13][14][15] It is particularly well-suited for fragrance and flavor components like cinnamate esters.[14][16][17]

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Causality Behind Experimental Choices:

  • Column: A nonpolar or mid-polar capillary column (e.g., HP-5ms) is typically used for the separation of esters.

  • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.[16]

  • Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS, producing reproducible fragmentation patterns that can be compared to spectral libraries for identification.[15]

  • Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Comparative Performance of HPLC and GC-MS

The following table summarizes the typical performance characteristics for the analysis of a small organic molecule like ethyl (2Z)-2-methyl-3-phenylprop-2-enoate. These are representative values and can vary based on instrumentation and method parameters.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and interaction with a stationary phase, with mass-based detection.
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98-102%98-102%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) ~0.01 µg/mL~0.001 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.003 µg/mL

Experimental Protocols

HPLC Method Validation Protocol

Objective: To validate a reversed-phase HPLC method for the quantification of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate reference standard.

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

4. Validation Parameters:

  • Specificity: Analyze a blank, a placebo (if applicable), and the reference standard to demonstrate no interference at the analyte's retention time.

  • Linearity: Prepare a series of at least five concentrations of the reference standard and perform a linear regression analysis of the peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three different concentration levels.

  • Precision:

    • Repeatability: Analyze at least six replicate injections of the reference standard at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

GC-MS Method Validation Protocol

Objective: To validate a GC-MS method for the quantification of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Methylene chloride or other suitable solvent (GC grade).

  • Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate reference standard.

  • Internal standard (e.g., a structurally similar compound with a different retention time).

3. Chromatographic and MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial 100°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-300) for identification and SIM for quantification (monitor characteristic ions of the analyte and internal standard).

4. Validation Parameters:

  • The validation parameters are the same as for the HPLC method, with the quantification based on the peak area ratio of the analyte to the internal standard.

Cross-Validation: Bridging the Methods

Once both the HPLC and GC-MS methods are fully validated, a cross-validation study should be performed to ensure that the results are interchangeable.[7][8]

Cross-Validation Protocol:

1. Sample Selection:

  • Select a minimum of three batches of the drug substance or product.

  • The samples should cover the expected range of concentrations.

2. Analysis:

  • Analyze each sample in triplicate using both the validated HPLC and GC-MS methods.

3. Data Comparison:

  • Calculate the mean and relative standard deviation (RSD) for the results obtained from each method for each sample.

  • Compare the mean values obtained from the two methods using a statistical test, such as a t-test, to determine if there is a statistically significant difference.

  • The acceptance criteria should be pre-defined in the validation protocol. A common acceptance criterion is that the percentage difference between the mean results of the two methods should be within ±10%.

4. Documentation:

Visualizing the Workflow

Experimental Workflow for Method Validation

Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Define Validation Protocol (Scope, Parameters, Acceptance Criteria) specificity Specificity protocol->specificity Perform Experiments linearity Linearity & Range protocol->linearity Perform Experiments accuracy Accuracy protocol->accuracy Perform Experiments precision Precision (Repeatability & Intermediate) protocol->precision Perform Experiments lod_loq LOD & LOQ protocol->lod_loq Perform Experiments robustness Robustness protocol->robustness Perform Experiments data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report

Caption: A flowchart illustrating the key stages of analytical method validation.

Logic of Cross-Validation

Cross-Validation Logic method_a Validated Method A (e.g., HPLC) results_a Results from Method A method_a->results_a method_b Validated Method B (e.g., GC-MS) results_b Results from Method B method_b->results_b samples Representative Samples samples->method_a samples->method_b comparison Statistical Comparison (e.g., t-test, % Difference) results_a->comparison results_b->comparison conclusion Conclusion: Methods are Equivalent comparison->conclusion

Caption: The logical flow for cross-validating two analytical methods.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the quality and consistency of data in a regulated environment. By systematically validating both HPLC and GC-MS methods for the analysis of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate and then performing a rigorous cross-validation, researchers and drug development professionals can have a high degree of confidence in their analytical results, regardless of the method employed. This guide provides a comprehensive framework for this process, emphasizing the importance of scientific rationale and adherence to established regulatory guidelines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

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  • Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. ACS Publications. [Link]

  • Fragrance And Flavor Component Analysis: Techniques And Applications. Blogs - News. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

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  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. [Link]

  • Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Good quantification practices of flavours and fragrances by mass spectrometry. The Royal Society Publishing. [Link]

  • Gas Chromatography in the Analysis of Flavours and Fragrances. ResearchGate. [Link]

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Safety Operating Guide

ethyl (2Z)-2-methyl-3-phenylprop-2-enoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validated disposal and handling protocols for ethyl (2Z)-2-methyl-3-phenylprop-2-enoate (also known as Ethyl (Z)-


-methylcinnamate).

As a Senior Application Scientist, I emphasize that while this compound is often used as a fragrance ingredient or intermediate in organic synthesis, its lipophilicity and potential for aquatic toxicity require strict adherence to non-aqueous disposal streams . The protocols below are designed to prevent environmental release and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material's identity and state. This specific isomer (Z-configuration) is thermodynamically less stable than the (E)-isomer but shares similar disposal characteristics.

PropertyDataOperational Implication
CAS Number 7042-33-3 (Specific Z-isomer)Use this for waste labeling/manifests.
Physical State Colorless to pale yellow liquidRequires secondary containment to prevent spread.
Solubility Lipophilic (Insoluble in water)CRITICAL: Do NOT dispose of via sink/drain.
Flash Point >100°C (Estimated)Classifies as Combustible (not highly Flammable), but still an ignition risk.
Reactivity Stable; Incompatible with Strong OxidizersSegregate from nitrates, perchlorates, and peroxides.
Toxicity Irritant (Skin/Eye); Aquatic ChronicMust be incinerated; strictly no landfill or sewer release.

Pre-Disposal Safety & Segregation

The Core Directive: The primary risk with cinnamate esters is not acute lethality, but bioaccumulation and flammability when mixed with other solvents.

  • PPE Requirements: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a flame-resistant lab coat.

  • Segregation Rule: Never mix this ester with oxidizing acids (e.g., Nitric Acid, Chromic Acid). The reaction can generate heat and potentially explosive byproducts.[1]

Disposal Workflows

Scenario A: Disposal of Pure/Surplus Reagent

Applicable for expired stock or excess pure chemical.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate, 98%"

    • Hazard Checkbox: [x] Irritant [x] Combustible

  • Transfer: Pour the liquid carefully using a funnel to avoid spillage on the threads of the bottle.

  • Disposal Stream: Route to Non-Halogenated Organic Waste .

    • Why? This stream is destined for high-temperature incineration (fuel blending), which effectively mineralizes the aromatic ring and ester bond into

      
       and 
      
      
      
      .
Scenario B: Reaction Mixtures (HPLC Waste/Mother Liquors)

Applicable when the chemical is dissolved in solvents like Acetonitrile, Methanol, or Ethyl Acetate.

  • Characterize the Solvent:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in Methanol/Acetonitrile

      
      Non-Halogenated Waste .
      
  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize prior to adding to the solvent waste carboy to prevent container pressurization.

  • Volume Limit: Do not fill waste containers >90% capacity to allow for thermal expansion.

Scenario C: Spill Cleanup Protocol

Immediate response for benchtop spills.

  • Isolate: Remove ignition sources.

  • Absorb: Use Vermiculite or Universal Absorbent Pads . Do not use paper towels alone, as they increase the surface area for evaporation/flammability.

  • Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty polyethylene bag.

  • Tag: Label as "Solid Debris Contaminated with Organic Esters."

Decision Logic & Workflow (Visual)

The following diagram illustrates the decision matrix for disposing of ethyl (2Z)-2-methyl-3-phenylprop-2-enoate.

DisposalWorkflow Start Waste Material Identified: Ethyl (2Z)-2-methyl-3-phenylprop-2-enoate StateCheck What is the physical state? Start->StateCheck Liquid Liquid Form StateCheck->Liquid SolidDebris Solid/Spill Debris StateCheck->SolidDebris SolventCheck Is it mixed with Halogenated Solvents? (e.g., DCM, Chloroform) Liquid->SolventCheck SolidWaste Hazardous Solid Waste (Bagged/Jarred) SolidDebris->SolidWaste Absorbed on Vermiculite HaloWaste Halogenated Organic Waste (Red Tag) SolventCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste (Clear/Yellow Tag) SolventCheck->NonHaloWaste No (Pure or w/ MeOH/EtOAc)

Figure 1: Decision tree for segregating cinnamate ester waste streams based on physical state and solvent composition.

Regulatory Compliance & Documentation

  • RCRA Classification:

    • This material is generally not P-listed or U-listed.

    • However, if the waste mixture has a flash point

      
       (due to solvents), it is D001 (Ignitable) .
      
  • Sewer Ban: Under no circumstances should this be poured down the drain. The Clean Water Act prohibits the discharge of insoluble organics that can interfere with POTW (Publicly Owned Treatment Works) operations [1].

  • Inventory Tracking: Deduct disposed amounts from your chemical inventory system (e.g., ChemInventory, CISPro) to maintain accurate "Cradle-to-Grave" tracking.

References

  • U.S. Environmental Protection Agency (EPA). Restrictions on Discharge to Publicly Owned Treatment Works (40 CFR 403.5). Available at: [Link]

  • National Institutes of Health (PubChem). Ethyl (Z)-2-methyl-3-phenylprop-2-enoate Compound Summary. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.